N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-11-3-5-12(6-4-11)16-14(18)9-10-1-7-13(17)8-2-10/h1-8,17H,9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQFAGAPBOEXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382413 | |
| Record name | N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131179-72-1 | |
| Record name | N-(4-Fluorophenyl)-4-hydroxybenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131179-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core properties of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide, a molecule of significant interest in medicinal chemistry. The content herein is structured to deliver not just data, but also the scientific rationale behind its synthesis, characterization, and potential applications, reflecting an approach rooted in expertise, trustworthiness, and authoritative scientific grounding.
Molecular Identity and Physicochemical Characteristics
This compound is a synthetic aromatic amide. Its structure, featuring a 4-fluorophenyl group linked via an amide bond to a 4-hydroxyphenylacetyl moiety, provides a scaffold with potential for diverse biological activities.
Table 1: Core Molecular and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 131179-72-1 | [1][2] |
| Molecular Formula | C₁₄H₁₂FNO₂ | [1][2] |
| Molecular Weight | 245.25 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | 139 - 141 °C | [1] |
| Boiling Point (Predicted) | 488.1 ± 35.0 °C | N/A |
| Density (Predicted) | 1.319 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 9.85 ± 0.15 | N/A |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through the formation of an amide bond between 4-hydroxyphenylacetic acid and 4-fluoroaniline. This transformation can be approached via several established synthetic routes, with the choice of method often depending on the desired scale, purity requirements, and the sensitivity of the starting materials.
Conceptual Synthetic Pathway
The fundamental reaction involves the nucleophilic attack of the amino group of 4-fluoroaniline on an activated carboxyl group of 4-hydroxyphenylacetic acid.
Caption: General synthetic scheme for this compound.
Recommended Synthetic Protocol: Carbodiimide-Mediated Coupling
A reliable and widely applicable method for this synthesis utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This approach offers mild reaction conditions and generally good yields.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add 4-fluoroaniline (1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial as water can hydrolyze the activated carboxylic acid intermediate and the carbodiimide coupling agent, reducing the yield of the desired amide.
-
HOBt as an Additive: HOBt is employed to suppress side reactions, such as the formation of N-acylurea byproduct, and to minimize racemization if chiral centers are present. It reacts with the O-acylisourea intermediate to form a more reactive and stable activated ester.
-
Aqueous Work-up: The series of acidic and basic washes are designed to remove unreacted starting materials, the urea byproduct, and any remaining coupling agents.
Caption: Step-by-step workflow for the synthesis of the target molecule.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | NH (Amide) |
| ~9.5 | Singlet | 1H | OH (Phenolic) |
| ~7.6 | Multiplet | 2H | Aromatic CH (ortho to NH) |
| ~7.1-7.3 | Multiplet | 4H | Aromatic CH (ortho to F and ortho to CH₂) |
| ~6.7 | Multiplet | 2H | Aromatic CH (ortho to OH) |
| ~3.5 | Singlet | 2H | CH₂ |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Amide) |
| ~158 (d, ¹JCF ≈ 240 Hz) | Aromatic C-F |
| ~156 | Aromatic C-OH |
| ~136 (d, ⁴JCF ≈ 3 Hz) | Aromatic C-NH |
| ~130 | Aromatic CH (ortho to CH₂) |
| ~128 | Aromatic C-CH₂ |
| ~121 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to NH) |
| ~115 (d, ²JCF ≈ 22 Hz) | Aromatic CH (ortho to F) |
| ~115 | Aromatic CH (ortho to OH) |
| ~42 | CH₂ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | O-H | Stretching |
| ~3250 | N-H | Stretching |
| ~3100-3000 | C-H (Aromatic) | Stretching |
| ~2950-2850 | C-H (Aliphatic) | Stretching |
| ~1660 | C=O (Amide I) | Stretching |
| ~1540 | N-H bend, C-N stretch (Amide II) | Bending/Stretching |
| ~1600, ~1500, ~1450 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Phenolic) | Stretching |
| ~1220 | C-F | Stretching |
Mass Spectrometry (MS)
In mass spectrometry, this compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.
-
[M]⁺: m/z ≈ 245.09
-
[M+H]⁺: m/z ≈ 246.09
Common fragmentation patterns would likely involve cleavage of the amide bond and the bond between the carbonyl group and the methylene bridge.
Solubility Profile
While specific quantitative solubility data is not widely published, a qualitative solubility profile can be inferred based on the molecule's structure.
Table 2: Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | Predominantly non-polar aromatic structure with limited hydrogen bonding potential with water. |
| Methanol, Ethanol | Soluble | The polar hydroxyl and amide groups can engage in hydrogen bonding with protic solvents. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dichloromethane (DCM) | Soluble | A moderately polar organic solvent effective for dissolving many amides. |
| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |
Potential Applications in Drug Development
The structural motifs present in this compound are found in numerous biologically active compounds. This suggests that the molecule itself, or its derivatives, could be promising candidates for drug discovery and development.
Analgesic and Anti-inflammatory Activity
The acetanilide (N-phenylacetamide) core is a well-known pharmacophore for analgesic and antipyretic drugs, with paracetamol (N-(4-hydroxyphenyl)acetamide) being a prime example. Research into acetanilide derivatives continues to explore new agents with improved efficacy and reduced side effects, such as hepatotoxicity. The introduction of a fluorophenyl group in the target molecule could modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to a novel non-steroidal anti-inflammatory drug (NSAID) candidate. The analgesic and anti-inflammatory effects of many acetamide derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[3]
Caption: Potential mechanism of action via COX enzyme inhibition.
Anticancer and Other Therapeutic Areas
Derivatives of phenylacetamide have been investigated for their potential as anticancer agents. For instance, some 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines.[4] Furthermore, substituted acetamides have been explored as inhibitors of enzymes like butyrylcholinesterase (BChE), which is a target in the management of Alzheimer's disease.[5] The specific combination of the 4-fluorophenyl and 4-hydroxyphenyl moieties in the target molecule provides a unique electronic and steric profile that could be explored for a range of therapeutic targets.
Safety and Handling
Based on available safety data for this compound, the compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]
Recommended Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a molecule with a rich chemical scaffold that holds significant potential for further investigation in the fields of medicinal chemistry and drug development. This guide has provided a detailed overview of its fundamental properties, a robust protocol for its synthesis, predicted spectroscopic data for its characterization, and an exploration of its potential therapeutic applications based on the activities of structurally related compounds. As a Senior Application Scientist, I encourage researchers to use this information as a foundational resource for their own investigations into this promising compound and its derivatives.
References
-
American Chemical Society. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. [Link]
-
Solubility of Things. N-(4-Fluorophenyl)benzamide. [Link]
-
Kaplancikli, Z. A., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. ResearchGate. [Link]
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
-
Kumar, A., et al. (2022). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities. ProQuest. [Link]
-
Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. Nature Communications, 9, 4293. [Link]
-
El Hassani, I. A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. IUCrData, 7(8). [Link]
-
Li, X., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4875. [Link]
-
Chen, C. H., et al. (2013). Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-l-fucosidases. Bioorganic & Medicinal Chemistry, 21(21), 6556-6562. [Link]
- Google Patents. Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
-
El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11). [Link]
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]
-
Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medical and Organic Chemistry, 5(4), 73-78. [Link]
-
ResearchGate. Determination and analysis of 4-hydroxyphenylacetamide solubility in different solvents by Hansen solubility parameters, solvent effect and thermodynamic properties. [Link]
-
NIST. 4-Hydroxyphenylacetamide. [Link]
-
PubChem. N-(4-fluorophenyl)acetamide. [Link]
Sources
- 1. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide (CAS Number: 131179-72-1): A Prospective Analgesic Agent
Abstract
This technical guide provides a comprehensive overview of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide (CAS No. 131179-72-1), a novel compound with significant potential in the field of analgesic and anti-inflammatory drug development. Structurally, it is an analog of acetaminophen, featuring a bioisosteric replacement of a hydrogen atom with fluorine on the N-phenyl ring. This strategic modification is hypothesized to modulate the compound's metabolic stability and pharmacokinetic profile, potentially offering an improved therapeutic window over existing non-opioid analgesics. This document outlines a prospective research and development pathway for the compound, including a proposed synthesis protocol, a hypothesized mechanism of action, and a detailed plan for preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of new chemical entities for pain management.
Introduction and Rationale
This compound is an aromatic amide that belongs to the class of acetanilides, which has a rich history in medicinal chemistry as a source of analgesic and antipyretic agents.[1] The parent compound of this class, acetanilide, was first introduced into medical practice in 1886 and was later found to be metabolized to acetaminophen (paracetamol), the active analgesic.[2][3] The core structure of this compound combines the 4-hydroxyphenyl moiety, crucial for the analgesic activity of acetaminophen, with a 4-fluorophenyl group attached to the amide nitrogen.
The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the metabolic stability and modulate the physicochemical properties of drug candidates.[4][5] Fluorine's high electronegativity can alter the electronic environment of the molecule, potentially influencing its binding affinity to biological targets and its susceptibility to metabolic enzymes like cytochrome P450s.[4][6] The bioisosteric replacement of hydrogen with fluorine can also impact lipophilicity, which in turn affects absorption, distribution, and excretion profiles.[7][8] This guide presents a forward-looking exploration of this compound as a promising candidate for a next-generation non-opioid analgesic.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. These values are critical for understanding the compound's behavior in biological systems and for the design of appropriate formulation strategies.
| Property | Value | Source |
| CAS Number | 131179-72-1 | - |
| Molecular Formula | C₁₄H₁₂FNO₂ | - |
| Molecular Weight | 245.25 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO, ethanol, and sparingly soluble in water. | - |
| Melting Point | Not yet determined | - |
| pKa | Phenolic hydroxyl group ~9-10 (predicted) | - |
Proposed Synthesis and Characterization
A robust and scalable synthesis is paramount for the successful development of any new chemical entity. Based on established methods for amide bond formation, a straightforward and efficient synthesis of this compound is proposed.[9][10][11]
Proposed Synthetic Route
The most direct approach involves the acylation of 4-fluoroaniline with 4-hydroxyphenylacetic acid. To facilitate this reaction, the carboxylic acid can be activated to form a more reactive intermediate, such as an acid chloride or an active ester.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Hydroxyphenylacetyl Chloride
-
To a stirred solution of 4-hydroxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-hydroxyphenylacetyl chloride, which can be used in the next step without further purification.
Causality Behind Experimental Choices: Oxalyl chloride is chosen as the activating agent due to its high reactivity and the formation of volatile byproducts (CO, CO₂, HCl), which are easily removed. The use of a catalytic amount of DMF facilitates the formation of the Vilsmeier reagent, which is the active acylating species.
Step 2: Synthesis of this compound
-
Dissolve 4-fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 4-hydroxyphenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution of 4-fluoroaniline.
-
Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Trustworthiness of the Protocol: This protocol is based on the well-established Schotten-Baumann reaction conditions for amide synthesis, which is a reliable and widely used method.[11] The workup procedure is designed to remove unreacted starting materials and byproducts, ensuring a high purity of the final product.
Characterization
The structure and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches, and the phenolic O-H stretch.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Hypothesized Mechanism of Action
The structural similarity of this compound to acetaminophen suggests that it may share a similar mechanism of action. The analgesic and antipyretic effects of acetaminophen are believed to be mediated primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[2][12]
Proposed Signaling Pathway
Caption: Hypothesized inhibition of the COX-2 pathway.
It is also plausible that the compound is metabolized in the liver to form active metabolites that contribute to its analgesic effect. The metabolism of acetanilide derivatives can lead to the formation of N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite responsible for the hepatotoxicity of acetaminophen at high doses.[13] The fluorine substitution in this compound may alter the metabolic pathway, potentially reducing the formation of toxic metabolites.
Proposed Preclinical Development Plan
A structured preclinical development plan is essential to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.
In Vitro Efficacy and Safety Assessment
A battery of in vitro assays will be employed to characterize the pharmacological and toxicological profile of the compound.
Table 2: In Vitro Assay Plan
| Assay | Purpose | Experimental System |
| COX-1/COX-2 Inhibition Assay | To determine the inhibitory potency and selectivity against COX isoforms. | Purified recombinant human COX-1 and COX-2 enzymes. |
| Cell Viability Assay | To assess cytotoxicity in relevant cell lines. | Human hepatoma cell lines (e.g., HepG2) and neuronal cell lines. |
| hERG Channel Assay | To evaluate the potential for cardiac QT interval prolongation.[14][15] | HEK293 cells stably expressing the hERG channel, using patch-clamp electrophysiology.[16][17] |
| Ames Test | To assess the mutagenic potential of the compound.[18][19] | Salmonella typhimurium strains with and without metabolic activation (S9 fraction).[20][21][22] |
| Cytochrome P450 Inhibition Assay | To determine the potential for drug-drug interactions. | Human liver microsomes and a panel of recombinant human CYP450 enzymes. |
| Metabolic Stability Assay | To assess the rate of metabolism in liver microsomes. | Human and rodent liver microsomes. |
In Vivo Efficacy Assessment
Animal models of pain and inflammation will be used to evaluate the in vivo efficacy of the compound.[23][24][25]
5.2.1. Acetic Acid-Induced Writhing Test (Analgesic Activity)
-
Male Swiss albino mice are divided into control, standard (e.g., aspirin), and test groups.
-
The test compound is administered orally or intraperitoneally at various doses.
-
After a specified pre-treatment time, 0.6% acetic acid solution is injected intraperitoneally.
-
The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes).
-
The percentage inhibition of writhing is calculated and compared to the control group.[26][27]
5.2.2. Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
-
Wistar rats are divided into control, standard (e.g., indomethacin), and test groups.
-
The test compound is administered orally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
5.2.3. Hot Plate Test (Central Analgesic Activity)
-
Mice are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
The reaction time (e.g., licking of paws or jumping) is recorded.
-
The test compound is administered, and the reaction time is measured again at different time points.
-
An increase in the reaction time indicates central analgesic activity.
In Vivo Safety and Pharmacokinetic Assessment
5.3.1. Acute Toxicity Study
An acute toxicity study in rodents will be conducted to determine the LD₅₀ and to identify potential target organs of toxicity.
5.3.2. Pharmacokinetic Studies
Pharmacokinetic studies in rats will be performed to determine key parameters such as Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC, and bioavailability after oral and intravenous administration.
5.3.3. Preliminary Hepatotoxicity Assessment
Given the structural similarity to acetaminophen, a preliminary assessment of hepatotoxicity is crucial. This will involve:
-
Monitoring of liver enzymes (ALT, AST) in plasma after acute and repeated dosing.[29][30][31][32][33]
-
Histopathological examination of liver tissue from toxicity studies.
Future Directions
The successful completion of the proposed preclinical development plan would provide a strong foundation for advancing this compound into further development. Subsequent steps would include more extensive toxicology studies, formulation development, and ultimately, clinical trials to evaluate its safety and efficacy in humans. The unique structural features of this compound warrant a thorough investigation into its potential as a safer and more effective non-opioid analgesic.
References
-
An overview of animal models of pain: disease models and outcome measures. PubMed Central. Available at: [Link].
-
In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. ACS. Available at: [Link].
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link].
-
Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link].
-
Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Available at: [Link].
-
What is Acetanilide used for? Patsnap Synapse. Available at: [Link].
-
Animal models of acute and chronic inflammatory and nociceptive pain. PubMed. Available at: [Link].
-
Animal Models for Pain Research | Neuropathic & Chronic Pain. Aragen Life Sciences. Available at: [Link].
-
Video: Preparation of Amides. JoVE. Available at: [Link].
-
What is the mechanism of Acetanilide? Patsnap Synapse. Available at: [Link].
-
Mutagenicity Testing. Biotoxicity. Available at: [Link].
-
Chemistry of Amides. LibreTexts Chemistry. Available at: [Link].
-
Ames test. Wikipedia. Available at: [Link].
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. Available at: [Link].
-
Animal Models for Translational Pain Research. Understanding Animal Research. Available at: [Link].
-
Inflammatory Models of Pain and Hyperalgesia. ILAR Journal. Available at: [Link].
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. Available at: [Link].
-
The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. Available at: [Link].
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link].
-
Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. PubMed Central. Available at: [Link].
-
hERG Assay. Slideshare. Available at: [Link].
-
Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Bentham Science. Available at: [Link].
-
hERG Safety. Cyprotex. Available at: [Link].
-
Consensus: guidelines: best practices for detection, assessment and management of suspected acute drug-induced liver injury during clinical trials in patients with nonalcoholic steatohepatitis. PubMed Central. Available at: [Link].
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central. Available at: [Link].
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available at: [Link].
-
Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed. Available at: [Link].
-
EASL clinical practice guidelines: drug-induced liver injury (DILI). EASL. Available at: [Link].
-
Acetanilide. Wikipedia. Available at: [Link].
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Sci-Hub. Available at: [Link].
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link].
-
Best Practice hERG Assay. Mediford Corporation. Available at: [Link].
-
Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. ResearchGate. Available at: [Link].
-
Practical guidelines for diagnosis and early management of drug-induced liver injury. NIH. Available at: [Link].
-
Acetanilide. Britannica. Available at: [Link].
-
Drug-Induced Liver Injury Clinical Practice Guidelines (2019). Medscape. Available at: [Link].
-
Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Innovative Science and Research Technology. Available at: [Link].
-
Standard Diagnosis for Drug Induced Liver Injury. Longdom Publishing. Available at: [Link].
-
Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? PubMed. Available at: [Link].
-
Metabolism of N-methyl-amide by cytochrome P450s. ResearchGate. Available at: [Link].
-
Structures of and relationships between the acetanilide analgesics. All... ResearchGate. Available at: [Link].
-
Analgesic and antiinflammatory activity a comprehensive review on invitro and in vivo screening methods. International Journal of Innovative Science and Research Technology. Available at: [Link].
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available at: [Link].
-
Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available at: [Link].
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. NIH. Available at: [Link].
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. Available at: [Link].
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. PubMed Central. Available at: [Link].
-
In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae). PubMed. Available at: [Link].
Sources
- 1. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. What is Acetanilide used for? [synapse.patsnap.com]
- 3. Acetanilide - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. sci-hub.box [sci-hub.box]
- 6. books.rsc.org [books.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. jove.com [jove.com]
- 11. Amide Synthesis [fishersci.dk]
- 12. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. hERG Assay | PPTX [slideshare.net]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. fda.gov [fda.gov]
- 17. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Ames test - Wikipedia [en.wikipedia.org]
- 20. biotoxicity.com [biotoxicity.com]
- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 22. microbiologyinfo.com [microbiologyinfo.com]
- 23. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Animal models of acute and chronic inflammatory and nociceptive pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]
- 26. researchgate.net [researchgate.net]
- 27. ijisrt.com [ijisrt.com]
- 28. ijisrt.com [ijisrt.com]
- 29. Consensus: guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury during clinical trials in patients with nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. fg.bmj.com [fg.bmj.com]
- 31. Practical guidelines for diagnosis and early management of drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 32. reference.medscape.com [reference.medscape.com]
- 33. longdom.org [longdom.org]
A Technical Guide to N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide: Synthesis, Characterization, and Biological Potential
Abstract
This technical guide provides a comprehensive overview of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide, a synthetic organic compound with significant potential in medicinal chemistry. The structure of this molecule, featuring a fluorinated phenyl ring coupled to a hydroxyphenyl acetamide moiety, suggests a possible relationship to non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics. This document details the molecule's physicochemical properties, provides a robust and verifiable protocol for its synthesis and purification, outlines methods for its analytical characterization, and explores its putative biological mechanism of action as a selective cyclooxygenase-2 (COX-2) inhibitor. This guide is intended for researchers and professionals in drug discovery and development, offering foundational data and methodologies to facilitate further investigation into this promising compound.
Introduction
This compound is a carboxamide derivative that merges key structural features from two important classes of molecules. The 2-(4-hydroxyphenyl)acetamide portion is structurally related to N-(4-hydroxyphenyl)acetamide (better known as acetaminophen or paracetamol), a widely used analgesic and antipyretic.[1][2] The introduction of a 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity to biological targets.
The primary rationale for investigating this molecule stems from its structural potential as a selective inhibitor of cyclooxygenase-2 (COX-2). The COX enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3][4] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal lining, and COX-2, which is induced during inflammation.[3] Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to undesirable gastrointestinal side effects (via COX-1 inhibition).[5][6] Therefore, the development of selective COX-2 inhibitors has been a major goal in drug discovery to create safer anti-inflammatory agents.[6][7]
This guide provides the necessary technical framework for synthesizing, purifying, and characterizing this compound, and proposes a logical pathway for evaluating its biological activity based on established principles of structure-activity relationships (SAR) for COX-2 inhibitors.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development. The following table summarizes the key computed and reported properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 131179-72-1 | [8] |
| Molecular Formula | C₁₄H₁₂FNO₂ | [8] |
| Molecular Weight | 245.25 g/mol | [8] |
| Appearance | White to off-white solid (predicted) | N/A |
| Hydrogen Bond Donors | 2 | PubChem CID: 521360 |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 521360 |
| Rotatable Bonds | 3 | PubChem CID: 521360 |
Synthesis and Purification
The synthesis of this compound is achieved through a standard amide bond formation reaction. The causality behind this choice of synthetic route is its reliability and high yield, coupling a carboxylic acid with an amine.
Retrosynthetic Analysis
The most direct approach to forming the central amide bond is via the acylation of 4-fluoroaniline with 4-hydroxyphenylacetic acid or an activated derivative thereof. This strategy is efficient and utilizes readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Amide Coupling
This protocol describes the synthesis using an acid chloride intermediate, a common and effective method for activating the carboxylic acid for amidation.[9]
Materials:
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
4-Fluoroaniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxyphenylacetic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solution becomes clear.
-
Causality: Thionyl chloride converts the carboxylic acid to the more reactive acyl chloride, facilitating the subsequent nucleophilic attack by the amine.[14] Toluene is used as a solvent that allows for reflux temperatures sufficient to drive the reaction.
-
-
Solvent Removal:
-
Cool the reaction mixture to room temperature.
-
Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-hydroxyphenylacetyl chloride is used directly in the next step.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve 4-fluoroaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: 4-fluoroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[15] Pyridine is a weak base used to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[16]
-
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification Protocol: Recrystallization
Procedure:
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques must be employed. This serves as a self-validating system for the synthesis protocol.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Key signals would include:
-
A singlet for the phenolic -OH proton.
-
A singlet for the methylene (-CH₂-) protons.
-
Doublets corresponding to the para-substituted hydroxyphenyl ring.
-
Multiplets corresponding to the para-substituted fluorophenyl ring.
-
A broad singlet for the amide N-H proton.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will confirm the carbon skeleton of the molecule. Expected signals include the carbonyl carbon of the amide, and distinct signals for the aromatic carbons, influenced by their respective substituents (-OH, -F).
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands should be observed:
-
A broad peak around 3300 cm⁻¹ for the O-H stretch.
-
A peak around 3250-3300 cm⁻¹ for the N-H stretch.
-
A strong absorption around 1650-1670 cm⁻¹ for the C=O (amide I) stretch.
-
-
MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ at m/z consistent with the molecular weight of 245.25.
Chromatographic Analysis
-
HPLC (High-Performance Liquid Chromatography): Purity assessment should be performed using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water). A pure sample should exhibit a single major peak.
-
TLC (Thin-Layer Chromatography): A quick method to monitor reaction progress and assess purity using a suitable solvent system (e.g., ethyl acetate/hexane).
Proposed Biological Activity and Mechanism of Action
The structural features of this compound strongly suggest its potential as a selective COX-2 inhibitor, analogous to the "coxib" class of drugs.[5]
Structure-Activity Relationship (SAR) Rationale
Selective COX-2 inhibitors typically possess a central ring system with two adjacent aromatic rings that can fit into the active site of the COX-2 enzyme.[3][7] The active site of COX-2 contains a larger, more accommodating hydrophobic side pocket compared to COX-1.[5] The 4-fluorophenyl group on the subject molecule could potentially occupy this side pocket, a feature common to many selective inhibitors. The 4-hydroxyphenyl moiety can form crucial hydrogen bonds within the active site, similar to the interactions observed with other NSAIDs. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[7]
Proposed Mechanism of Action: COX-2 Inhibition
We hypothesize that this compound acts as a competitive inhibitor at the cyclooxygenase active site of the COX-2 enzyme. By blocking this site, it prevents the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor to various pro-inflammatory prostaglandins (like PGE₂) and prostacyclin (PGI₂).[3][6] This inhibition would lead to a reduction in the inflammatory response, pain, and fever.
Caption: Proposed mechanism of action via COX-2 inhibition.
In Vitro Experimental Workflow
To validate this hypothesis, a tiered experimental approach is recommended.
-
COX-1/COX-2 Inhibition Assay:
-
Utilize commercially available enzyme immunoassay (EIA) kits to determine the IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) for both human COX-1 and COX-2 enzymes.
-
Rationale: This is the primary screen to confirm enzymatic inhibition and determine selectivity. A high COX-1 IC₅₀ / COX-2 IC₅₀ ratio indicates high selectivity for COX-2.
-
-
Cell-Based Assays:
-
Use a cell line such as human macrophages (e.g., J774.A1) stimulated with lipopolysaccharide (LPS) to induce COX-2 expression.
-
Measure the production of prostaglandin E₂ (PGE₂) in the cell culture supernatant by ELISA in the presence and absence of the test compound.
-
Rationale: This confirms the compound's activity in a more physiologically relevant cellular context.[17]
-
-
Cytotoxicity Assays:
-
Perform MTT or similar assays on relevant cell lines (e.g., hepatocytes, renal cells) to assess potential off-target toxicity.
-
Rationale: Early assessment of cytotoxicity is crucial for any potential therapeutic agent. Some acetamide derivatives have shown cytotoxic effects against cancer cell lines, an area that could also be explored.[18][19]
-
Future Directions
Assuming favorable in vitro results, further preclinical development would involve pharmacokinetic studies (ADME) to assess the compound's absorption, distribution, metabolism, and excretion. In vivo studies in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) would be the next logical step to establish efficacy.[3] The structural similarity to acetaminophen also warrants a thorough investigation into its potential for hepatotoxicity, specifically monitoring for the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), although the modifications in this structure may prevent its formation.[1][20][21]
References
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
Gierse, J. K., et al. (1999). Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. Journal of Medicinal Chemistry, 42(14), 2662–2671. [Link]
-
Brogden, R. N. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 7(54), 34056-34077. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]
-
Scilit. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Scilit. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. organic-chemistry.org. [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Chemistry LibreTexts. [Link]
-
Gunanathan, C., & Ben-David, Y. (2017). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 117(13), 8658–8704. [Link]
-
Chemistry For Everyone. (2025). What Is The Detailed Mechanism Of Amide Bond Formation? YouTube. [Link]
-
Wikipedia. (n.d.). Amide. Wikipedia. [Link]
-
PubChem. (n.d.). 2-(2-fluorophenyl)-N-(4-hydroxyphenyl)acetamide. PubChem. [Link]
-
PubChem. (n.d.). N-(4-fluorophenyl)acetamide. PubChem. [Link]
-
PubChem. (n.d.). Acetamide, N-(3-fluoro-4-hydroxyphenyl)-. PubChem. [Link]
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 457–463. [Link]
- Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxyphenylacetic acid. PrepChem.com. [Link]
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
-
Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Nature Communications, 9, 4293. [Link]
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. [Link]
-
Amato, G., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(10), 18456–18471. [Link]
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
-
Jothi, L., et al. (2013). 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221. [Link]
-
Uppu, R. M., et al. (2018). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 3(1), x172088. [Link]
-
Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Wikipedia. [Link]
-
Uppu, R. M. (2025). N-(4-Hydroxyphenyl)acetamide. ResearchGate. [Link]
-
Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Kemija u industriji, 71(9-10), 523-529. [Link]
-
NIST. (n.d.). 4-Hydroxyphenylacetamide. NIST WebBook. [Link]
Sources
- 1. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 131179-72-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Amide - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 12. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]
- 13. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 14. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
- 16. Amide synthesis by acylation [organic-chemistry.org]
- 17. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdn.prod.website-files.com [cdn.prod.website-files.com]
An In-depth Technical Guide on the Hypothesized Mechanism of Action of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide
Abstract
This whitepaper provides a comprehensive analysis of the potential mechanisms of action for the novel compound N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide. In the absence of direct empirical data, this guide synthesizes information from structurally related molecules to propose and explore plausible biological activities. By deconstructing the molecule into its core components—the N-phenylacetamide scaffold, the 4-hydroxyphenyl group characteristic of acetaminophen, and the strategic 4-fluorophenyl substitution—we hypothesize primary analgesic and anti-inflammatory pathways, alongside a secondary potential for anticancer activity. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and a detailed experimental roadmap to elucidate the pharmacological profile of this compound.
Introduction and Structural Elucidation
This compound is a synthetic compound for which the mechanism of action has not yet been fully characterized in publicly available literature. Its chemical structure, however, presents a compelling intersection of well-known pharmacophores, suggesting a rich potential for biological activity. This guide will dissect the molecule to infer its likely mechanisms, providing a foundation for future empirical investigation.
The structure can be broken down into two principal moieties:
-
2-(4-hydroxyphenyl)acetamide: This is an isomer of the widely used analgesic and antipyretic drug, N-(4-hydroxyphenyl)acetamide, commonly known as acetaminophen or paracetamol. The pharmacology of acetaminophen is complex, with activities attributed to cyclooxygenase (COX) inhibition, and interactions with the endocannabinoid and serotonergic systems.
-
N-(4-fluorophenyl) group: The attachment of a fluorinated phenyl ring to the acetamide nitrogen is a common medicinal chemistry strategy. The fluorine atom can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced potency, altered target selectivity, and a modified pharmacokinetic profile.
The N-phenylacetamide (acetanilide) scaffold itself is the basis for a wide range of pharmacologically active compounds with demonstrated analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.
Hypothesized Mechanisms of Action
Based on its structural features, we propose two primary, and not mutually exclusive, mechanistic hypotheses for this compound.
Hypothesis 1: A Novel Analgesic and Anti-inflammatory Agent
The most direct hypothesis, given the 4-hydroxyphenylacetamide core, is that the compound functions as an analgesic and anti-inflammatory agent, likely acting through pathways similar to acetaminophen but with a potentially improved therapeutic profile.
Acetaminophen is a weak inhibitor of COX-1 and COX-2 in the periphery, which accounts for its limited anti-inflammatory effects compared to NSAIDs. However, it is a more potent inhibitor of COX enzymes in the central nervous system, which is thought to contribute significantly to its analgesic and antipyretic effects. The addition of the N-(4-fluorophenyl) group may alter the binding affinity and selectivity for COX isoenzymes.
-
Causality of Experimental Choice: A primary screen of analgesic and anti-inflammatory activity would begin with in vitro COX inhibition assays. Determining the IC50 values for both COX-1 and COX-2 is a critical first step in understanding the compound's potential for therapeutic action and gastrointestinal side effects. A higher selectivity for COX-2 over COX-1 would be a desirable characteristic.
In the brain, acetaminophen is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404). AM404 is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel and also inhibits the cellular uptake of the endogenous cannabinoid, anandamide. This pathway is believed to be a key contributor to acetaminophen's analgesic effects. It is plausible that this compound could be similarly metabolized, leading to the formation of a novel, and potentially more potent, AM404 analog.
Caption: Hypothesized endocannabinoid modulation pathway.
Hypothesis 2: A Potential Anticancer Agent
Derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have been reported to possess cytotoxic activity against various cancer cell lines, including prostate and breast cancer. This suggests that the core structure of our topic compound may have antiproliferative effects. The mechanism for these related compounds is not fully elucidated but may involve the induction of apoptosis.
Furthermore, other complex N-phenylacetamide derivatives have been identified as inhibitors of specific kinases crucial for cell cycle progression, such as Aurora kinase B.
-
Expertise & Experience: The observation of anticancer activity in structurally similar molecules necessitates a broadening of the investigation beyond the more obvious analgesic/anti-inflammatory potential. A cost-effective approach to exploring this hypothesis is to perform initial in vitro screening against a panel of cancer cell lines.
Proposed Experimental Validation Plan
To systematically investigate the hypothesized mechanisms of action, a multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating systems, with each stage of the investigation building upon the results of the last.
In Vitro Characterization
Objective: To determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2.
Methodology:
-
Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701200).
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1 nM to 100 µM).
-
In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or vehicle control.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction and measure the prostaglandin production using the provided colorimetric or fluorometric detection method.
-
Calculate the IC50 values for both enzymes.
Objective: To assess the cytotoxic effects of the compound on various cancer cell lines.
Methodology:
-
Select a panel of human cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast, A549 for lung).
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Assess
An In-depth Technical Guide to N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide, a molecule of significant interest at the intersection of analgesic, anti-inflammatory, and anticancer research. While direct literature on this specific compound is sparse, its structural motifs, combining elements of the widely-used analgesic N-(4-hydroxyphenyl)acetamide (acetaminophen) and bioactive fluorinated phenylacetamides, provide a strong rationale for its investigation. This document will therefore serve as a foundational guide for researchers, outlining a proposed synthetic route, robust characterization methodologies, and a strategic approach to evaluating its therapeutic potential, all grounded in established principles and data from closely related analogues.
Introduction and Rationale
This compound (Compound 1) represents a logical progression in the exploration of novel non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The core structure is a hybrid of two key pharmacophores:
-
The N-(4-hydroxyphenyl)acetamide moiety: This is the structure of acetaminophen (paracetamol), a cornerstone of analgesic and antipyretic therapy. Its mechanism, while not fully elucidated, is known to involve central nervous system pathways and potential modulation of cyclooxygenase (COX) enzymes.[1] However, the therapeutic utility of acetaminophen is limited by a narrow therapeutic window and the risk of severe hepatotoxicity in overdose, which is caused by the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[2][3][4]
-
The 2-(4-fluorophenyl)acetamide moiety: Phenylacetamide derivatives are a versatile class of compounds with a wide range of biological activities. The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. Notably, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have demonstrated promising in vitro cytotoxic activity against prostate (PC3) and breast (MCF-7) cancer cell lines.[5][6]
The combination of these two fragments in a single molecule offers the tantalizing possibility of creating a novel therapeutic agent with a multi-faceted pharmacological profile. The primary hypotheses for the investigation of this compound are:
-
Enhanced Analgesic/Anti-inflammatory Activity: The molecule may retain the analgesic properties of acetaminophen while the fluorophenylacetamide portion could introduce or enhance anti-inflammatory effects.
-
Reduced Hepatotoxicity: Strategic modification of the acetaminophen structure has been shown to create analogues that are not metabolized to the toxic NAPQI, thereby offering a safer therapeutic profile.[2][3][4]
-
Anticancer Potential: The presence of the 2-(4-fluorophenyl)acetamide scaffold suggests a potential for cytotoxic activity against various cancer cell lines.[5][6]
This guide will now proceed to detail the practical steps for synthesizing, purifying, and characterizing this compound, followed by a proposed workflow for its biological evaluation.
Proposed Synthesis and Characterization
Synthetic Workflow
The proposed synthesis follows a two-step process: the activation of the carboxylic acid followed by coupling with the aniline.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
4-Hydroxyphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
4-Fluoroaniline
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Hexane (anhydrous)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 4-Hydroxyphenylacetyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 4-hydroxyphenylacetic acid (1 equivalent) in anhydrous toluene.
-
Add thionyl chloride (1.2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature and evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-hydroxyphenylacetyl chloride as an oil. This intermediate is moisture-sensitive and should be used immediately in the next step without further purification.
Causality: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides. The acyl chloride is a highly reactive electrophile, making it ideal for the subsequent nucleophilic attack by the aniline. Using it immediately prevents hydrolysis back to the carboxylic acid.
Step 2: Synthesis of this compound
-
Dissolve 4-fluoroaniline (1 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous hexane in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Dissolve the crude 4-hydroxyphenylacetyl chloride from Step 1 in a minimal amount of anhydrous hexane and add it dropwise to the aniline solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding 1N HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Causality: Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation. The aqueous workup is essential to remove unreacted starting materials, the pyridine catalyst, and salts, leading to a cleaner crude product for purification.
Purification:
The crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product (identified by TLC) are pooled and the solvent is evaporated to yield the final compound.
Characterization
To confirm the identity and purity of the synthesized this compound, a full suite of analytical techniques is required.
Table 1: Analytical Characterization Methods and Expected Results
| Method | Purpose | Expected Observations |
| Melting Point | Assess purity and provide a physical constant. | A sharp melting point range is expected for a pure compound. |
| ¹H NMR | Structural confirmation and purity. | Peaks corresponding to the aromatic protons on both rings (with characteristic splitting patterns), a singlet for the benzylic CH₂, and singlets for the NH and OH protons. |
| ¹³C NMR | Confirm the carbon skeleton. | Resonances for all 14 carbon atoms, including the carbonyl carbon, aromatic carbons, and the benzylic carbon. |
| FTIR | Identify key functional groups. | Characteristic stretches for N-H (amide), O-H (phenol), C=O (amide), and C-F bonds. |
| HRMS | Determine the exact mass and confirm the molecular formula. | The measured mass should correspond to the calculated mass for C₁₄H₁₂FNO₂.[7] |
Self-Validation: The combination of these techniques provides a self-validating system. NMR confirms the connectivity of the atoms, FTIR confirms the presence of the correct functional groups, and HRMS confirms the elemental composition. A sharp melting point provides strong evidence of purity.
Proposed Biological Evaluation
Based on the structural analogues, the primary therapeutic areas to investigate for this compound are anticancer and analgesic/anti-inflammatory activities.
In Vitro Anticancer Activity Screening
Rationale: Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have shown cytotoxicity, particularly against prostate and breast cancer cell lines.[5][6] Therefore, a logical starting point is to screen the title compound against a panel of relevant cancer cell lines.
Experimental Protocol: MTS Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines such as PC-3 (prostate), MCF-7 (breast, estrogen receptor-positive), and MDA-MB-231 (breast, triple-negative) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. The viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Sources
- 1. 2-(2-fluorophenyl)-N-(4-hydroxyphenyl)acetamide | C14H12FNO2 | CID 28739611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 131179-72-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Rational Design, Synthesis, and Proposed Biological Evaluation of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide: A Case Study in Mitigating Acetaminophen-Induced Hepatotoxicity
An In-Depth Technical Guide:
Abstract
N-(4-hydroxyphenyl)acetamide, known globally as acetaminophen or paracetamol, is one of the most widely used analgesic and antipyretic drugs.[1] Its clinical utility, however, is severely limited by a narrow therapeutic window, with overdose leading to acute liver failure.[1][2] This hepatotoxicity is mechanistically linked to the metabolic oxidation of the parent compound into the highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI).[1][2][3] This technical guide presents a comprehensive framework for the rational design, chemical synthesis, and proposed biological evaluation of a novel paracetamol analog, N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide . This molecule is conceived as a potential non-hepatotoxic analgesic by replacing the N-acetyl group of paracetamol with a 2-(4-fluorophenyl)acetyl moiety. This structural modification is hypothesized to alter the metabolic fate of the molecule, preventing the formation of toxic quinone-type metabolites while retaining the core pharmacophore required for therapeutic activity. We provide detailed, field-proven protocols for its synthesis and a logical, multi-tiered strategy for its preclinical evaluation, serving as a whitepaper for researchers in drug discovery and development.
The Scientific Imperative: Circumventing Paracetamol-Induced Hepatotoxicity
The Clinical Significance and Metabolic Liability of Paracetamol
Paracetamol was first synthesized by Morse in 1878 and introduced into clinical practice in 1887. Its enduring success is attributed to its efficacy in treating mild-to-moderate pain and fever with a low incidence of gastrointestinal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs).[1] The molecule's mechanism of action is complex and not fully elucidated, but it is known to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, within the central nervous system.
The key liability of paracetamol arises from its metabolism. While the majority of a therapeutic dose is safely conjugated via glucuronidation and sulfation, a small fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form NAPQI.[2] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[2] However, during an overdose, sulfation and glucuronidation pathways become saturated, shunting more paracetamol towards the CYP2E1 pathway. The resulting overproduction of NAPQI depletes hepatic GSH stores. Once GSH is depleted, the highly electrophilic NAPQI covalently binds to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[2]
Rational Design of this compound
The central strategy to abrogate paracetamol's toxicity is to design an analog that is sterically or electronically hindered from forming a NAPQI-like metabolite. The target molecule, This compound , is engineered with this specific goal in mind.
The core structure is an amide linkage between 4-aminophenol (the same phenol moiety as in paracetamol) and 2-(4-fluorophenyl)acetic acid. The rationale for this design is threefold:
-
Retention of the Core Pharmacophore : The N-(4-hydroxyphenyl) scaffold is essential for analgesic activity and is retained.
-
Metabolic Diversion : The replacement of the simple methyl group of paracetamol with a bulky 4-fluorobenzyl group creates significant steric hindrance. This bulk is intended to prevent the amide from adopting the necessary conformation for P450-mediated oxidation to a quinone imine.
-
Modulation of Physicochemical Properties : The introduction of a fluorophenyl group increases lipophilicity, which may enhance membrane permeability and alter the drug's pharmacokinetic profile. Fluorine is also a bioisostere for hydrogen but can block sites of metabolism and form favorable protein-ligand interactions.
This molecule serves as an exemplary candidate for exploring the hypothesis that modifying the N-acyl group can uncouple the analgesic effects of paracetamol from its inherent hepatotoxicity.
Synthesis and Characterization
The synthesis of this compound is a straightforward and robust process involving the acylation of 4-aminophenol. The most common and reliable method is the reaction of 4-aminophenol with an activated form of 2-(4-fluorophenyl)acetic acid, such as its acyl chloride.
Proposed Synthetic Workflow
The proposed synthesis follows a two-step process: first, the activation of the carboxylic acid, and second, the amide coupling reaction. This is a standard and well-documented approach in medicinal chemistry.
Caption: Proposed two-step synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard methodologies for N-arylacetamide synthesis.[4]
Materials:
-
4-Aminophenol (1.0 eq)
-
2-(4-fluorophenyl)acetyl chloride (1.2 eq)
-
Glacial Acetic Acid (as solvent)
-
Sodium Acetate solution (aqueous)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenol (1.0 eq) in glacial acetic acid (~30 mL per mmol of aminophenol).
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Addition of Acyl Chloride: Add 2-(4-fluorophenyl)acetyl chloride (1.2 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
-
Precipitation: Slowly add a solution of sodium acetate to the reaction mixture. A solid precipitate will begin to form.
-
Isolation: Continue stirring for an additional 30 minutes to ensure complete precipitation. Collect the resulting solid by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with cold deionized water to remove any remaining acetic acid and salts.
-
Purification: Dry the crude solid. Recrystallize the product from a suitable solvent system, such as ethanol/water, to yield the pure this compound as colorless crystals.
-
Characterization: Confirm the structure and purity of the final compound using FT-IR, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₂FNO₂ |
| Molecular Weight | 245.25 g/mol |
| Appearance | Colorless to white crystalline solid |
| CAS Number | 138148-61-3 (Predicted) |
Proposed Biological Evaluation Strategy
A tiered approach is essential to efficiently evaluate the compound's biological profile, focusing on hepatotoxicity and analgesic efficacy.
Caption: A tiered workflow for the biological evaluation of the novel compound.
Tier 1: In Vitro Hepatotoxicity and Anti-Inflammatory Screening
Objective: To determine the compound's intrinsic cytotoxicity compared to paracetamol and assess its potential anti-inflammatory activity.
Protocol: Hepatotoxicity Assessment in HepaRG Cells
-
Cell Culture: Culture HepaRG cells (a human-derived hepatic cell line) until differentiated.
-
Treatment: Expose cells to increasing concentrations of this compound and paracetamol (as a positive control) for 24-48 hours.
-
Viability Assay: Assess cell viability using an MTT or similar metabolic assay.
-
Endpoint Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for both compounds. A significantly higher IC₅₀ for the novel compound would indicate a superior in vitro safety profile.
Protocol: Anti-inflammatory Activity in Macrophages [5]
-
Cell Culture: Culture J774.A1 murine macrophages.
-
Stimulation: Pre-treat cells with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Endpoint Analysis: After 24 hours, measure the concentration of nitric oxide (NO) and reactive oxygen species (ROS) in the cell culture supernatant. Effective compounds will significantly reduce LPS-induced NO and ROS production.
Tier 2: Mechanistic Investigation of Metabolism
Objective: To directly test the hypothesis that the compound avoids metabolism into a reactive quinone imine.
Protocol: Reactive Metabolite Trapping with LC-MS/MS [2]
-
Incubation: Incubate the test compound and paracetamol in separate reactions with human liver microsomes, an NADPH-regenerating system, and a trapping agent like glutathione (GSH).
-
Sample Preparation: At various time points, quench the reactions and prepare the samples for analysis.
-
LC-MS/MS Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to search for the specific mass of the GSH-NAPQI adduct (for the paracetamol control) and any potential GSH adducts of the test compound.
-
Interpretation: The absence of a detectable GSH adduct for this compound, in contrast to its clear presence in the paracetamol control, would provide strong evidence that it does not form a toxic electrophilic metabolite.[2]
Tier 3: In Vivo Proof of Concept
Objective: To confirm analgesic activity and assess acute in vivo toxicity.
Protocol: Acetic Acid-Induced Writhing Test in Mice
-
Dosing: Administer the test compound or vehicle control to groups of mice via oral gavage.
-
Induction of Pain: After a set period (e.g., 30-60 minutes), administer an intraperitoneal injection of acetic acid to induce a characteristic writhing (abdominal constriction) response.
-
Observation: Count the number of writhes for each mouse over a 15-20 minute period.
-
Analysis: A statistically significant reduction in the number of writhes in the compound-treated group compared to the vehicle group indicates analgesic activity.
Protocol: Acute In Vivo Hepatotoxicity Assessment
-
Dosing: Administer a high dose (e.g., equivalent to a toxic dose of paracetamol) of the test compound and paracetamol to separate groups of mice.
-
Sample Collection: After 24 hours, collect blood samples for analysis of liver function tests (e.g., AST and ALT enzymes).
-
Histopathology: Harvest liver tissue for histopathological examination to look for signs of necrosis.
-
Interpretation: The absence of significant elevations in liver enzymes and no evidence of necrosis in the test compound group, compared to the severe damage expected in the paracetamol group, would confirm its improved in vivo safety profile.
Conclusion and Future Directions
The molecule this compound represents a rational, mechanism-based approach to designing a safer alternative to paracetamol. By strategically modifying the N-acyl group, it is hypothesized that the metabolic pathway leading to the toxic NAPQI metabolite can be blocked without sacrificing the core N-(4-hydroxyphenyl) pharmacophore required for analgesia. The synthetic route is feasible and relies on standard chemical transformations.
The proposed multi-tiered biological evaluation provides a clear and efficient path to validate this hypothesis. Positive results from this workflow—specifically, low in vitro cytotoxicity, a lack of reactive metabolite formation, and a clear separation of in vivo analgesic efficacy from hepatotoxicity—would establish this compound as a promising lead candidate. Future work would then focus on comprehensive pharmacokinetic and pharmacodynamic profiling, lead optimization to fine-tune activity and ADME properties, and more extensive toxicology studies to fully characterize its safety profile for potential clinical development. This guide serves as a foundational blueprint for researchers dedicated to advancing the next generation of safer analgesic therapies.
References
- Moccia, M., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
- Aliabadi, A., et al. (Date not available). 2-(4-Fluorophenyl)
- Sigma-Aldrich. (n.d.). 2-(4-hydroxyphenyl)acetamide.
- PubChem. (n.d.). 2-(2-fluorophenyl)-N-(4-hydroxyphenyl)acetamide.
- Google Patents. (1983). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
- Aliabadi, A., et al. (Date not available). 2-(4-Fluorophenyl)
- Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central.
- (Author not available). (Date not available).
- Bazan, H. A., et al. (2020). N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry.
- Royal Society of Chemistry. (n.d.). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion.
- Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information.
- Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. LSU Health Digital Scholar.
- ResearchGate. (2025). (PDF) N-(4-Hydroxyphenyl)acetamide.
- Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.
- ResearchGate. (2025). 2-(4-Hydroxyphenyl)acetamide.
- El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals.
- PubChem. (n.d.). Tazobactam.
- CAS Common Chemistry. (n.d.). (4-Hydroxyphenyl)acetamide.
- PubChem. (n.d.). Triethylenetetramine.
- Wikipedia. (n.d.). Chlorotrianisene.
- American Chemical Society. (2025). A Phosphorus–Silicon Synergistic Reactive Flame Retardant.
- Slarve, M., et al. (2026). A monoclonal antibody raised against Acinetobacter baumannii capsular carbohydrate exhibits cross-species in vitro binding against Pseudomonas aeruginosa. PLOS.
Sources
- 1. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. "A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetami" by Hernan A. Bazan, Surjyadipta Bhattacharjee et al. [digitalscholar.lsuhsc.edu]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and therapeutic potential of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core scientific principles underpinning this promising class of compounds, offering both foundational knowledge and actionable experimental insights.
Introduction: The Emergence of Novel Acetamide Scaffolds in Drug Discovery
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically significant drugs. Its versatility allows for a wide range of structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a 4-fluorophenyl group and a 4-hydroxyphenyl moiety, as seen in the core structure of this compound, has given rise to a new generation of compounds with diverse biological activities. Notably, these derivatives have shown significant promise as anticancer agents, warranting a detailed exploration of their chemical synthesis, mechanism of action, and structure-activity relationships (SAR). This guide aims to provide a holistic understanding of this chemical space, empowering researchers to design and develop novel therapeutic agents.
Chemical Synthesis and Characterization
The synthesis of this compound and its analogues can be achieved through several established synthetic routes. A common and efficient method involves the amidation of a carboxylic acid or its activated derivative with an appropriate amine.
General Synthesis of N-(substituted-phenyl)-2-(4-hydroxyphenyl)acetamide Analogues
A versatile approach to synthesizing a library of analogues involves the coupling of 4-hydroxyphenylacetic acid with a variety of substituted anilines. This allows for the systematic investigation of the impact of different substituents on biological activity.
Reaction Scheme:
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a step-by-step procedure for the laboratory-scale synthesis of the title compound.
Materials:
-
4-Hydroxyphenylacetic acid
-
4-Fluoroaniline
-
Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in combination with Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1 equivalent) and 4-fluoroaniline (1.1 equivalents) in anhydrous DCM.
-
Coupling Agent Addition: To the stirred solution, add the coupling reagent (e.g., DCC, 1.2 equivalents) portion-wise at 0 °C. If using EDC/HOBt, add HOBt (1.2 equivalents) followed by EDC (1.2 equivalents).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used). Dilute the filtrate with DCM and wash sequentially with 5% NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Self-Validation: The successful synthesis is validated by the disappearance of starting materials on TLC and the appearance of a new spot corresponding to the product. Spectroscopic data should be consistent with the expected structure of this compound.
Biological Activity and Mechanism of Action
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action is believed to involve the induction of apoptosis, or programmed cell death, a critical process in eliminating cancerous cells.
Induction of Apoptosis via the Intrinsic Pathway
Evidence suggests that these compounds trigger the intrinsic, or mitochondrial, pathway of apoptosis.[1] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[2][3] The balance between these opposing factions determines the cell's fate.
N-(4-hydroxyphenyl)acetamide analogues have been shown to modulate the expression and activity of Bcl-2 family proteins.[4] They can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the balance in favor of apoptosis.[5] This leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade.[1][6]
Following MOMP, cytochrome c is released from the mitochondria into the cytosol.[1] Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome.[7] This complex, in turn, activates caspase-9, an initiator caspase, which then activates executioner caspases like caspase-3.[8][9] These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of these acetamide derivatives and their biological activity is crucial for the rational design of more potent and selective anticancer agents. SAR studies have revealed several key insights:
-
Substitution on the N-phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly influence cytotoxic activity. Electron-withdrawing groups, such as nitro and chloro, have been shown to enhance anticancer potency in some series.[11] The position of the substituent is also critical, with para-substitution often leading to higher activity.[11]
-
The Role of the 4-Hydroxyphenyl Moiety: The phenolic hydroxyl group is believed to be important for activity, potentially through hydrogen bonding interactions with the target protein.
-
Modifications of the Acetamide Linker: Alterations to the acetamide linker can impact the compound's conformation and ability to bind to its biological target.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative N-(substituted-phenyl)-2-(4-hydroxyphenyl)acetamide analogues against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | N-Phenyl Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-Fluoro | PC3 (Prostate) | 52 | [12] |
| 2 | 4-Nitro | PC3 (Prostate) | 80 | [12] |
| 3 | 4-Chloro | SKNMC (Neuroblastoma) | 11.6 | [11] |
| 4 | 4-Nitro | SKNMC (Neuroblastoma) | 10.8 | [11] |
| 5 | 4-Methoxy | PC3 (Prostate) | >100 | [12] |
Experimental Protocols for Biological Evaluation
To assess the anticancer potential of newly synthesized this compound derivatives, a robust and reproducible in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Detailed Protocol for In Vitro Cytotoxicity MTT Assay
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., PC3, MCF-7, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The insights into their synthesis, mechanism of action, and structure-activity relationships provided in this guide offer a solid foundation for further research. Future efforts should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of analogues to refine the SAR and improve potency and selectivity.
-
Target Identification: Elucidating the precise molecular targets of these compounds to better understand their mechanism of action.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential in a more complex biological system.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like properties.
By systematically addressing these areas, the full therapeutic potential of this compound derivatives and analogues can be realized, ultimately contributing to the development of new and effective cancer treatments.
References
- Al-Ghorbani, M., Begum, B.A., Mamatha, S.V., & Ara Khanum, S. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7, 281–301.
-
Boya, P., Morales, M. C., Gonzalez-Polo, R. A., Andreau, K., Gourdier, I., Perfettini, J. L., ... & Kroemer, G. (2003). The chemopreventive agent N-(4-hydroxyphenyl)retinamide induces apoptosis through a mitochondrial pathway regulated by proteins from the Bcl-2 family. Oncogene, 22(40), 6220-30. [Link]
-
Aliabadi, A., Eghbalian, M., & Mohammadi-Farani, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian journal of basic medical sciences, 17(10), 734–739. [Link]
-
Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European journal of medicinal chemistry, 202, 112600. [Link]
-
Boya, P., Morales, M. C., Gonzalez-Polo, R. A., Andreau, K., Gourdier, I., Perfettini, J. L., Larochette, N., Deniaud, A., Baran-Marszak, F., Fagard, R., Feuillard, J., Asumendi, A., Raphael, M., Pau, B., Brenner, C., & Kroemer, G. (2003). The chemopreventive agent N-(4-hydroxyphenyl)retinamide induces apoptosis through a mitochondrial pathway regulated by proteins from the Bcl-2 family. Oncogene, 22(40), 6220–6230. [Link]
-
Kale, J., Osterlehner, A., & Youle, R. J. (2018). The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy. Cell death and differentiation, 25(1), 4–7. [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(1), 83–88. [Link]
-
Hosseinzadeh, L., Aliabadi, A., & Rahnama, M. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812–818. [Link]
-
Boatright, K. M., & Salvesen, G. S. (2007). Caspase activation by anticancer drugs: the caspase storm. Cancer biology & therapy, 6(4), 531–534. [Link]
-
Kale, J., Osterlehner, A., & Youle, R. J. (2018). The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy. Cell Death & Differentiation, 25(1), 4-7. [Link]
-
Riedl, S. J., & Salvesen, G. S. (2007). Caspases: pharmacological manipulation of cell death. The Journal of clinical investigation, 117(5), 1139–1146. [Link]
- Naik, S., & Purohit, M. G. (2004). Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of the Indian Chemical Society, 81(11), 974-976.
- Petrassi, H. M., Sharpless, K. B., & Kelly, J. W. (2001). The copper-catalyzed aerobic N-arylation of anilines. Organic letters, 3(1), 139–142.
-
Singh, R., Letai, A., & Sarosiek, K. (2019). Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins. Nature reviews. Molecular cell biology, 20(3), 175–193. [Link]
-
Al-Obeed, O., El-Obeid, A., & Al-Banyan, E. (2017). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen Species. Tropical Journal of Pharmaceutical Research, 16(11), 2633-2640. [Link]
-
El Moutaouakil Ala Allah, A., Kariuki, B. M., El Hassani, I. A., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11), x241015. [Link]
-
Wikipedia. (2024). Bcl-2 family. In Wikipedia. [Link]
-
Choi, Y. H., Lee, W. H., Park, K. Y., & Lee, J. K. (2001). Activation of caspase-8 during N-(4-hydroxyphenyl)retinamide-induced apoptosis in Fas-defective hepatoma cells. Journal of hepatology, 35(6), 755–762. [Link]
-
Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Technologica Acta, 15(2), 27-31. [Link]
-
Ullah, H., Khan, A. A., & Khan, S. A. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5424. [Link]
-
Sharma, G., Singh, P., & Kumar, A. (2023). Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials. Cancers, 15(3), 643. [Link]
-
Czogalla, A., & Dzięgiel, P. (2023). Bcl-2 family members' structure and mechanism of action. International Journal of Molecular Sciences, 24(14), 11463. [Link]
-
Lomakina, M. E., & Lavrik, I. N. (2023). Bcl-B: an “unknown” protein of the Bcl-2 family. Cell Death Discovery, 9(1), 382. [Link]
Sources
- 1. Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 4. The chemopreventive agent N-(4-hydroxyphenyl)retinamide induces apoptosis through a mitochondrial pathway regulated by proteins from the Bcl-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. biosynth.com [biosynth.com]
- 8. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide: An Application Note
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide, a compound of interest in medicinal chemistry and drug development. The synthesis is achieved through an amide coupling reaction between 4-hydroxyphenylacetic acid and 4-fluoroaniline, facilitated by the widely used carbodiimide coupling system, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This document is intended for researchers, scientists, and drug development professionals, offering a step-by-step methodology, mechanistic insights, characterization data, and safety considerations.
Introduction
Amide bonds are a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. The formation of a stable amide linkage between a carboxylic acid and an amine is a critical transformation in the synthesis of new chemical entities. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be activated to facilitate nucleophilic attack by the amine.
A variety of coupling reagents have been developed for this purpose, with carbodiimides like EDC being particularly effective and popular.[2] EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[1] However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea, reducing the yield of the desired amide. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form an HOBt-ester, which is less susceptible to racemization and efficiently acylates the amine.[2]
This protocol details the synthesis of this compound, a molecule featuring a phenol, an amide, and a fluorinated aromatic ring – all common pharmacophores.
Reaction Scheme
Caption: Overall reaction for the synthesis of the target compound.
Materials and Reagents
Table 1: Reagent and Material Properties
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Physical Form | Notes |
| 4-Hydroxyphenylacetic acid | C₈H₈O₃ | 152.15 | 156-38-7 | White to light cream solid | Starting material. Irritant.[1] |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 371-40-4 | Yellow to brown liquid | Starting material. Toxic and corrosive. |
| EDC hydrochloride | C₉H₁₇N₃·HCl | 191.70 | 25952-53-8 | White powder | Coupling agent. |
| HOBt hydrate | C₆H₅N₃O·xH₂O | 135.13 (anhydrous) | 123333-53-9 | White to off-white powder | Additive to prevent side reactions. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Clear liquid | Anhydrous grade recommended. |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Clear liquid | For extraction and chromatography. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Clear liquid | For chromatography. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Clear liquid | For extraction. |
| Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | Aqueous solution (1 M) | For work-up. |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution | For work-up. |
| Brine | NaCl | 58.44 | 7647-14-5 | Saturated aqueous solution | For work-up. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | White crystalline solid | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Fine powder (230-400 mesh) | For column chromatography. |
Experimental Protocol
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyphenylacetic acid (1.0 eq, e.g., 1.52 g, 10.0 mmol).
-
Add HOBt hydrate (1.2 eq, e.g., 1.84 g, 12.0 mmol, assuming monohydrate).
-
Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF, approx. 40 mL).
-
Stir the solution at room temperature until all solids are dissolved.
-
Add 4-fluoroaniline (1.0 eq, e.g., 1.11 g, 10.0 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
Causality Note: The reaction is cooled to 0 °C to manage the exothermic reaction that occurs upon addition of EDC and to minimize potential side reactions. HOBt is added before EDC to be readily available to form the active ester and suppress side reactions like N-acylurea formation.
Step 2: Amide Coupling
-
Slowly add EDC hydrochloride (1.2 eq, e.g., 2.30 g, 12.0 mmol) portion-wise to the cooled, stirring reaction mixture over 10-15 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexane. The product should have a higher Rf value than the 4-hydroxyphenylacetic acid starting material.
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Step 3: Work-up and Extraction
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 150 mL of ethyl acetate and 100 mL of water.
-
Shake the funnel and separate the layers.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 75 mL) - to remove any unreacted amine and basic impurities.
-
Saturated NaHCO₃ solution (2 x 75 mL) - to remove unreacted carboxylic acid and HOBt.
-
Brine (1 x 75 mL) - to reduce the amount of water in the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Self-Validation Note: The aqueous washes are critical for removing the water-soluble byproducts (EDC-urea) and unreacted starting materials, which simplifies the subsequent purification step.
Step 4: Purification
-
The crude product can be purified by flash column chromatography on silica gel.
-
Prepare a slurry of the crude product with a small amount of silica gel and load it onto a column packed with silica gel in a hexane/ethyl acetate mixture.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
-
For further purification, recrystallization can be performed from a suitable solvent system like ethyl acetate/hexane or ethanol/water.
Characterization
The identity and purity of the synthesized this compound (MW: 245.25 g/mol , Formula: C₁₄H₁₂FNO₂) should be confirmed by spectroscopic methods.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (DMSO-d₆) | δ ~10.0 (s, 1H, -NH), δ ~9.3 (s, 1H, -OH), δ ~7.6 (dd, 2H, Ar-H), δ ~7.1 (t, 2H, Ar-H), δ ~7.0 (d, 2H, Ar-H), δ ~6.7 (d, 2H, Ar-H), δ ~3.5 (s, 2H, -CH₂-). |
| ¹³C NMR (DMSO-d₆) | δ ~170 (C=O, amide), δ ~158 (C-F, aromatic), δ ~156 (C-OH, aromatic), δ ~135 (C-N, aromatic), δ ~130 (CH, aromatic), δ ~127 (C-C=O, aromatic), δ ~121 (CH, aromatic), δ ~115 (CH, aromatic), δ ~115 (CH, aromatic), δ ~42 (-CH₂-). |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3200 (O-H stretch, broad), ~1660 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1510 & ~1410 (aromatic C=C stretch), ~1220 (C-F stretch). |
| Mass Spec (ESI+) | m/z 246.09 [M+H]⁺, 268.07 [M+Na]⁺. |
Note: Chemical shifts are estimations based on analogous structures and may vary.
Safety and Handling
-
4-Fluoroaniline: Toxic by inhalation, ingestion, and skin contact. It is also corrosive and can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
4-Hydroxyphenylacetic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[1]
-
EDC and HOBt: Are irritants. Avoid contact with skin and eyes.
-
DMF: Is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen.
-
DCM and Ethyl Acetate: Are volatile and flammable. Handle in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. The use of EDC/HOBt coupling ensures an efficient amide bond formation under mild conditions. The described work-up and purification procedures are designed to yield a product of high purity, which can be validated by standard spectroscopic techniques. This guide serves as a valuable resource for researchers engaged in the synthesis of novel amide-containing compounds for various applications in drug discovery and materials science.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Pattar, S. L., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Source not available in provided results]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
- Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide
Abstract
This application note provides a detailed, multi-faceted guide for the analytical characterization of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide (CAS 131179-72-1). As a compound of interest in pharmaceutical research and development, establishing its identity, purity, and structure is of paramount importance. This document outlines an integrated approach employing High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for mass verification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and spectroscopic techniques (FTIR, UV-Vis) for functional group identification and chromophore analysis. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the scientific rationale behind the selection of specific techniques and parameters.
Introduction and Rationale
This compound is a molecule incorporating structural motifs common in pharmacologically active compounds, such as the N-phenylacetamide core. Its characterization is essential for quality control, stability testing, and regulatory submissions. A robust analytical workflow ensures the unambiguous identification of the molecule and the accurate assessment of its purity profile. This guide presents a logical progression of analytical techniques, starting from chromatographic separation and culminating in definitive spectroscopic identification.
The chosen methodologies are complementary. Chromatography provides quantitative data on purity, while mass spectrometry offers precise mass information. Concurrently, NMR and FTIR spectroscopy provide detailed insights into the molecular architecture and the specific arrangement of atoms and functional groups, respectively.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's properties is critical for analytical method development.
Figure 1: Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 131179-72-1 | SynQuest Labs[1] |
| Molecular Formula | C₁₄H₁₂FNO₂ | PubChem[2] |
| Molecular Weight | 245.25 g/mol | PubChem[2] |
| Monoisotopic Mass | 245.08520679 Da | PubChem[2] |
| XLogP3 | 2.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
Integrated Analytical Workflow
The comprehensive characterization of the target molecule is best achieved through an integrated workflow. This approach ensures that data from multiple orthogonal techniques are used to build a complete profile of the compound, enhancing the trustworthiness of the final assessment.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Method for Purity and Quantification
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: Reversed-phase HPLC is the premier technique for separating and quantifying organic molecules in pharmaceutical analysis. A C18 column is selected due to its versatility and effectiveness in retaining moderately nonpolar compounds like the target analyte. The mobile phase, consisting of acetonitrile and water, allows for the efficient elution of the compound. The addition of a small amount of acid (e.g., formic or phosphoric acid) is crucial to suppress the ionization of the phenolic hydroxyl group, thereby ensuring a sharp, symmetrical peak shape.[3][4] UV detection is ideal as the two aromatic rings in the molecule act as strong chromophores.
Table 2: Recommended HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
|---|---|
| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (Verify with UV-Vis Scan) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
HPLC Protocol
-
Preparation of Mobile Phase: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B using HPLC-grade acetonitrile. Degas both phases before use.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (100 µg/mL): Prepare the sample solution at the same nominal concentration as the standard solution using the diluent. Filter through a 0.45 µm syringe filter if particulate matter is present.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes, or until a stable baseline is achieved.[5]
-
Analysis: Inject the diluent (blank), followed by the standard solution (at least five replicate injections for system suitability), and then the sample solution.
-
Data Processing: Calculate the purity of the sample using the area percent method. For quantification, use the peak area from the external standard.
Mass Spectrometry for Identity Confirmation
Rationale: LC-MS is a powerful tool for confirming molecular identity by providing a highly accurate mass-to-charge ratio (m/z) of the parent molecule. Electrospray Ionization (ESI) is the preferred ionization technique for this class of compounds as it is a soft method that typically yields the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF), provides an exact mass that can be used to confirm the elemental composition.[6]
Table 3: LC-MS Parameters
| Parameter | Recommended Conditions |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Scan Range | 50 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Expected Ion | [M+H]⁺ = 246.0925 |
Protocol:
-
Utilize the HPLC method described in Section 4.1, replacing the phosphoric acid in the mobile phase with a volatile acid like 0.1% formic acid to ensure MS compatibility.[3]
-
Divert the column effluent to the MS detector.
-
Acquire data in full scan mode.
-
Identify the peak corresponding to the analyte and extract the mass spectrum.
-
Confirm the presence of the protonated molecular ion [M+H]⁺ at the calculated m/z of 246.0925.
Spectroscopic Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most definitive analytical technique for the structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. The use of a deuterated polar aprotic solvent like DMSO-d₆ is recommended to solubilize the sample and allow for the observation of exchangeable protons (phenolic -OH and amide -NH).[7][8]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube.[7]
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra and assign the observed signals based on their chemical shift (δ), multiplicity, integration (for ¹H), and comparison with expected values for similar structures.[9][10]
Table 4: Predicted ¹H NMR Spectral Data in DMSO-d₆
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration (Relative) | Assignment |
|---|---|---|---|
| ~10.1 | Singlet (broad) | 1H | NH (Amide) |
| ~9.3 | Singlet (broad) | 1H | OH (Phenolic) |
| ~7.5 | Triplet of Doublets | 2H | H-2', H-6' (Aromatic, adjacent to F) |
| ~7.1 | Triplet | 2H | H-3', H-5' (Aromatic, meta to F) |
| ~7.0 | Doublet | 2H | H-2, H-6 (Aromatic, adjacent to CH₂) |
| ~6.7 | Doublet | 2H | H-3, H-5 (Aromatic, adjacent to OH) |
| ~3.5 | Singlet | 2H | CH₂ (Methylene) |
Table 5: Predicted ¹³C NMR Spectral Data in DMSO-d₆
| Chemical Shift (δ) ppm (Predicted) | Assignment |
|---|---|
| ~169 | C=O (Amide) |
| ~158 (d, J ≈ 240 Hz) | C-F (Aromatic) |
| ~156 | C-OH (Aromatic) |
| ~136 | C-1' (Aromatic) |
| ~130 | C-1 (Aromatic) |
| ~129 | C-2, C-6 (Aromatic) |
| ~122 (d, J ≈ 8 Hz) | C-2', C-6' (Aromatic) |
| ~115 (d, J ≈ 22 Hz) | C-3', C-5' (Aromatic) |
| ~114 | C-3, C-5 (Aromatic) |
| ~43 | CH₂ (Methylene) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds.
Protocol:
-
Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups.[11][12]
Table 6: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 | O-H Stretch (broad) | Phenolic -OH |
| ~3300 | N-H Stretch | Amide N-H |
| ~1660 | C=O Stretch (Amide I) | Amide C=O |
| ~1550 | N-H Bend (Amide II) | Amide N-H |
| 1600 - 1450 | C=C Stretch | Aromatic Rings |
| ~1250 | C-O Stretch | Phenolic C-O |
| ~1220 | C-F Stretch | Aryl-Fluoride |
UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is essential for setting the optimal detection wavelength in HPLC-UV analysis to achieve maximum sensitivity. The absorbance is due to electronic transitions within the molecule's chromophores, primarily the substituted phenyl rings.
Protocol:
-
Prepare a dilute solution of the compound (~10 µg/mL) in a suitable UV-transparent solvent, such as methanol or acetonitrile.
-
Use the same solvent as a blank reference.
-
Scan the solution across a wavelength range of 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax). The primary λmax is expected to be around 245 nm.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 2-(2-fluorophenyl)-N-(4-hydroxyphenyl)acetamide | C14H12FNO2 | CID 28739611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of N-(4-Butyl-3-hydroxyphenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols: In Vitro Assay Development for N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide
Introduction: Characterizing a Novel Phenylacetamide Derivative
N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide is a synthetic compound with a structure bearing resemblance to known bioactive molecules, including analgesics and anti-inflammatory agents. Its core structure, akin to acetaminophen (N-(4-hydroxyphenyl)acetamide), suggests potential analgesic and antipyretic properties.[1][2][3] Furthermore, derivatives of phenylacetamide have demonstrated a range of biological activities, including anticancer effects.[4][5] This application note provides a comprehensive guide for the initial in vitro characterization of this compound, outlining a tiered approach to assay development for evaluating its potential anti-inflammatory, analgesic, and cytotoxic activities.
The strategic selection and rigorous execution of in vitro assays are paramount in early-stage drug discovery. They provide critical insights into a compound's biological effects, mechanism of action, and potential liabilities before advancing to more complex and resource-intensive in vivo studies. The protocols detailed herein are designed to be robust, reproducible, and serve as a foundational framework for researchers in pharmacology and drug development.
Part 1: Preliminary Assessment of Anti-inflammatory Activity
Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) are common therapeutics, but their use can be associated with adverse effects.[6][7] The development of novel anti-inflammatory agents with improved safety profiles is an ongoing research priority. This section details two foundational in vitro assays to screen for the anti-inflammatory potential of this compound.
Inhibition of Protein Denaturation Assay
Scientific Rationale: Protein denaturation is a key event in the inflammatory process, contributing to the pathogenesis of conditions like rheumatoid arthritis. The ability of a compound to prevent protein denaturation is a well-established indicator of its potential anti-inflammatory activity.[8] This assay uses bovine serum albumin (BSA) as the protein source, which is denatured by heat.
Protocol:
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in 6.8 pH phosphate-buffered saline (PBS).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at 10 mM.
-
Prepare a stock solution of a reference standard, such as Diclofenac sodium, at 10 mM in the same solvent.[8]
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of the 1% BSA solution to each well.
-
Add 10 µL of varying concentrations of the test compound (e.g., 10, 50, 100, 250, 500 µM) to the respective wells in triplicate.
-
Include a vehicle control (solvent only) and a positive control (Diclofenac sodium at various concentrations).
-
Incubate the plate at 37°C for 20 minutes.
-
Induce denaturation by incubating the plate in a water bath at 72°C for 5 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 660 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Plot the percentage inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of protein denaturation).
-
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Scientific Rationale: The stabilization of the red blood cell membrane is analogous to the stabilization of lysosomal membranes. During inflammation, lysosomal enzymes are released, contributing to tissue damage. A compound that can stabilize the HRBC membrane against hypotonicity-induced lysis is considered to have anti-inflammatory properties.[9]
Protocol:
-
Preparation of HRBC Suspension:
-
Obtain fresh human blood in a tube containing an anticoagulant.
-
Centrifuge at 3000 rpm for 10 minutes and discard the plasma.
-
Wash the packed red blood cells three times with an equal volume of normal saline.
-
Prepare a 10% v/v suspension of HRBCs in normal saline.
-
-
Assay Procedure:
-
In a set of centrifuge tubes, add 1.0 mL of the test compound at various concentrations (prepared in normal saline).
-
Add 0.5 mL of the 10% HRBC suspension to each tube.
-
Include a vehicle control (saline) and a positive control (e.g., Diclofenac sodium).
-
Incubate the tubes at 56°C for 30 minutes in a water bath.
-
Cool the tubes and centrifuge at 2500 rpm for 5 minutes.
-
Collect the supernatant and measure the absorbance at 560 nm, which corresponds to the amount of released hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of membrane stabilization using the formula: % Stabilization = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC50 value by plotting the percentage of stabilization against the compound concentration.
-
Part 2: Probing the Mechanism of Action: Enzyme Inhibition Assays
Following the initial screening, investigating the compound's effect on key inflammatory enzymes can elucidate its mechanism of action. Cyclooxygenase (COX) and lipoxygenase (LOX) are critical enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.[6][10]
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Scientific Rationale: NSAIDs primarily exert their anti-inflammatory effects by inhibiting COX enzymes. Differentiating between the inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is crucial, as selective COX-2 inhibition is associated with a more favorable gastrointestinal safety profile.
Protocol:
-
Assay Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
-
Reagents:
-
COX-1 and COX-2 enzyme preparations.
-
Arachidonic acid (substrate).
-
TMPD (colorimetric substrate).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and varying concentrations of the test compound.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance kinetically at 595 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).
-
Part 3: Evaluation of Potential Analgesic Activity
Given the structural similarity to analgesic compounds, it is pertinent to investigate the potential of this compound to modulate key targets in pain signaling pathways.[7][11]
TRP Channel Modulation Assay
Scientific Rationale: Transient Receptor Potential (TRP) channels, such as TRPV1, are expressed in sensory neurons and are crucial for sensing noxious stimuli, including heat and inflammatory mediators.[7][11] Modulation of these channels can lead to analgesia. A calcium influx assay is a common method to assess the activity of these channels.
Protocol:
-
Cell Culture:
-
Use a cell line stably expressing the human TRPV1 channel (e.g., HEK293-hTRPV1).
-
Culture the cells in appropriate media and conditions.
-
-
Calcium Influx Assay:
-
Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound and incubate.
-
Stimulate the cells with a known TRPV1 agonist (e.g., capsaicin).
-
Measure the fluorescence intensity using a fluorescence plate reader to determine changes in intracellular calcium levels.
-
-
Data Analysis:
-
Calculate the percentage of inhibition or potentiation of the capsaicin-induced calcium influx.
-
Determine the IC50 or EC50 value of the test compound.
-
Part 4: Cytotoxicity Assessment
It is essential to evaluate the potential cytotoxicity of any new chemical entity to identify a therapeutic window and to ensure that the observed biological activities are not a result of general cellular toxicity.
MTT Cell Viability Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
-
Data Presentation
Table 1: Summary of In Vitro Assay Results for this compound
| Assay | Endpoint | Result (IC50/EC50 in µM) | Positive Control | Control IC50 (µM) |
| Anti-inflammatory | ||||
| Protein Denaturation | % Inhibition | [Insert experimental value] | Diclofenac Sodium | [Insert experimental value] |
| HRBC Membrane Stabilization | % Stabilization | [Insert experimental value] | Diclofenac Sodium | [Insert experimental value] |
| COX-1 Inhibition | % Inhibition | [Insert experimental value] | SC-560 | [Insert experimental value] |
| COX-2 Inhibition | % Inhibition | [Insert experimental value] | Celecoxib | [Insert experimental value] |
| Analgesic | ||||
| TRPV1 Modulation | % Inhibition | [Insert experimental value] | Capsazepine | [Insert experimental value] |
| Cytotoxicity | ||||
| MTT Assay (HepG2 cells) | % Viability | [Insert experimental value] | Doxorubicin | [Insert experimental value] |
Visualizations
Caption: The Cyclooxygenase (COX) signaling pathway and potential point of inhibition.
References
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). CRC Press.
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2011). In TRP Channels. CRC Press/Taylor & Francis.
- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.
- Peiris, D. S. H., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Pharmaceutical Sciences.
- Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
- Nile, S. H. (2016). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate.
- Ezung, B., Kalivarathan, R., Khusro, A., Agastian, P., Almutairi, B. O., & Arokiyaraj, S. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.
- 2-(2-fluorophenyl)-N-(4-hydroxyphenyl)acetamide. (n.d.). PubChem.
- In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae). (2023). PubMed.
- Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (n.d.). International Journal of Innovative Science and Research Technology.
- Analgesic Activities of Synthesized Compounds on the Hot Plate Analgesia Test in Mice. (n.d.). ResearchGate.
- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PubMed Central (PMC) - NIH.
- Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. (n.d.). Google Patents.
- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PubMed.
- 2-(4-hydroxyphenyl)acetamide. (n.d.). Sigma-Aldrich.
- N-(4-hydroxyphenyl) acetamide. (n.d.). Sigma-Aldrich.
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PubMed.
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PubMed Central.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). NIH.
- N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyre. (2020). ScienceDirect.
- 2-(4-Hydroxyphenyl)acetamide. (2025). ResearchGate.
- 2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). PubMed Central (PMC) - NIH.
Sources
- 1. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalajrb.com [journalajrb.com]
- 7. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide as a Potential Chemical Probe
A Guide to the Evaluation and Application of Novel Phenylacetamide Derivatives in Chemical Biology
These application notes provide a comprehensive framework for the characterization and utilization of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide as a potential chemical probe. Given the novelty of this specific molecule in the context of targeted biological investigation, this guide is structured to walk the user through the essential steps of validating a new chemical entity for use in probing biological systems. We will use the hypothetical target, Proliferation-Associated Kinase 1 (PAK1), a serine/threonine kinase implicated in oncogenesis, as an illustrative example to ground our protocols in a practical research context.
Introduction: The Phenylacetamide Scaffold and the Pursuit of Specificity
The phenylacetamide core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds, including analgesics and anti-cancer agents.[1][2][3][4] The journey from a biologically active molecule to a high-quality chemical probe is one of rigorous validation. A chemical probe is a highly selective small molecule used to perturb and study a specific protein target in a complex biological system.[5][6] Unlike a drug, which is optimized for therapeutic efficacy and pharmacokinetics, a chemical probe is optimized for exquisite potency and selectivity to ensure that any observed phenotype can be confidently attributed to the modulation of its intended target.[6][7]
This document will outline the critical experiments necessary to evaluate this compound, hereafter referred to as PA-1 , as a potential chemical probe for our hypothetical target, PAK1.
Physicochemical Characterization of PA-1
Before embarking on biological assays, it is crucial to understand the fundamental physicochemical properties of PA-1. These parameters will inform stock solution preparation, assay conditions, and potential liabilities.
Table 1: Physicochemical Properties of this compound (PA-1)
| Property | Value | Source/Method |
| Molecular Formula | C14H12FNO2 | [8][9] |
| Molecular Weight | 245.25 g/mol | [9] |
| Appearance | White to off-white solid | Assumed |
| Solubility | Insoluble in water.[10] Soluble in DMSO, Ethanol, Methanol.[11] | [10][11] |
| Stability | Stable under normal storage conditions.[8][10] Avoid strong acids, bases, and oxidizing agents.[8][10] | [8][10] |
Protocol 2.1: Preparation of Stock Solutions
-
Primary Stock (10 mM): Weigh out 2.45 mg of PA-1 and dissolve in 1 mL of sterile DMSO.
-
Aliquot and Store: Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Working Solutions: Prepare fresh dilutions from the primary stock in the appropriate assay buffer or cell culture medium for each experiment. Ensure the final DMSO concentration in the assay is consistent across all conditions and typically does not exceed 0.5% to avoid solvent-induced artifacts.
In Vitro Target Engagement: Is PA-1 a PAK1 Inhibitor?
The first step in biological validation is to determine if PA-1 directly interacts with and modulates the activity of its hypothesized target, PAK1, in a purified system. An in vitro enzyme inhibition assay is the gold standard for this purpose.[12][13]
Workflow for In Vitro Enzyme Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of PA-1 against PAK1.
Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to measure the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for PAK1 activity (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
PA-1 Dilutions: Perform a serial dilution of the 10 mM PA-1 stock in DMSO, followed by a dilution in kinase buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of diluted PA-1 or vehicle (DMSO in kinase buffer) to the appropriate wells.
-
Add 10 µL of a solution containing recombinant PAK1 enzyme and its peptide substrate in kinase buffer.
-
Incubate for 20 minutes at room temperature to allow for compound-enzyme binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of ATP solution (at a concentration close to the Kₘ for PAK1) in kinase buffer.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection:
-
Add 25 µL of a commercial luminescence-based kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each PA-1 concentration relative to vehicle controls.
-
Plot percent inhibition versus log[PA-1] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Outcome: A potent chemical probe should exhibit a sub-100 nM IC₅₀ value against its primary target.[6]
Cellular Activity and Target Engagement
Demonstrating that PA-1 can enter cells and engage its target is a critical validation step. We will first assess its general effect on cell viability and then use Western blotting to probe a specific downstream signaling event controlled by PAK1.
Protocol 4.1: Cell Viability Assessment (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15] This is crucial to distinguish specific anti-proliferative effects from general cytotoxicity.
-
Cell Seeding: Seed a cancer cell line known to be dependent on PAK1 signaling (e.g., PC-3 prostate cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.[1][2]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of PA-1 (e.g., 0.1 µM to 100 µM) or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Hypothetical Signaling Pathway: PAK1 and Downstream Phosphorylation
Caption: PA-1 hypothetically inhibits PAK1, preventing downstream substrate phosphorylation and cell proliferation.
Protocol 4.2: Western Blot for Target Engagement
This protocol aims to verify that PA-1 inhibits PAK1 activity inside the cell by measuring the phosphorylation of a known PAK1 downstream substrate, such as MEK1.[16][17][18]
-
Cell Treatment and Lysis:
-
Seed PC-3 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of PA-1 (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[16]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-MEK1 (the marker of PAK1 activity), total MEK1 (loading control), and a housekeeping protein like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the resulting signal using a digital imager or X-ray film.
-
-
Analysis: Quantify the band intensities. A successful experiment will show a dose-dependent decrease in the p-MEK1 signal with PA-1 treatment, while total MEK1 and GAPDH levels remain unchanged.
Table 2: Summary of Key Validation Assays for PA-1
| Assay | Purpose | Key Parameter | Desired Outcome for a Chemical Probe |
| In Vitro Kinase Assay | Determine direct target inhibition | IC₅₀ | < 100 nM |
| MTT Cell Viability Assay | Assess cellular potency and cytotoxicity | GI₅₀ | < 1 µM, with a clear dose-response |
| Western Blot | Confirm cellular target engagement | EC₅₀ | Dose-dependent decrease in downstream phosphorylation, consistent with GI₅₀ |
Selectivity Profiling: A Critical Step for Probe Validation
A crucial characteristic of a high-quality chemical probe is selectivity. PA-1 should inhibit PAK1 with significantly greater potency than other related kinases. This is typically assessed by screening the compound against a broad panel of kinases (e.g., a commercial kinase panel screening service). A probe should ideally be at least 30-fold more potent for its primary target than for any other related protein.[6]
Conclusion and Future Directions
This guide provides a foundational workflow for the initial characterization of this compound (PA-1) as a potential chemical probe. Positive results in these assays—namely, potent in vitro inhibition, on-target cellular activity at similar concentrations, and high selectivity—would build a strong case for PA-1 as a valuable tool for studying PAK1 biology. Further steps would include the development of a structurally similar but biologically inactive control compound to confirm that observed phenotypes are due to on-target activity, and eventually, its application in more complex cellular and in vivo models.
References
-
Detailed Western Blotting (Immunoblotting) Protocol. Protocols.io. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Western Blot. Addgene. [Link]
-
What is an Inhibition Assay? Biobide. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Key principles for designing and selecting effective chemical probes. ResearchGate. [Link]
-
Best Practices for Chemical Probes. Alto Predict. [Link]
-
Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]
-
Chemical probe. Wikipedia. [Link]
-
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]
-
Enzyme Inhibition. Biology LibreTexts. [Link]
-
In vitro enzymatic assay. ResearchGate. [Link]
-
2-(2-fluorophenyl)-N-(4-hydroxyphenyl)acetamide. PubChem. [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central (PMC). [Link]
- Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
-
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central (PMC). [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). [Link]
-
N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyre. ScienceDirect. [Link]
-
N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Royal Society of Chemistry. [Link]
-
N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central (PMC). [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
-
Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. [Link]
-
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]
-
N-(4-fluorophenyl)acetamide. PubChem. [Link]
-
A chemical probe to modulate human GID4 Pro/N-degron interactions. bioRxiv. [Link]
-
4-Hydroxyphenylacetamide. ChemBK. [Link]
-
(4-Hydroxyphenyl)acetamide. PubChem. [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health (NIH). [Link]
Sources
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 6. Chemical probe - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. synquestlabs.com [synquestlabs.com]
- 9. 131179-72-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. fishersci.se [fishersci.se]
- 11. chembk.com [chembk.com]
- 12. blog.biobide.com [blog.biobide.com]
- 13. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 14. broadpharm.com [broadpharm.com]
- 15. clyte.tech [clyte.tech]
- 16. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. addgene.org [addgene.org]
Application Notes and Protocols for the Experimental Design with N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide
Introduction: Unveiling the Therapeutic Potential of a Novel Phenylacetamide Derivative
The N-substituted-2-phenylacetamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic properties. Derivatives of this class have been reported to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, antimicrobial, and cytostatic (anticancer) effects. The versatility of this scaffold allows for fine-tuning of its pharmacological profile through targeted substitutions on the phenyl rings and the acetamide bridge.
This guide focuses on N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide (CAS No. 131179-72-1), a specific derivative that combines key structural features from two biologically active pharmacophores: the N-(4-fluorophenyl)amide moiety, often found in potent enzyme inhibitors, and the 2-(4-hydroxyphenyl)acetamide core, reminiscent of the well-known analgesic and antipyretic agent, acetaminophen. While this specific molecule is not extensively characterized in the public domain, its structural components suggest a high potential for therapeutic relevance, particularly in oncology and inflammatory diseases.
These application notes provide a comprehensive framework for the synthesis and systematic biological evaluation of this compound. The protocols outlined herein are designed for researchers in drug discovery and development, offering a logical, evidence-based workflow to elucidate the compound's pharmacological profile.
Part 1: Synthesis of this compound
The synthesis of this compound can be readily achieved via a standard amide bond formation reaction. The proposed pathway involves the coupling of 4-hydroxyphenylacetic acid and 4-fluoroaniline. To facilitate this reaction, the carboxylic acid is typically activated to a more reactive species, such as an acyl chloride or by using a peptide coupling agent.
Protocol 1.1: Synthesis via Acyl Chloride Intermediate
This protocol is based on the principle of converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.
Materials:
-
4-hydroxyphenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
4-fluoroaniline
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyphenylacetic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-hydroxyphenylacetyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 4-fluoroaniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the 4-fluoroaniline solution at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Causality Behind Experimental Choices: The use of an acyl chloride intermediate significantly increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The aqueous work-up steps are crucial for removing unreacted starting materials and by-products.
Caption: Workflow for the synthesis of the target compound.
Part 2: Experimental Design for Biological Characterization
Given the structural motifs present in this compound, a tiered approach to biological screening is recommended. The initial focus will be on its potential anticancer properties, followed by investigations into its anti-inflammatory and analgesic activities.
Section 2.1: In Vitro Anticancer Activity Screening
The presence of the N-phenylacetamide core suggests potential cytotoxic activity against cancer cells. The initial screening will determine the compound's effect on cell viability and proliferation.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][2]
Materials:
-
Human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
| Parameter | Recommended Value |
| Cell Lines | PC-3 (Prostate), MCF-7 (Breast) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 or 72 hours |
| MTT Incubation | 3-4 hours |
| Absorbance Reading | 570 nm |
| Table 1: Recommended parameters for the MTT assay. |
If the compound shows significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis. This assay uses flow cytometry to detect the externalization of phosphatidylserine (a marker of early apoptosis) and membrane permeability (a marker of late apoptosis/necrosis).[4][5]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately by flow cytometry.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Caption: Workflow for apoptosis detection by flow cytometry.
Section 2.2: In Vivo Analgesic and Anti-inflammatory Activity
The structural similarity to acetaminophen warrants investigation into the compound's potential analgesic and anti-inflammatory effects. Standard animal models will be employed for this purpose. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
This test measures the response latency of an animal to a thermal stimulus, which is indicative of central analgesic activity.[6][7][8]
Materials:
-
Mice or rats
-
Hot plate apparatus (set to 55 ± 0.5 °C)
-
Test compound administered via an appropriate route (e.g., intraperitoneal or oral)
-
Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)
-
Positive control (e.g., morphine)
Procedure:
-
Acclimatization: Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Place each animal on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle, or positive control to different groups of animals.
-
Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group. A significant increase in latency indicates an analgesic effect.
This is a classic model of acute inflammation where the increase in paw volume after carrageenan injection is measured.[9][10][11]
Materials:
-
Rats
-
1% Carrageenan solution in saline
-
Pletysmometer or digital calipers
-
Test compound, vehicle, and positive control (e.g., indomethacin)
Procedure:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat.
-
Compound Administration: Administer the test compound, vehicle, or positive control.
-
Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
| Parameter | Recommended Value |
| Animal Model | Wistar rats or Swiss albino mice |
| Hot Plate Temperature | 55 ± 0.5 °C |
| Carrageenan Conc. | 1% in saline |
| Positive Controls | Morphine (analgesia), Indomethacin (inflammation) |
| Measurement Times | 0, 30, 60, 90, 120 min (Hot Plate) |
| 0, 1, 2, 3, 4, 5 hours (Paw Edema) | |
| Table 2: Recommended parameters for in vivo assays. |
Conclusion and Future Directions
The experimental framework detailed in these application notes provides a robust starting point for the comprehensive evaluation of this compound. The data generated from these studies will be instrumental in determining its primary pharmacological activity and will guide further preclinical development. Positive results in any of these assays would warrant more in-depth mechanistic studies, such as target identification, pathway analysis, and pharmacokinetic/pharmacodynamic modeling, to fully elucidate the therapeutic potential of this promising compound.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Retrieved from [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Menéndez, L., et al. (2002). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
-
Vissers, K. C., et al. (2006). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. The Journal of Pain. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]
-
Myers, R. R., et al. (2006). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ConductScience. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]
-
Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology. Retrieved from [Link]
-
Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for In Vivo Dosage Determination of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide
A Strategic Guide for Preclinical Evaluation of a Novel Analgesic and Anti-inflammatory Candidate
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to determine the appropriate in vivo dosage of the novel compound, N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide . This document offers a strategic and scientifically rigorous approach, moving from initial characterization to dose-finding and efficacy studies. The protocols herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
The chemical structure of this compound suggests potential analgesic and anti-inflammatory properties, sharing structural motifs with known non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics. Specifically, the N-(4-fluorophenyl)acetamide moiety and the 2-(4-hydroxyphenyl)acetamide core are reminiscent of compounds that interact with the cyclooxygenase (COX) enzymes, key mediators of pain and inflammation.[1][2] Therefore, the experimental design outlined below is based on the hypothesis that this compound may exert its effects through the inhibition of prostaglandin synthesis.
Part 1: Physicochemical Characterization and Formulation Development
A thorough understanding of the compound's physicochemical properties is paramount for developing a suitable formulation for in vivo administration.[3][4] Given its aromatic structure, this compound is likely to exhibit poor water solubility, a common challenge in drug development.[5][6]
Physicochemical Property Assessment
| Parameter | Method | Purpose |
| Solubility | Equilibrium solubility measurement in various solvents (water, PBS, ethanol, DMSO, etc.) | To determine the intrinsic solubility and identify potential solvent systems. |
| LogP/LogD | Shake-flask method or computational prediction | To assess the lipophilicity and predict absorption characteristics. |
| pKa | Potentiometric titration or UV-spectrophotometry | To identify ionizable groups and predict solubility at different pH values. |
| Stability | HPLC-based stability assessment in formulation vehicles at various temperatures and pH levels | To ensure the compound remains stable throughout the experiment. |
Formulation Strategy for Poorly Soluble Compounds
For preclinical studies, a simple and reproducible formulation is often preferred. A common approach for compounds with low aqueous solubility is to use a co-solvent system.[7]
Protocol 1: Preparation of a Co-Solvent Formulation
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG 400, and 50% saline (v/v/v). Other co-solvents and surfactants can also be explored.[7]
-
Compound Solubilization: Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO.
-
Stepwise Dilution: Gradually add PEG 400 to the DMSO solution while vortexing to ensure complete mixing.
-
Final Dilution: Slowly add the saline to the DMSO/PEG 400 mixture, again with continuous mixing.
-
Final Formulation: The final formulation should be a clear solution. If precipitation occurs, the formulation may need to be optimized by adjusting the co-solvent ratios or exploring other solubilization techniques like nanosuspensions.[6]
-
Control: The vehicle without the test compound should be prepared in the same manner to be used as a negative control in all in vivo experiments.
Part 2: In Vitro Biological Characterization
In vitro assays are essential to confirm the hypothesized mechanism of action and to determine the compound's potency, which will guide the selection of starting doses for in vivo studies.[8]
Cyclooxygenase (COX) Inhibition Assay
This assay will determine if this compound inhibits COX-1 and COX-2 enzymes.
Protocol 2: COX Inhibition Assay
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution as per the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of test concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a competitive ELISA kit.
-
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value (the concentration that inhibits 50% of the enzyme activity) for both COX-1 and COX-2.
Part 3: In Vivo Dose-Finding and Acute Toxicity
The primary goal of this phase is to determine the maximum tolerated dose (MTD) and to identify a safe dose range for subsequent efficacy studies.[9][10]
Acute Toxicity Study (Up-and-Down Procedure)
This method allows for the estimation of the LD50 (lethal dose for 50% of the animals) with a minimal number of animals.
Protocol 3: Acute Toxicity Study in Mice
-
Animal Model: Use healthy, young adult mice (e.g., CD-1 or BALB/c), weighing 20-25g. Acclimatize the animals for at least one week before the experiment.
-
Dosing: Administer a single dose of this compound via the intended route of administration for the efficacy studies (e.g., oral gavage or intraperitoneal injection).
-
Procedure:
-
Start with a single animal at a dose estimated from the in vitro data (e.g., 100 times the IC50, converted to an animal dose).
-
Observe the animal for signs of toxicity for at least 48 hours.
-
If the animal survives, the next animal is given a higher dose (e.g., a 3.2-fold increase).
-
If the animal dies, the next animal is given a lower dose.
-
Continue this process until four or five animals have been tested, with the dose reversals bracketing the LD50.
-
-
Observation: Monitor the animals for clinical signs of toxicity, including changes in behavior, posture, gait, and body weight, for up to 14 days.[11]
-
Data Analysis: Calculate the LD50 using appropriate statistical methods. The MTD is typically considered the highest dose that does not cause mortality or significant signs of toxicity.
Table 1: Example Experimental Design for MTD Study
| Group | Treatment | Dose (mg/kg) | Route | Number of Animals |
| 1 | Vehicle | - | i.p. | 1-2 |
| 2 | Test Compound | Starting Dose (e.g., 50) | i.p. | 1 |
| 3 | Test Compound | Dose Adjustment based on outcome | i.p. | 1 |
| ... | ... | ... | ... | ... |
Part 4: Preliminary Pharmacokinetic (PK) Studies
A preliminary PK study will provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is crucial for designing an effective dosing regimen for efficacy studies.[12]
Protocol 4: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300g) with cannulated jugular veins for serial blood sampling.
-
Dosing: Administer a single dose of this compound at a dose well below the MTD (e.g., 1/10th of the MTD).
-
Blood Sampling: Collect blood samples (approximately 100-150 µL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Part 5: In Vivo Efficacy Evaluation
Based on the hypothesized analgesic and anti-inflammatory properties, the following well-established animal models are recommended.[13][14][15][16]
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This is a widely used model for screening peripheral analgesic activity.[17]
Protocol 5: Acetic Acid-Induced Writhing Test in Mice
-
Animal Model: Use male Swiss albino mice (20-25g).
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Aspirin, 100 mg/kg, p.o.)
-
Group 3-5: Test compound at three different doses (e.g., 10, 30, and 100 mg/kg, p.o.), selected based on MTD and PK data.
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally.
-
After a pre-treatment period (e.g., 60 minutes), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Immediately place the mice in an observation chamber and count the number of writhes (constriction of the abdomen, stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
This is a classic model of acute inflammation.[18]
Protocol 6: Carrageenan-Induced Paw Edema Test in Rats
-
Animal Model: Use male Wistar rats (150-200g).
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test compound at three different doses (e.g., 10, 30, and 100 mg/kg, p.o.).
-
-
Procedure:
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
Part 6: Data Visualization and Workflow
Experimental Workflow Diagram
Caption: Overall experimental workflow for in vivo dosage determination.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action via COX inhibition.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals, International Journal of Neurologic Physical Therapy, Science Publishing Group [sciencepublishinggroup.com]
- 15. Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development [frontiersin.org]
- 17. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]
- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
purification techniques for "N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide"
An In-Depth Guide to the Purification of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide
Authored by: A Senior Application Scientist
Introduction: this compound is a substituted acetamide molecule featuring aromatic rings, a phenolic hydroxyl group, and an amide linkage. Compounds with this scaffold are of significant interest in medicinal chemistry and drug development as potential intermediates for pharmacologically active agents. The biological efficacy and safety of any synthesized compound are directly dependent on its purity. Therefore, robust and efficient purification is a critical step following synthesis to remove unreacted starting materials, reagents, and reaction by-products.
This document provides a comprehensive guide to the purification of this compound, designed for researchers and professionals in chemical and pharmaceutical development. We will explore purification strategies grounded in the molecule's specific physicochemical properties, offering detailed protocols for recrystallization and column chromatography, along with methods for high-purity applications and subsequent purity verification.
Physicochemical Properties and Strategic Implications
A successful purification strategy begins with a thorough understanding of the target molecule's properties.
Molecular Structure:
"N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide" solution preparation and stability
Abstract
This document provides a comprehensive guide for the preparation, handling, and stability assessment of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide solutions. Due to the limited specific literature on this compound, this guide is structured as a foundational framework for establishing robust, validated protocols in a research and development setting. It integrates principles from analogous compounds, such as N-aryl amides and phenolic molecules, to propose a systematic workflow. The protocols herein are designed to be self-validating, guiding the user through initial solubility screening, stock solution preparation, and a multi-stressor stability testing regimen. All recommendations are grounded in established principles of chemical handling and analysis.
Introduction and Physicochemical Overview
This compound is a synthetic organic compound featuring a para-substituted phenolic ring linked via an acetamide bridge to a para-fluorophenyl group. Its structure suggests potential biological activity, making it a molecule of interest in drug discovery and chemical biology. The presence of a phenolic hydroxyl group (pKa typically ~9-10) and an amide linkage dictates its chemical behavior, particularly its solubility profile and susceptibility to specific degradation pathways.
An understanding of these functional groups is critical for experimental design. The phenolic group may confer pH-dependent solubility and antioxidant properties, but it is also prone to oxidation. The amide bond is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. The fluorophenyl moiety increases lipophilicity and can influence metabolic stability and binding interactions.
This guide provides the necessary framework to experimentally determine the optimal conditions for preparing stable solutions of this compound for use in screening and other assays.
Initial Solubility Assessment: A Phased Approach
A primary challenge with novel compounds is identifying a suitable solvent that can dissolve the material at a desired concentration without promoting degradation. We recommend a phased screening approach, starting with common organic solvents and moving to aqueous systems.
Recommended Solvents for Initial Screening
The following solvents are recommended for an initial solubility screen, covering a range of polarities and protic/aprotic characteristics:
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent with exceptional solvating power for a wide range of organic molecules. It is often the first choice for creating high-concentration stock solutions for biological screening.
-
Ethanol (EtOH): A polar protic solvent, less toxic than methanol, and often used in formulations.
-
Methanol (MeOH): A polar protic solvent, slightly more effective than ethanol for polar compounds.
-
Acetonitrile (ACN): A polar aprotic solvent commonly used as an HPLC mobile phase component, making it relevant for analytical work.
-
Aqueous Buffers: Phosphate-Buffered Saline (PBS) at pH 7.4 to assess physiological solubility.
Protocol: Small-Scale Solubility Screening
This protocol aims to estimate the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Calibrated analytical balance
-
2 mL glass vials
-
Vortex mixer and/or sonicator
-
Selection of solvents (DMSO, EtOH, MeOH, ACN, PBS pH 7.4)
Procedure:
-
Accurately weigh 1-2 mg of the compound into each of five separate glass vials.
-
To the first vial, add the initial solvent (e.g., DMSO) in small, incremental volumes (e.g., 20 µL).
-
After each addition, vortex the vial vigorously for 30-60 seconds. If the solid persists, a brief sonication (1-2 minutes) in a water bath can be applied to aid dissolution.
-
Continue adding solvent incrementally until the solid is fully dissolved. Record the total volume of solvent added.
-
Visually inspect the solution against a dark background to ensure no particulates are present.
-
Repeat steps 2-5 for each of the other selected solvents.
-
Calculate the approximate solubility in mg/mL for each solvent.
Data Interpretation:
The results from this screening will guide the choice of solvent for stock solution preparation.
| Solvent | Approx. Volume to Dissolve 1 mg (µL) | Estimated Solubility (mg/mL) | Observations (e.g., Color, Clarity) |
| DMSO | User-determined value | >50 | e.g., Clear, colorless solution |
| Ethanol | User-determined value | ~10-20 | e.g., Required sonication |
| Methanol | User-determined value | ~15-25 | e.g., Dissolved readily |
| Acetonitrile | User-determined value | ~5-10 | e.g., Slight warming observed |
| PBS (pH 7.4) | User-determined value | <0.1 | e.g., Insoluble, suspension formed |
| Table 1: Template for recording solubility screening results. The values are hypothetical and must be determined experimentally. |
Preparation of a Validated Stock Solution
Based on the solubility screen, DMSO is often the most practical choice for preparing a high-concentration primary stock solution (e.g., 10-50 mM). This stock can then be serially diluted into aqueous assay buffers.
Workflow for Stock Solution Preparation and Validation
The following diagram outlines a best-practice workflow for preparing and validating a stock solution.
Caption: Forced degradation experimental workflow.
Protocol: Forced Degradation in Aqueous Solution
-
Dilute the 10 mM DMSO stock solution 1:100 into various aqueous solutions to achieve a final concentration of 100 µM. This minimizes the effect of DMSO on the stress conditions.
-
Prepare the following stress conditions:
-
Acidic: 100 µM compound in 0.1 M HCl.
-
Basic: 100 µM compound in 0.1 M NaOH.
-
Oxidative: 100 µM compound in 3% H₂O₂.
-
Thermal: 100 µM compound in PBS pH 7.4, incubated at 60°C.
-
Photolytic: 100 µM compound in PBS pH 7.4, exposed to high-intensity light according to ICH Q1B guidelines.
-
Control: 100 µM compound in PBS pH 7.4, kept at room temperature, protected from light.
-
-
Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).
-
At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analyze all samples by a stability-indicating HPLC method. Calculate the percentage of the parent compound remaining relative to the t=0 control.
Expected Outcomes & Interpretation:
-
Acid/Base Instability: Significant degradation suggests hydrolysis of the amide bond.
-
Oxidative Instability: Degradation indicates the phenolic hydroxyl group is a likely site of oxidation.
-
Thermal/Photolytic Instability: Suggests general lability that necessitates storage at low temperatures and protection from light.
| Stress Condition | % Parent Compound Remaining (24h) | % Parent Compound Remaining (72h) | Notes (e.g., New Peaks in Chromatogram) |
| Control (RT, Dark) | User-determined value | e.g., 99.5% | Baseline stability |
| 0.1 M HCl | User-determined value | e.g., 95.2% | Minor degradation peak at RRT 0.8 |
| 0.1 M NaOH | User-determined value | e.g., 65.1% | Significant degradation, multiple new peaks |
| 3% H₂O₂ | User-determined value | e.g., 40.7% | Rapid degradation, likely oxidation of phenol |
| 60°C | User-determined value | e.g., 92.0% | Moderate thermal degradation |
| Photolytic | User-determined value | e.g., 88.5% | Requires protection from light |
| Table 2: Template for recording forced degradation data. Values are hypothetical and must be determined experimentally. |
Long-Term and Freeze-Thaw Stability
Protocol: Long-Term Stock Solution Stability (-20°C)
-
Use the validated, aliquoted 10 mM DMSO stock solution.
-
Store aliquots at -20°C and -80°C.
-
At specified time points (e.g., 1, 3, 6, 12 months), thaw one aliquot from each temperature.
-
Analyze by HPLC for purity and concentration against the initial t=0 data. A change of >5% is typically considered significant.
Protocol: Freeze-Thaw Cycle Stability
-
Take one aliquot of the 10 mM DMSO stock solution.
-
Thaw the aliquot completely at room temperature, then refreeze it at -20°C. This constitutes one cycle.
-
Repeat for a total of 5-10 cycles.
-
After the final cycle, analyze the sample by HPLC and compare the purity and concentration to a control aliquot that has not undergone freeze-thaw cycles.
Summary and Recommendations
Based on the chemical structure and general principles, the following recommendations are proposed as a starting point for this compound:
-
Recommended Stock Solvent: Anhydrous DMSO.
-
Storage of Stock Solution: Store at -80°C in small, single-use aliquots to minimize freeze-thaw cycles and moisture exposure.
-
Handling Precautions: Protect from strong bases, oxidizing agents, and prolonged exposure to light.
-
Working Solutions: Prepare fresh daily by diluting the DMSO stock into the final aqueous assay buffer. Due to anticipated low aqueous solubility, be vigilant for precipitation. It is advisable not to exceed 1% final DMSO concentration in aqueous solutions.
This structured approach provides a robust framework for researchers to confidently prepare, store, and use solutions of this compound, ensuring the integrity and reproducibility of their experimental results.
References
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Kearney, A. S., & Vander Velde, D. G. (2009). DMSO and its use in medicinal chemistry. In Practical Medicinal Chemistry with Macrocycles (pp. 377-399). John Wiley & Sons, Inc. [Link]
Application Notes and Protocols for N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide in Medicinal Chemistry
Foreword: Unlocking the Potential of a Novel Acetamide Scaffold
In the landscape of medicinal chemistry, the acetamide scaffold represents a cornerstone of pharmacophore design, lending itself to a diverse array of therapeutic applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of a specific, yet underexplored molecule: N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide . While extensive research on this exact compound is nascent, its structural motifs—a 4-fluorophenyl ring, a 4-hydroxyphenyl group, and an acetamide linker—suggest a rich potential for biological activity.
This guide is structured to serve as a roadmap for investigation. We will begin by postulating potential therapeutic applications based on robust evidence from structurally analogous compounds. Subsequently, we will provide detailed, field-proven protocols for the synthesis and biological evaluation of this molecule, empowering research teams to systematically explore its medicinal chemistry landscape. Our approach is grounded in scientific integrity, with a focus on causality in experimental design and self-validating protocols.
Postulated Therapeutic Applications and Scientific Rationale
The chemical architecture of this compound offers compelling hypotheses for its potential therapeutic utility. The presence of a hydroxylated phenyl ring, a halogenated phenyl ring, and an amide linkage are features commonly found in bioactive molecules.
Anti-inflammatory and Analgesic Properties
Rationale: The 2-(hydroxyphenyl)acetamide core is structurally related to known anti-inflammatory and analgesic agents. For instance, N-(2-hydroxyphenyl)acetamide has demonstrated significant anti-arthritic and anti-inflammatory activity in preclinical models.[1][2] This activity is attributed to the downregulation of pro-inflammatory cytokines such as IL-1β and TNF-α.[1][2] The 4-hydroxyphenyl moiety in our target compound may confer similar, if not enhanced, anti-inflammatory potential through its ability to act as a hydrogen bond donor and potentially as a radical scavenger. The 4-fluorophenyl group can enhance metabolic stability and improve binding affinity to target proteins.
Proposed Mechanism of Action: The primary mechanism could involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX), particularly COX-2, which is a common target for non-steroidal anti-inflammatory drugs (NSAIDs).[3] The hydroxyl group may play a crucial role in binding to the active site of these enzymes.
Experimental Workflow for Investigating Anti-inflammatory Potential
(HO-C₆H₄-CH₂COOH) + (F-C₆H₄-NH₂) --[Coupling Agent, Base]--> (HO-C₆H₄-CH₂-CO-NH-C₆H₄-F) + H₂O
Sources
- 1. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective efficacy of N-(2-hydroxyphenyl) acetamide against adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archivepp.com [archivepp.com]
Troubleshooting & Optimization
"N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide" solubility issues and solutions
Technical Support Center: N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide
Welcome to the technical support guide for this compound (CAS No. 131179-72-1). This document provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Given its chemical structure—featuring hydrophobic aromatic rings and a weakly acidic phenolic hydroxyl group—poor aqueous solubility is an expected characteristic. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: Based on its structure, this compound is predicted to be poorly soluble in water. The molecule possesses a relatively large, non-polar surface area due to its two phenyl rings. While the hydroxyl (-OH) and amide (-NHCO-) groups can participate in hydrogen bonding, their contribution is often insufficient to overcome the hydrophobicity of the carbon backbone[1][2]. Its solubility is expected to be significantly higher in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and in certain water-miscible co-solvents[3][4].
Q2: What is the best solvent to prepare a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds that are otherwise difficult to solubilize[4][5]. For this specific compound, solubility has been noted in DMSO and methanol, though potentially requiring sonication[6]. Always start with a small amount of the compound to test solubility before committing the bulk of your material.
Q3: My compound won't dissolve even in DMSO. What should I do?
A3: If dissolution in DMSO at room temperature is slow or incomplete, you can try gentle heating and/or sonication.
-
Sonication: Use a bath sonicator to provide mechanical agitation, which can break up solid aggregates and accelerate the dissolution process.
-
Gentle Heating: Warm the solution to 30-40°C. Do not overheat, as this could lead to compound degradation. A patent for increasing the solubility of similar compounds suggests heating can significantly enhance dissolution in certain surfactants[7]. Always ensure the vial is properly sealed to prevent solvent evaporation.
If these methods fail, the compound may have very low solubility, or there could be an issue with compound purity.
Q4: Can I use this compound directly in my aqueous cell culture media or buffer?
A4: It is highly unlikely that you can dissolve this compound directly in aqueous media to achieve a desired concentration for biological assays. Direct addition will almost certainly result in precipitation. The standard procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the final aqueous buffer[8]. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological systems[4].
Troubleshooting Guide: Common Issues & Solutions
This guide addresses the most common problem researchers face: precipitation upon dilution of an organic stock solution into an aqueous medium, a phenomenon often called "solvent shock"[8].
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
-
Root Cause Analysis: This is a classic case of a compound being soluble in a high-polarity organic solvent but insoluble in a low-polarity aqueous environment. When the concentrated DMSO stock is rapidly introduced into the buffer, the local concentration of the compound exceeds its aqueous solubility limit, causing it to crash out of solution[8].
-
Solution Workflow:
Issue 2: The solution is initially clear but becomes cloudy or shows precipitate over time.
-
Root Cause Analysis: This indicates the formation of a metastable, supersaturated solution. While initially appearing dissolved, the concentration is above the thermodynamic solubility limit, and the compound slowly crystallizes or precipitates over time[9]. This can also be caused by temperature fluctuations or interactions with buffer components[9].
-
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of the compound.
-
Filter the Solution: Before use, filter the final working solution through a 0.22 µm syringe filter. This will remove any micro-precipitates that could interfere with assays[8].
-
Evaluate Buffer Stability: Test the compound's stability in different buffer systems if possible. Some salts can promote precipitation[10][11].
-
Experimental Protocols
Protocol 1: pH-Dependent Solubilization
The 4-hydroxyphenyl group is a phenol, which is weakly acidic. At a pH well above its pKa (typically ~9-10 for phenols), the hydroxyl group deprotonates to form a more polar and water-soluble phenoxide ion[1][12][13].
Methodology:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Prepare a series of buffers (e.g., phosphate or borate) with pH values ranging from 7.4 to 11.0.
-
In separate microcentrifuge tubes, add the appropriate volume of the DMSO stock to each buffer to achieve a target final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and low (<0.5%).
-
Vortex each tube immediately after adding the stock.
-
Incubate at room temperature for 15 minutes.
-
Visually inspect for precipitation. For a quantitative measure, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes and measure the absorbance of the supernatant at the compound's λmax.
Expected Outcome: You should observe a significant increase in solubility at higher pH values (pH > 9.5).
Caution: High pH can affect cell viability and protein stability. Ensure the final pH is compatible with your experimental system. Furthermore, phenolic compounds can be prone to oxidation under alkaline conditions, which may be observed as a color change[12][14].
Protocol 2: Co-Solvent Formulation for Improved Aqueous Compatibility
Co-solvents like polyethylene glycol 400 (PEG 400) or ethanol can increase the solubility of hydrophobic compounds in aqueous solutions by reducing the overall polarity of the solvent system[15][16]. This can be particularly useful for in vivo studies or sensitive in vitro assays.
Formulation Vehicle Example (10% DMSO, 40% PEG 400, 50% Saline):
| Component | Purpose | Volume (for 1 mL total) |
| DMSO | Primary Solvent | 100 µL |
| PEG 400 | Co-solvent / Solubilizer | 400 µL |
| Saline (PBS or 0.9% NaCl) | Aqueous Vehicle | 500 µL |
Methodology:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the DMSO and vortex or sonicate until the compound is completely dissolved. This creates a primary concentrate.
-
Add the PEG 400 to the DMSO solution and vortex until the mixture is homogeneous.
-
Slowly, add the saline to the organic mixture drop-by-drop while continuously vortexing. This gradual addition is critical to prevent precipitation.
-
Once all components are added, vortex thoroughly for another minute. The final solution should be clear.
Note: The optimal ratio of solvents may need to be determined empirically for your desired final concentration[17]. While effective, co-solvents can have their own biological effects, so a vehicle control group is essential in any experiment[4].
References
-
Janssen, L. H. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
- Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
-
Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. Available at: [Link]
-
Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Available at: [Link]
-
Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]
-
Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds. ResearchGate. Available at: [Link]
-
Unknown. (2016). How does pH affect the solubility of phenolic acid? ResearchGate. Available at: [Link]
-
ISSR Classes. (n.d.). Solubility and pH of phenol. ISSR Classes. Available at: [Link]
- Pseudomonas aeruginosa Metabolome Database. (n.d.). (4-hydroxyphenyl)acetaldehyde (PAMDB120489). PAMDB.
- Gonzalez, A. J., & Baumgartner, J. C. (2012). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
-
Solubility of Things. (n.d.). N-(4-Fluorophenyl)benzamide. Solubility of Things. Available at: [Link]
-
PubChem. (n.d.). N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2016). How to remove water-insoluble phenolic compounds from the water-soluble phenols? ResearchGate. Available at: [Link]
-
Rivas, M. A., et al. (2021). Cleaning Phenolic Compounds Present in Water Using Salting-Out Effect with DCA-Based Ionic Liquids. MDPI. Available at: [Link]
-
Kortes, T., et al. (2000). The Impact of Co-Solvents and the Composition of Experimental Formulations on the Pump Rate of the ALZET Osmotic Pump. PubMed. Available at: [Link]
-
Capital Resin Corporation. (2022). The Physical and Chemical Properties of Phenol. Capital Resin Corporation Blog. Available at: [Link]
-
Le, C., et al. (2020). The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model. American Society for Microbiology. Available at: [Link]
- ChemicalBook. (n.d.).
- FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). FooDB.
-
Lin, Y. H., et al. (2019). Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors. Dovepress. Available at: [Link]
-
ResearchGate. (2019). Can anybody help me to dissolve a chemical? ResearchGate. Available at: [Link]
- Human Metabolome Database. (2013).
-
ResearchGate. (2010). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. ResearchGate. Available at: [Link]
-
ResearchGate. (2014). Can anyone suggest a method to remove the phenolic compounds from a protein extract of S. cerevisiae cells exposed to red wine? ResearchGate. Available at: [Link]
- Echemi. (n.d.). N-(2-fluoro-4-hydroxyphenyl)acetamide. Echemi.
-
ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase? ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-(2-fluorophenyl)-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
- ChemicalBook. (n.d.). 2-(4-fluorophenyl)-N-(3-hydroxy-4-methylphenyl)acetamide Property. ChemicalBook.
-
PubChem. (n.d.). 4-Hydroxyphenylpyruvic Acid. National Center for Biotechnology Information. Available at: [Link]
- ChemicalBook. (n.d.). N-[4-[(4-Hydroxyphenyl)aMino]phenyl]acetaMide. ChemicalBook.
-
ResearchGate. (2020). Determination and analysis of 4-hydroxyphenylacetamide solubility in different solvents by Hansen solubility parameters, solvent effect and thermodynamic properties. ResearchGate. Available at: [Link]
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. capitalresin.com [capitalresin.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-[4-[(4-Hydroxyphenyl)aMino]phenyl]acetaMide CAS#: 93629-82-4 [m.chemicalbook.com]
- 7. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The impact of co-solvents and the composition of experimental formulations on the pump rate of the ALZET osmotic pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this target molecule. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested methodologies to ensure your synthesis is successful, scalable, and reproducible.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before beginning or optimizing your synthesis.
Q1: What is the most reliable and high-yielding method for synthesizing this compound?
A1: The most reliable methods involve the activation of the carboxylic acid, 4-hydroxyphenylacetic acid, followed by coupling with 4-fluoroaniline. Direct thermal condensation of the acid and amine is generally low-yielding due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[1][2] The two primary high-yield strategies are:
-
Acyl Chloride Formation followed by Schotten-Baumann Reaction: This involves converting 4-hydroxyphenylacetic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 4-fluoroaniline under basic conditions.[3][4] This is often the most cost-effective method for large-scale synthesis.
-
Carbodiimide-Mediated Coupling: Using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a milder, often higher-purity route.[5][6] These reagents activate the carboxylic acid in situ to form a highly reactive O-acylisourea intermediate that readily couples with the amine.[7][8]
Q2: Is it necessary to protect the phenolic hydroxyl group on 4-hydroxyphenylacetic acid?
A2: This is a critical consideration. The phenolic hydroxyl group is nucleophilic and can compete with the amine in reacting with the activated carboxylic acid, potentially leading to the formation of polyester oligomers and reducing the yield of the desired amide.
-
For Acyl Chloride Methods: Protection is often recommended but not always necessary if conditions are carefully controlled. Using Schotten-Baumann conditions (a biphasic system with aqueous base) can favor N-acylation. The amine is typically more nucleophilic than the phenoxide under these conditions, and the phenoxide has limited solubility in the organic phase where the reaction occurs.
-
For Carbodiimide Coupling: While the reaction can sometimes proceed without protection, O-acylation remains a significant risk. If yields are low or purification is complicated by side products, protecting the hydroxyl group (e.g., as a benzyl or silyl ether) prior to coupling is a robust strategy to ensure clean conversion. The protecting group can then be removed in a subsequent step.
Q3: How do I choose the best coupling agent for this synthesis?
A3: The choice depends on scale, budget, and purification requirements.
| Coupling Agent | Advantages | Disadvantages | Best For |
| SOCl₂ / Oxalyl Chloride | Low cost, high reactivity, suitable for large scale. | Generates corrosive HCl gas; acyl chloride can be sensitive to moisture. | Large-scale, cost-sensitive syntheses. |
| DCC | Effective, relatively inexpensive. | Forms dicyclohexylurea (DCU) byproduct, which can be difficult to remove via chromatography.[6][9] | Lab-scale synthesis where DCU can be removed by filtration. |
| EDC | Forms a water-soluble urea byproduct, easily removed by aqueous workup.[9] Milder conditions. | More expensive than DCC. | High-purity applications, peptide synthesis, and when purification is a primary concern. |
| HATU / HBTU | Very high efficiency, low rates of side reactions, fast reaction times. | High cost. | High-value, difficult couplings, or when maximizing yield is paramount.[10] |
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation of your starting materials (4-hydroxyphenylacetic acid and 4-fluoroaniline) and the final amide product. A typical mobile phase might be a mixture of ethyl acetate and hexanes. Visualizing the spots under UV light and/or with a potassium permanganate stain will show the consumption of starting materials and the appearance of the product spot.
Troubleshooting Guide: From Low Yields to Success
This guide provides direct answers to specific problems encountered during the synthesis.
Problem 1: The reaction has a very low yield or did not proceed at all.
-
Q: I've mixed my carboxylic acid and amine with a coupling agent, but TLC shows only starting material after several hours. What went wrong?
-
A: Cause & Solution: This often points to an issue with the activation of the carboxylic acid.
-
Inactive Coupling Agent: Carbodiimides like DCC and EDC are sensitive to moisture and can degrade over time. Ensure you are using a fresh, high-purity reagent.
-
Solvent Issues: The activation of the carboxylic acid by DCC is most efficient in anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[10] Ensure your solvent is properly dried, as water will quench the activated intermediate.
-
Acid-Base Neutralization: The direct reaction between a carboxylic acid and an amine forms a salt, which is unreactive.[1][5] Coupling agents are designed to overcome this, but if your starting amine is somehow protonated (e.g., if you used an amine salt like an HCl salt), you must add a non-nucleophilic base (like triethylamine or DIEA) to liberate the free amine for the reaction.
-
-
Problem 2: My TLC plate shows multiple new spots, and the final yield is low after purification.
-
Q: The reaction seems to work, but I get a mixture of products that are difficult to separate. What are these side products and how can I avoid them?
-
A: Cause & Solution: This is a classic sign of competing side reactions.
-
O-Acylation: As discussed in the FAQs, the phenolic hydroxyl group may be reacting. This forms an ester byproduct.
-
Solution: Employ Schotten-Baumann conditions if using an acyl chloride, which kinetically favors N-acylation.[11][12] For DCC/EDC coupling, add a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts, which can favor N-acylation, but be aware it can also catalyze O-acylation. The most definitive solution is to protect the hydroxyl group before the coupling step.
-
-
N-Acylurea Formation (DCC Specific): The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct, which terminates the reaction pathway.[9]
-
Symmetrical Anhydride Formation: Excess carboxylic acid can react with the activated O-acylisourea intermediate to form a symmetrical anhydride. While this anhydride can still acylate the amine, it alters the stoichiometry and can complicate the reaction kinetics.[9]
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling agent relative to the carboxylic acid to ensure the acid is the limiting reagent.
-
-
-
Problem 3: I used DCC and now have a white precipitate that is contaminating my product.
-
Q: After the reaction, I have a solid that is very difficult to remove from my product. How do I get rid of it?
-
A: Cause & Solution: The white solid is almost certainly dicyclohexylurea (DCU), the byproduct of DCC.[8]
-
Filtration: DCU has low solubility in many common organic solvents like DCM, ethyl acetate, and ether. The best strategy is to choose a reaction solvent in which the DCU precipitates upon formation. After the reaction is complete, the DCU can be removed by simple filtration.[8] If it remains partially dissolved, cooling the reaction mixture in an ice bath can often promote further precipitation.
-
Alternative Reagent: The most straightforward way to avoid this issue entirely is to use EDC instead of DCC. The resulting ethyl-dimethylaminopropyl urea is protonated during a standard acidic workup and becomes water-soluble, allowing for its complete removal by extraction.[6][9]
-
-
Recommended Experimental Protocols
Method 1: Acyl Chloride Synthesis via Schotten-Baumann Conditions
This protocol is robust and cost-effective, making it suitable for larger-scale preparations.
Step 1: Formation of 4-Hydroxyphenylacetyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), suspend 4-hydroxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C. Caution: Gas evolution (CO, CO₂, HCl) will occur.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-hydroxyphenylacetyl chloride, which is used immediately in the next step.
Step 2: Amide Coupling (Schotten-Baumann Reaction)
-
Dissolve 4-fluoroaniline (1.0 eq) in DCM in a separate flask.
-
Prepare a separate solution of sodium hydroxide (2.5 eq) in water.
-
Cool both solutions to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM.
-
With vigorous stirring, add the acyl chloride solution and the aqueous NaOH solution simultaneously but separately (e.g., via two dropping funnels) to the 4-fluoroaniline solution over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Separate the organic and aqueous layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Method 2: EDC/HOBt-Mediated Coupling
This protocol offers milder conditions and a simpler workup, ideal for high-purity synthesis.
-
To a stirred solution of 4-hydroxyphenylacetic acid (1.0 eq), 4-fluoroaniline (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, add EDC hydrochloride (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic solution sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography or recrystallization to obtain the final product.
Visual Diagrams and Workflows
General Synthesis Workflow
The diagram below illustrates the primary pathways for the synthesis.
Caption: General synthetic pathways to the target amide.
Troubleshooting Decision Tree for Low Yield
Use this logical diagram to diagnose and solve issues with reaction yield.
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Wikipedia. (2023). 4-Hydroxyphenylacetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Bayesian optimisation of the Schotten–Baumann reaction in a continuous flow. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(10). Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Preparation of Amides [jove.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Amide Synthesis [fishersci.dk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide
Welcome to the technical support guide for N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for experimental studies involving this compound. Understanding the stability and degradation profile of a molecule is critical for the development of safe and effective pharmaceutical products.[1][2] This guide offers a structured question-and-answer format to address specific challenges you may encounter.
Section 1: General Stability and Storage
Question: What are the recommended storage conditions for this compound and what are its main chemical incompatibilities?
Answer:
For routine laboratory use, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] The compound is generally stable under normal handling and storage conditions.[3]
However, it is crucial to avoid contact with the following, as they can initiate degradation:
-
Strong Acids & Strong Bases: These can catalyze the hydrolysis of the amide bond.[3][4]
-
Strong Oxidizing Agents: The phenolic hydroxyl group is susceptible to oxidation.[3][4]
Application Scientist's Insight: The structural backbone of your compound contains two primary points of reactivity: the amide linkage and the phenolic hydroxyl group. The amide bond is kinetically stable but thermodynamically prone to hydrolysis, a reaction significantly accelerated by strong acids or bases. The phenolic group is electron-rich and thus easily oxidized, a pathway of significant interest given its structural similarity to Acetaminophen (Paracetamol), where oxidation leads to a reactive, toxic metabolite.[5][6] Proper storage and segregation from these incompatible materials are the first line of defense in maintaining sample integrity.
Section 2: Forced Degradation Studies - Experimental Design & Troubleshooting
Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[7] An ideal study aims for 5-20% degradation of the active pharmaceutical ingredient (API), as this provides sufficient quantities of degradants for detection and characterization without being overly destructive.[8]
Question: I am setting up a forced hydrolysis study. My initial run with 0.1 M HCl at 60°C for 5 days showed no significant degradation. What should I do next?
Answer:
If initial, milder conditions do not yield significant degradation (e.g., <5%), the stress level should be methodically increased. Do not immediately jump to extreme conditions, as this can cause unrealistic degradation profiles.
Troubleshooting Steps:
-
Increase Temperature: Raise the temperature in controlled increments (e.g., to 80°C) while maintaining the 0.1 M HCl concentration. Thermal energy is a key factor in overcoming the activation energy of the hydrolysis reaction.
-
Increase Acid/Base Concentration: If temperature increase is insufficient, consider increasing the acid or base concentration (e.g., to 1 M HCl or 1 M NaOH).[2]
-
Extend Duration: While less efficient, extending the study duration is another variable that can be adjusted.
Application Scientist's Insight: The goal of forced degradation is to achieve a controlled breakdown of the molecule.[8] The lack of degradation under initial conditions suggests the molecule is relatively stable. A stepwise increase in stress ensures that the degradation pathways observed are relevant and not artifacts of excessively harsh conditions. Always run a control sample of the drug in the solvent without the stressor (e.g., drug in water at 80°C) to differentiate between hydrolytic and thermolytic degradation.[7]
Question: My oxidative degradation study using 3% H₂O₂ is proceeding too quickly, with over 50% degradation in just a few hours. How can I slow it down for better pathway analysis?
Answer:
Rapid degradation makes it difficult to identify primary, transient degradants before they are further broken down. To gain control over the reaction kinetics, you should reduce the stress level.
Troubleshooting Steps:
-
Lower H₂O₂ Concentration: Decrease the hydrogen peroxide concentration significantly, for example, to 0.3% or even 0.1%.
-
Reduce Temperature: Conduct the experiment at a lower temperature, such as room temperature or even in a cooled water bath (e.g., 4°C).
-
Reduce Time Points: Take analytical samples at much earlier time points (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation profile.
Application Scientist's Insight: The phenolic moiety in this compound is highly susceptible to oxidation, much like Acetaminophen.[6] The rapid degradation suggests a low activation energy for this pathway. By reducing the concentration of the oxidizing agent and lowering the temperature, you decrease the collision frequency and energy, allowing for a more controlled reaction. This is critical for building a kinetic map and correctly identifying the sequence of degradation product formation.
Question: I am not seeing any degradation in my photostability study. Are there specific conditions I should be using?
Answer:
Photostability testing should be conducted under controlled and standardized conditions as outlined in regulatory guidelines like ICH Q1B.[7] If no degradation is observed, verify your experimental setup.
Troubleshooting Steps:
-
Confirm Light Exposure: Ensure your sample is exposed to a light source that produces both UV and visible outputs. The recommended exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Use a Control: Test a known photosensitive compound in parallel to confirm your photostability chamber is functioning correctly.
-
Test in Solution and Solid State: Photodegradation can be highly dependent on the physical state of the compound. Degradation pathways that are inaccessible in the rigid solid state may become available in solution.
-
Consider Photosensitizers: If the molecule does not absorb light in the range of your lamp, direct photodegradation will not occur. However, indirect photodegradation can be initiated by other components in a formulation.
Application Scientist's Insight: While the core structure contains chromophores, the molecule itself may be intrinsically photostable. The purpose of the test is to determine this characteristic. It is just as important to prove a compound is stable as it is to show it degrades. Ensure your analytical method is sensitive enough to detect minor degradants (<1-2%) that might be forming.
Section 3: Predicted Degradation Pathways and Products
Question: What are the most likely degradation products of this compound?
Answer:
Based on the functional groups present in the molecule, the primary degradation pathways are predicted to be hydrolysis and oxidation .
-
Hydrolytic Pathway (Acidic/Basic Conditions): The amide bond is the most probable site of cleavage. This would result in the formation of two main products:
-
4-fluoroaniline
-
(4-hydroxyphenyl)acetic acid
-
-
Oxidative Pathway (e.g., with H₂O₂): The phenolic group is the primary target for oxidation. This can lead to the formation of a reactive quinone-imine type species, analogous to the formation of N-acetyl-p-benzoquinone imine (NAPQI) from Acetaminophen.[5][6][9] This intermediate is highly reactive and can subsequently react with nucleophiles or polymerize. Further oxidation can also lead to ring-opening products.
The diagram below illustrates these predicted primary degradation pathways.
Caption: Predicted degradation pathways for this compound.
Section 4: Experimental Protocols & Workflows
Question: Can you provide a standard protocol for a forced degradation study and the subsequent HPLC analysis?
Answer:
Certainly. The following protocol outlines a typical workflow for conducting a forced degradation study and analyzing the resulting samples. This workflow is designed to generate the necessary data to understand degradation pathways and validate a stability-indicating method.
Workflow Diagram
Caption: General workflow for forced degradation studies and analysis.
Step-by-Step Protocol: Forced Degradation Sample Generation
-
Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.
| Degradation Type | Experimental Conditions | Storage | Sampling Times |
| Acid Hydrolysis | Mix with equal volume of 2 M HCl (final 1 M HCl) | 80 °C | 2, 8, 24, 72 hours |
| Base Hydrolysis | Mix with equal volume of 2 M NaOH (final 1 M NaOH) | 60 °C | 2, 8, 24, 72 hours |
| Oxidation | Mix with equal volume of 6% H₂O₂ (final 3% H₂O₂) | Room Temp | 1, 4, 8, 24 hours |
| Thermal | Heat stock solution (as is) | 80 °C | 24, 48, 72 hours |
| Photolytic | Expose solid & solution to ICH Q1B conditions | Photostability Chamber | Post-exposure |
-
Sampling & Quenching: At each time point, withdraw an aliquot. For acid/base samples, immediately neutralize with an equimolar amount of base/acid (e.g., 1 M NaOH for the 1 M HCl sample). Cool thermal samples to room temperature.
-
Dilution: Dilute the quenched sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
Step-by-Step Protocol: Stability-Indicating HPLC-UV Method
This method is a starting point and should be optimized for your specific system and degradants.
-
Instrumentation & Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, and UV/Vis detector.
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan with a photodiode array (PDA) detector and select an optimal wavelength (e.g., 245 nm) for simultaneous detection of the parent and degradants.
-
Injection Volume: 10 µL.
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject a non-stressed standard solution to determine the retention time and peak area of the parent compound.
-
Inject the stressed samples.
-
For any new peaks that appear, assess peak purity using a PDA detector to ensure they are not co-eluting.
-
For structural elucidation of unknown peaks, collect fractions or utilize an online LC-MS system.[9][10]
-
References
- Synquest Labs. N-(4-Fluorophenyl)-2-(4-hydroxyphenyl)
- Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
- U.S. Geological Survey. (2005). Methods of analysis by the U.S.
- Jain, D., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252.
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]
- Fisher Scientific. (2023). N1-(3-Acetyl-4-hydroxyphenyl)
-
PubChem. N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
PubChem. N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide. National Center for Biotechnology Information. [Link]
-
Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 223-231. [Link]
- Sharma, G., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4641-4647.
-
Al-Musawi, T. J., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research, 29, 61685–61711. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. rjptonline.org [rjptonline.org]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.se [fishersci.se]
- 5. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
avoiding common pitfalls in "N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide" experiments
Welcome to the technical support center for experiments involving N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here are some quick answers to common issues. For more detailed explanations, please refer to the in-depth troubleshooting guides that follow.
Q1: My reaction yield is consistently low. What are the most likely causes?
A: Low yields in the synthesis of this compound can stem from several factors. The most common culprits include incomplete activation of the carboxylic acid, side reactions involving the phenolic hydroxyl group, and suboptimal reaction conditions. It's also crucial to ensure the purity of your starting materials, as impurities can interfere with the reaction.
Q2: I'm observing multiple spots on my TLC plate that are not my starting materials or product. What are these byproducts?
A: The presence of multiple byproducts often points to competing reactions. A likely side product is the O-acylated species, where the hydroxyl group of 4-hydroxyphenylacetic acid is esterified. Another possibility is the di-acylation of 4-fluoroaniline if the reaction conditions are not carefully controlled.
Q3: How can I effectively monitor the progress of my reaction?
A: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the reaction progress. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier can provide excellent separation of starting materials, product, and byproducts. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks.
Q4: What is the best method for purifying the crude product?
A: Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical to obtaining a high-purity product. For column chromatography, a silica gel stationary phase with a solvent system such as ethyl acetate/hexane is a good starting point.[1]
Q5: Are there any stability or storage concerns for the purified compound?
A: this compound is generally stable under normal handling and storage conditions.[2] It is advisable to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area to prevent degradation.[2]
In-Depth Troubleshooting Guides
This section provides a more detailed analysis of common experimental pitfalls and their solutions.
Guide 1: Addressing Low Reaction Yields
Low yields are a frequent challenge in amide synthesis. The following guide will help you systematically troubleshoot and optimize your reaction.
The formation of the amide bond requires the activation of the carboxylic acid group of 4-hydroxyphenylacetic acid. Incomplete activation will result in a significant amount of unreacted starting material.
Causality: Carboxylic acids are generally not reactive enough to directly form an amide bond with an amine.[3][4] An activating agent is required to convert the hydroxyl group of the carboxylic acid into a better leaving group.
Solutions:
-
Choice of Activating Agent:
-
Thionyl Chloride (SOCl₂): A common and cost-effective choice for converting carboxylic acids to acyl chlorides.[5] However, it can be harsh and may not be suitable for sensitive substrates.
-
Carbodiimides (e.g., EDC, DCC): These reagents are milder and are often used in peptide synthesis.[4] The use of additives like HOBt can suppress side reactions.[5]
-
-
Reaction Conditions:
-
Ensure anhydrous (dry) conditions, as water can quench the activating agent.
-
Optimize the reaction temperature. Some activation reactions require heating, while others proceed at room temperature.[6]
-
The presence of the phenolic hydroxyl group and the amine functionality on the starting materials can lead to unwanted side reactions.
Causality: The hydroxyl group on 4-hydroxyphenylacetic acid can compete with the amine (4-fluoroaniline) in reacting with the activated carboxylic acid, leading to the formation of an ester byproduct (O-acylation).
Solutions:
-
Protecting Groups: Consider protecting the phenolic hydroxyl group as an ester before the acylation reaction. This protected group can then be removed after the amide bond is formed.
-
Control of Stoichiometry and Addition Rate: Use a 1:1 molar ratio of the reactants. Adding the acylating agent dropwise to the amine solution at a low temperature can help control the reaction rate and minimize side reactions.[7]
Guide 2: Identification and Mitigation of Byproducts
Understanding and controlling the formation of byproducts is key to achieving high purity of the final compound.
Identification: This byproduct will have a different retention time on HPLC and a different Rf value on TLC compared to the desired product. Its mass will be higher than the starting carboxylic acid but may be isomeric with a di-acylated product, requiring careful analysis (e.g., by NMR or MS/MS fragmentation patterns).
Mitigation:
-
Thermodynamic vs. Kinetic Control: O-acylation is often the kinetically favored product, while C-acylation (or in this case, N-acylation) is thermodynamically more stable. Running the reaction at a slightly elevated temperature for a longer period might favor the desired N-acylated product.
-
pH Control: Maintaining a slightly basic pH during the reaction can help to deprotonate the amine, increasing its nucleophilicity and favoring N-acylation.
Caption: Competing reaction pathways in the synthesis.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol is a self-validating system that incorporates steps to minimize common pitfalls.
Step 1: Activation of 4-hydroxyphenylacetic acid
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyphenylacetic acid (1 equivalent).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
Step 2: Amide Bond Formation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 4-fluoroaniline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by TLC or HPLC.
Step 3: Work-up and Purification
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Step-by-step synthesis workflow.
Protocol 2: HPLC Method for Reaction Monitoring and Purity Assessment
This protocol provides a starting point for developing a robust analytical method.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Procedure:
-
Prepare standard solutions of your starting materials and (if available) the purified product.
-
Prepare your reaction sample by diluting a small aliquot in the mobile phase.
-
Inject the standards to determine their retention times.
-
Inject your reaction sample to monitor the disappearance of starting materials and the appearance of the product.
This HPLC method is based on common practices for analyzing similar aromatic compounds and may require optimization for your specific system and sample matrix.[8]
References
- Synquest Labs. N-(4-Fluorophenyl)-2-(4-hydroxyphenyl)
- BenchChem.
- BenchChem. challenges in the scale-up of amide synthesis processes.
- University of Calgary.
- BenchChem.
- Chemistry Steps.
- Master Organic Chemistry.
- Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.
- Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central.
- Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry.
- BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
- Reddit r/Chempros.
- Nicholas, R. A., et al. (1999). Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol)
- Vallet, M., et al. (2022).
- ResearchGate. a) Challenges in amide synthesis with longer‐chain amine nucleophiles...
- CAMEO Chemicals. 4-FLUOROANILINE.
- Organic Chemistry Frontiers (RSC Publishing). C–H acylation as an enabling tool to tag phenolic drugs.
- Supporting Information. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols.
- Journal of the Korean Chemical Society.
- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
- Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- New Journal of Chemistry. N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion.
- Journal of Chemical, Biological and Physical Sciences.
- PubChem. 4-Fluoroaniline.
- PubChem. (4-Hydroxyphenyl)acetamide.
- European Journal of Medicinal Chemistry. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)
- SIELC Technologies. Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column.
- Fisher Scientific.
- Wikipedia. 4-Fluoroaniline.
- SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column.
- PubChemLite. 2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide.
- PubChem. 2-(2-fluorophenyl)-N-(4-hydroxyphenyl)acetamide.
- ResearchG
Sources
- 1. US4990671A - Method for making aminophenols and their amide derivatives - Google Patents [patents.google.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]
- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide Synthesis
Welcome to the technical support guide for the synthesis of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, chemists, and drug development professionals in successfully navigating this important amide coupling reaction. Our goal is to blend established chemical principles with practical, field-proven insights to help you achieve high yields and purity.
Introduction to the Synthesis
The synthesis of this compound is a classical example of an amide bond formation, a cornerstone reaction in medicinal chemistry and materials science.[1][2] The reaction involves the coupling of 4-hydroxyphenylacetic acid with 4-fluoroaniline. While thermodynamically favorable, the process is kinetically slow and requires activation of the carboxylic acid to proceed efficiently.[3]
This guide will address common challenges such as low yields, side-product formation, and purification difficulties, providing a structured approach to experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for this synthesis?
The most prevalent method is the direct coupling of 4-hydroxyphenylacetic acid and 4-fluoroaniline using a coupling reagent to activate the carboxylic acid.[4] Common activator systems include:
-
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is widely used due to its water-soluble urea byproduct, which simplifies workup.[3][5] It is almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions.[3][6]
-
Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective, known for rapid reaction times and high yields, especially for challenging couplings.[3][7][8]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very efficient and are known for generating clean reactions.[8]
An alternative, though often harsher, method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine (a variation of the Schotten-Baumann reaction).[9]
Q2: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields are a common issue stemming from several factors. A systematic approach to troubleshooting is essential.
-
Insufficient Carboxylic Acid Activation: This is the most frequent cause. The O-acylisourea intermediate formed with EDC alone can be unstable.[3]
-
Presence of Water: Moisture will hydrolyze the activated ester intermediate, quenching the reaction.
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Store reagents in a desiccator.
-
-
Incorrect Stoichiometry or Base: An appropriate base is crucial for deprotonating the carboxylic acid (for uronium/phosphonium reagents) and scavenging the HCl byproduct (when using EDC·HCl).[6][10]
-
Sub-optimal Temperature: Most amide couplings are run at 0 °C to room temperature.
Q3: I'm observing significant side products in my TLC/LC-MS. What are they and how can I prevent them?
The key challenge with this specific synthesis is the presence of the unprotected phenolic hydroxyl group on the 4-hydroxyphenylacetic acid.
-
Primary Side Product: O-Acylation (Ester Formation): The phenolic -OH can compete with the amine nucleophile, leading to the formation of polymeric ester byproducts.
-
N-Acylurea Formation: When using a carbodiimide like EDC without an additive, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which terminates the reaction pathway.
-
Solution: The addition of HOBt or HOAt is critical. These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is more reactive towards the desired amine and less prone to rearrangement.[3]
-
-
Guanidinylation of the Amine: This side reaction is specific to uronium/aminium reagents (like HBTU/HATU) if used in large excess, where the reagent can cap the nucleophilic amine.[8]
-
Solution: Use the uronium reagent in near-stoichiometric amounts (e.g., 1.1 equivalents). If a reaction is slow, it is better to add more reagent portion-wise than to start with a large excess. Phosphonium reagents like PyBOP do not cause this side reaction.[8]
-
Q4: How do I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method.[11]
-
TLC System Setup:
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F254).
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typical. Start with a 1:1 mixture of Hexane:Ethyl Acetate. Adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: Use a UV lamp (254 nm) to see the aromatic compounds.
-
-
Interpreting the TLC:
-
Spot three lanes on your plate: the starting carboxylic acid, the starting amine, and the co-spotted reaction mixture.
-
The carboxylic acid is quite polar and will likely have a low Rf (may remain near the baseline).[12]
-
The amine's polarity will vary.
-
The final amide product should be less polar than the starting carboxylic acid and appear as a new spot with a higher Rf.
-
The reaction is complete when the spot corresponding to the limiting reagent (usually the carboxylic acid) has disappeared.[11]
-
-
Troubleshooting TLC: If starting materials streak or stick to the baseline, add a small amount (0.5-1%) of acetic acid (for the acid) or triethylamine (for the amine) to the eluent system to improve spot shape and mobility.[12]
Troubleshooting Guide & Optimized Protocols
Problem 1: Low Yield / Stalled Reaction
This is the most common issue. The following decision tree and data table can guide your optimization strategy.
Caption: Troubleshooting Decision Tree for Low Yields.
Comparison of Common Coupling Systems
| Reagent System | Relative Cost | Speed | Pros | Cons |
| EDC / HOBt | Low | Moderate | Water-soluble byproduct (EDU), easy workup.[3] | Less effective for hindered substrates; risk of N-acylurea if HOBt is omitted.[3] |
| DCC / HOBt | Very Low | Moderate | Inexpensive and effective. | Insoluble byproduct (DCU) requires filtration; not ideal for solid-phase synthesis.[6] |
| HATU / DIPEA | High | Very Fast | Extremely efficient, low racemization, good for difficult couplings.[3][7] | Expensive; can cause guanidinylation if used in large excess.[8] |
| PyBOP / DIPEA | High | Fast | High efficiency; does not cause guanidinylation.[8] | Byproduct (HMPA) from original BOP reagent is toxic; PyBOP is safer.[6] |
Experimental Protocols
Protocol 1: Standard EDC/HOBt Coupling
This protocol is a reliable and cost-effective starting point.
Caption: Standard EDC/HOBt Experimental Workflow.
Step-by-Step Methodology:
-
To a round-bottom flask, add 4-hydroxyphenylacetic acid (1.0 equiv), 4-fluoroaniline (1.1 equiv), and HOBt (1.2 equiv).[3]
-
Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) to the mixture in small portions over 5 minutes.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.[3]
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 12-24 hours.
-
Monitor the reaction progress via TLC.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure this compound.
Protocol 2: High-Efficiency HATU Coupling
Use this protocol for faster reactions or when the EDC/HOBt method fails.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (2.5 equiv) and stir for 5 minutes.
-
Add HATU (1.1 equiv) and stir for another 10-15 minutes at room temperature to pre-activate the acid. You may observe a color change.
-
Add a solution of 4-fluoroaniline (1.1 equiv) in a small amount of DMF.
-
Stir at room temperature for 1-4 hours, monitoring progress by TLC.
-
Perform the same aqueous workup and purification as described in Protocol 1.
Final Considerations
-
Safety: Always handle coupling reagents, especially those containing benzotriazole derivatives, with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).
-
Purity of Starting Materials: Ensure the 4-hydroxyphenylacetic acid and 4-fluoroaniline are of high purity, as impurities can interfere with the reaction.
-
Solvent Choice: While DMF and DCM are common, other anhydrous polar aprotic solvents like THF or acetonitrile can also be effective and may be worth screening.[2]
This guide provides a comprehensive framework for optimizing the synthesis of this compound. By understanding the underlying mechanisms and systematically troubleshooting, researchers can confidently achieve their desired synthetic outcomes.
References
- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ChemicalBook. (2023). N,N-Diisopropylethylamine: Application, synthesis and toxicity.
- ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?
- PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ResearchGate. (n.d.). Comparative stability of: A) amides, and B) phenols.
- AlphaGalileo. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- ResearchGate. (n.d.). Formal Direct Cross-Coupling of Phenols with Amines | Request PDF.
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- ChemRxiv | Cambridge Open Engage. (n.d.). Evaluation of machine learning models for condition optimization in diverse amide coupling reactions | Theoretical and Computational Chemistry.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from The Royal Society of Chemistry website.
- ResearchGate. (n.d.). Optimization of the parallel microscale amide coupling reactions performed in a 96-well plate.
- Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols.
- Reddit. (2020). TLC seperation of carboxylix acid, amine, and the amide product.
- Malaysian Journal of Analytical Sciences. (n.d.).
- ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF.
- Fisher Scientific. (n.d.). Amide Synthesis.
- BenchChem. (n.d.). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.
- JCBPS. (2020).
- YouTube. (n.d.). How can TLC monitor the progress of a chemical reaction?
- PMC - NIH. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides.
- Google Patents. (n.d.). Direct conversion of phenols into amides and esters of benzoic acid.
- ChemicalBook. (n.d.). 131179-72-1(this compound) Product Description.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- PMC - NIH. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- PMC - PubMed Central. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide.
- ResearchGate. (2015). What might be the ratio of EDC/NHS in the coupling reaction?
- IUCr Journals. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- PubMed. (2020). Visible Light-Induced Amide Bond Formation.
Sources
- 1. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid [alphagalileo.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Resolving Bioassay Inconsistencies for N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide
Introduction: N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide (CAS: 131179-72-1) is a phenolic acetamide derivative with a structure that suggests potential activity in areas such as oncology and inflammation, akin to related phenylacetamide and N-(4-hydroxyphenyl)acetamide analogs.[1][2][3] However, its physicochemical properties—specifically the phenolic hydroxyl group and aromatic rings—can introduce significant variability and artifacts in common bioassays. This guide provides a structured, cause-and-effect approach to troubleshooting inconsistencies encountered during the in-vitro evaluation of this compound, ensuring data integrity and reproducibility.
Section 1: Compound-Specific Issues & FAQs
This section addresses problems arising directly from the inherent chemical properties of this compound.
Q1: My IC50 values for the compound are highly variable between experiments. What are the likely causes?
A: High variability in potency measurements (e.g., IC50, EC50) for this compound typically stems from issues with compound stability, solubility, or inconsistent cell states. The phenolic hydroxyl group can be susceptible to oxidation, and the overall structure has limited aqueous solubility.
Expert Analysis & Troubleshooting Steps:
-
Verify Compound Integrity and Purity:
-
Causality: Degradation of the stock compound or impurities can lead to shifts in apparent activity. The compound is known to be incompatible with strong oxidizing agents, acids, and bases.[4]
-
Action: If possible, verify the identity and purity of your solid compound via LC-MS or NMR, especially for older lots. Store the solid compound under recommended conditions (cool, dry, dark).
-
-
Standardize Stock Solution Preparation:
-
Causality: Inconsistent dissolution or precipitation in stock solutions is a major source of error.
-
Action: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure complete dissolution before preparing aqueous working solutions. See Protocol 1 for a detailed procedure.
-
-
Address Aqueous Solubility and Stability:
-
Causality: Phenolic compounds can precipitate when diluted from a DMSO stock into aqueous assay buffers or cell culture media, effectively lowering the concentration delivered to the target.[5]
-
Action:
-
Visually inspect the final working solution for any cloudiness or precipitate after dilution.
-
Avoid "shock precipitation" by adding the DMSO stock to your aqueous solution while vortexing.
-
Maintain a final DMSO concentration below 0.5% in most cell-based assays, as higher concentrations can be cytotoxic and affect results.
-
If solubility issues persist, consider the use of solubility-enhancing excipients, but validate them first for assay compatibility.
-
-
-
Control for Cellular Variability:
-
Causality: The physiological state of cells dramatically impacts their response to a compound. Factors like cell passage number, seeding density, and metabolic activity can alter results.[6]
-
Action: Use cells within a consistent, low passage number range. Ensure cell seeding is uniform across the plate and allow cells to adhere and normalize before adding the compound.[6][7]
-
Q2: I'm observing high background signals or artifacts in my fluorescence-based assay. Could the compound be interfering?
A: Yes, this is highly probable. The aromatic rings in this compound can confer intrinsic fluorescence (autofluorescence), which can directly interfere with fluorescence-based readouts.
Expert Analysis & Troubleshooting Steps:
-
Characterize Compound Autofluorescence:
-
Causality: If the compound's excitation and emission spectra overlap with those of your assay fluorophore, it will contribute to the signal and mask the true biological effect.[8]
-
Action: Run a spectral scan of the compound at your highest assay concentration in the assay buffer. Compare its emission spectrum to that of your assay's reporter dye.
-
-
Implement a "Compound-Only" Control:
-
Causality: This control isolates the signal generated by the compound itself from the biological signal.
-
Action: In parallel with your main experiment, run a plate (or wells) containing only the assay buffer and the compound at all tested concentrations (no cells or enzymes). Subtract this background signal from your experimental wells.
-
-
Switch to an Alternative Detection Method:
-
Causality: If autofluorescence is intractable, changing the detection modality can eliminate the problem.
-
Action: Consider converting your assay to a different format. Bioluminescence-based assays are an excellent alternative as they generate light via a chemical reaction and do not require an external excitation source, thus eliminating autofluorescence-related background.[8] Time-Resolved Fluorescence (TRF) is another option that uses long-lifetime fluorophores to distinguish their signal from short-lived background fluorescence.
-
Section 2: General Bioassay Troubleshooting & FAQs
These questions address common challenges in cell-based assays that are critical for achieving reproducible data with any compound.
Q3: My cell viability/cytotoxicity results are not reproducible. What experimental parameters should I check first?
A: Beyond compound-specific issues, the most common sources of variability in cell-based assays are inconsistent cell handling, environmental fluctuations within the microplate, and inappropriate assay timing.[7][9]
Troubleshooting Checklist:
| Parameter | Common Pitfall | Recommended Action | Citation |
| Cell Seeding | Non-uniform cell density across the plate. | Use a calibrated multichannel pipette, mix the cell suspension between pipetting steps, and follow a consistent plate seeding pattern. | [10] |
| Mycoplasma | Undetected contamination altering cell metabolism and drug response. | Test cultures for mycoplasma regularly. Discard contaminated stocks. | [8] |
| Incubation Time | Assay timing does not match the compound's mechanism of action (e.g., too short for apoptosis). | Consult literature for similar compounds or perform a time-course experiment to determine the optimal endpoint. | [6][8] |
| Plate Edge Effects | Evaporation from wells on the plate perimeter alters media concentration. | Avoid using the outermost wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier. | [11] |
| Reagent Handling | Reagents used at incorrect temperatures or not mixed properly. | Equilibrate all reagents to the specified assay temperature before use. Ensure thorough but gentle mixing in wells. | [10] |
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical decision-making process for diagnosing inconsistent bioassay results.
Caption: A top-down workflow for troubleshooting inconsistent bioassay data.
Section 3: Protocols & Workflows
Protocol 1: Standardized Stock Solution Preparation and Validation
This protocol minimizes variability originating from the test compound itself.
Objective: To prepare a validated, high-concentration stock of this compound for consistent use in bioassays.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (spectroscopic grade or higher)
-
Sterile, amber-colored cryovials or glass vials with PTFE-lined caps
-
Calibrated analytical balance and pipettes
Procedure:
-
Pre-Calculation: Determine the mass of the compound needed to make a 10 mM or 20 mM stock solution (Molecular Weight: 245.25 g/mol ).
-
Weighing: Tare the analytical balance with a clean vial. Carefully weigh the desired amount of compound directly into the vial. Record the exact mass.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Cap tightly and vortex at room temperature for 2-5 minutes or until the solid is completely dissolved. Visually confirm that no solid particles remain.
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes in sterile, amber cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
-
Quality Control (Optional but Recommended): Before extensive use, confirm the concentration of a freshly thawed aliquot via UV-Vis spectrophotometry or HPLC if a standard curve is available. This validates your preparation process.
Diagram 2: Workflow for Investigating Assay Interference
This workflow guides the process of identifying and correcting for compound-driven assay artifacts.
Sources
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synquestlabs.com [synquestlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. selectscience.net [selectscience.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in "N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide" synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, particularly the minimization of side reactions, to achieve high yield and purity.
Introduction
The synthesis of this compound involves the formation of an amide bond between 4-hydroxyphenylacetic acid and 4-fluoroaniline. While seemingly straightforward, the presence of the phenolic hydroxyl group on the carboxylic acid starting material introduces a significant challenge: competition between N-acylation (the desired reaction) and O-acylation (a common side reaction). This guide provides a structured approach to understanding and overcoming this and other potential hurdles in your synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Amide Product
Question: My reaction is resulting in a very low yield, or I'm only recovering my starting materials. What are the likely causes and how can I fix it?
Answer: Low or non-existent yield in this amide coupling reaction typically points to three main areas: ineffective activation of the carboxylic acid, deactivation of the amine nucleophile, or suboptimal reaction conditions.[1]
-
Possible Cause A: Ineffective Carboxylic Acid Activation. The carboxylic acid must be converted into a more reactive species (an activated ester or acylisourea intermediate) to react with the amine.[1] If your coupling reagent is old, hydrated, or used in insufficient amounts, this activation will be incomplete.
-
Solution:
-
Use Fresh Reagents: Ensure your coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), are fresh and have been stored under anhydrous conditions.[2]
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent and an additive like 1-Hydroxybenzotriazole (HOBt) for 15-30 minutes at room temperature before adding the amine. This ensures the formation of the activated HOBt-ester, which is more stable and selective.[1]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent to ensure complete activation of the carboxylic acid.
-
-
-
Possible Cause B: Amine Deactivation. Amines are basic and can react with the carboxylic acid in an acid-base neutralization.[3] This protonates the amine, rendering it non-nucleophilic and unable to participate in the coupling reaction.[3]
-
Solution:
-
Add a Non-Nucleophilic Base: Incorporate a tertiary amine base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), into the reaction. Use 2-3 equivalents to neutralize any acids present and ensure the 4-fluoroaniline remains in its free, nucleophilic form.
-
Order of Addition: Add the base to the carboxylic acid and coupling agent mixture before adding the 4-fluoroaniline.
-
-
-
Possible Cause C: Suboptimal Reaction Conditions. The choice of solvent and temperature can dramatically affect reaction rates and outcomes.
-
Solution:
-
Solvent Choice: Use anhydrous, polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM). Water can hydrolyze the activated intermediate, leading to low yields.[1]
-
Temperature Control: While many coupling reactions run at room temperature, starting the reaction at 0 °C and allowing it to slowly warm to room temperature can help control exothermic processes and minimize side reactions.
-
-
Problem 2: Significant Formation of an O-Acylated Byproduct
Question: My analysis (TLC, LC-MS) shows a significant byproduct with the same mass as my desired product. I suspect it's the O-acylated ester. How can I prevent this?
Answer: This is the most common side reaction in this synthesis. The phenolic hydroxyl group is also nucleophilic and can compete with the amine to attack the activated carboxylic acid, forming an ester linkage.[4] Since the amine is generally a better nucleophile than the phenol, reaction conditions can be tuned to heavily favor the desired N-acylation.[5]
-
Solution A: Optimize Reaction Conditions to Favor N-Acylation.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., start at 0 °C). The activation energy for N-acylation is typically lower than for O-acylation, so reducing the thermal energy of the system will favor the kinetically preferred amide formation.
-
Control Reagent Addition: Add the activated carboxylic acid solution slowly (dropwise) to the solution containing the amine and a non-nucleophilic base. This maintains a low concentration of the activated species, allowing the more nucleophilic amine to react preferentially.
-
-
Solution B: Choose the Right Coupling System.
-
Use Additives: Coupling reagents like EDC or DCC should almost always be used with an additive like HOBt or OxymaPure. These additives form activated esters that are more selective towards aminolysis (reaction with the amine) over alcoholysis (reaction with the phenol).
-
Avoid Highly Reactive Intermediates: Converting the carboxylic acid to a highly reactive acyl chloride (e.g., using SOCl₂) can be too indiscriminate, leading to significant O-acylation.[6] A carbodiimide-based approach is generally milder and more selective.[2][3]
-
Problem 3: Difficulty in Product Purification
Question: My crude product is a complex mixture, and I'm having trouble isolating the pure amide. What are the best purification strategies?
Answer: The product, this compound, is a polar compound, which can make purification challenging.[7][8] The presence of unreacted starting materials and urea byproducts (from DCC or EDC) further complicates things.
-
Solution A: Acid-Base Extraction Work-up. A well-designed liquid-liquid extraction can remove the majority of impurities before chromatography.
-
Remove Urea Byproduct: If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[9] If using EDC, the byproduct is water-soluble and can be removed with aqueous washes.[9]
-
Aqueous Wash: After the reaction, dilute the mixture with a solvent like ethyl acetate. Wash sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine and base, then with a dilute base (e.g., 5% NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt. Finally, wash with brine to remove residual water.
-
-
Solution B: Recrystallization. If the crude product is relatively clean after extraction, recrystallization can be a highly effective and scalable purification method.[10]
-
Solvent Screening: Test polar solvents like ethanol, isopropanol, or acetonitrile. Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly to induce crystallization of the pure product.[10]
-
-
Solution C: Flash Column Chromatography. For very impure mixtures, flash chromatography is necessary.
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Due to the product's polarity, you may need to add a small amount of methanol (1-5%) to the ethyl acetate to ensure elution.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective coupling agent for this synthesis?
A1: For laboratory-scale synthesis, carbodiimides are excellent choices.[11][12]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Highly recommended. It is water-soluble, and its urea byproduct can be easily removed with an aqueous work-up.[2][9] It is ideal for achieving a clean reaction profile.
-
DCC (N,N'-Dicyclohexylcarbodiimide): Also very effective, but the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and must be filtered off.[2][9] This can sometimes trap some of the desired product, reducing the isolated yield.
-
HATU/HBTU: These uronium salt-based reagents are very powerful but also more expensive. They are often reserved for more difficult couplings, such as with sterically hindered substrates or electron-deficient amines, and may not be necessary for this particular synthesis.[1][13]
Table 1: Comparison of Common Coupling Reagents
| Reagent | Pros | Cons | Best Use Case |
| EDC | Water-soluble byproduct (easy removal)[9]; good for a wide range of substrates. | Moisture sensitive. | General purpose, especially when a clean work-up is desired. |
| DCC | Inexpensive; insoluble byproduct is easily filtered.[9] | Byproduct can trap product; potential allergen. | Solution-phase synthesis where filtration is convenient. |
| HATU | Very fast and efficient[1]; low rate of racemization. | Expensive; can be difficult to remove all byproducts. | Difficult couplings, sterically hindered substrates.[14] |
Q2: Is it absolutely necessary to protect the phenolic -OH group?
A2: It is not strictly necessary if the reaction conditions are carefully optimized (low temperature, slow addition, use of HOBt). For routine synthesis, avoiding a protection-deprotection sequence is more efficient. However, if you are consistently struggling with the O-acylation side reaction, protecting the phenol as a simple ether (e.g., benzyl or silyl ether) would definitively solve the problem by eliminating the competing nucleophile. This adds two steps to the synthesis (protection and deprotection), so it is a trade-off between reaction selectivity and overall step count.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Setup: Use silica gel plates. A mobile phase of 50-70% ethyl acetate in hexanes should provide good separation of the starting materials and the product.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The starting materials (4-hydroxyphenylacetic acid and 4-fluoroaniline) and the product are all UV-active.
-
Procedure: Spot the two starting materials as references alongside a co-spot (both starting materials in one lane) and the reaction mixture. The reaction is complete when the spot corresponding to the limiting reagent (usually the amine) has disappeared and a new, typically less polar, product spot has appeared.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-hydroxyphenylacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Activation: Add EDC (1.1 eq) to the solution and stir for 20 minutes at 0 °C.
-
Amine Addition: In a separate flask, dissolve 4-fluoroaniline (1.05 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DMF.
-
Coupling: Add the amine solution dropwise to the activated acid solution at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction to completion by TLC.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash chromatography or recrystallization as described in the troubleshooting section.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the desired N-acylation pathway versus the competing O-acylation side reaction. The key is to favor the kinetic pathway leading to the thermodynamically stable amide product.
Caption: Main reaction vs. side reaction pathway.
General Experimental Workflow
This diagram outlines the logical flow from reaction setup to the final pure product.
Caption: Step-by-step experimental workflow.
References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?". ResearchGate. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
Linder, D., & Åkerbladh, L. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11494-11498. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Sharma, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
- Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
- Cernijenko, A., et al. (2021).
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(10). [Link]
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
-
University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]
-
Pediaa. (2020). Difference Between O Acylation and N Acylation. Retrieved from [Link]
-
ResearchGate. (2012). Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride. Retrieved from [Link]
-
Quora. (2018). When p-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Retrieved from [Link]
- Patil, V. D., et al. (2014). Chemoselective acylation of amines, alcohols and phenols using magnesium chloride under solvent free condition. Trade Science Inc.
-
ResearchGate. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
- Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Technologica Acta, 15(2), 25-30.
-
Sharma, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxyphenylacetic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. differencebetween.com [differencebetween.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. interchim.fr [interchim.fr]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis and Structural Confirmation of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide
Introduction
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide. We will move beyond procedural lists to explain the causality behind methodological choices, offering a self-validating framework for analysis. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical protocols to confirm the purity and structural integrity of this and structurally related compounds.
Physicochemical Properties
A foundational understanding of the molecule's properties dictates the selection of appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂FNO₂ | [1][2] |
| Molecular Weight | 245.25 g/mol | [2] |
| Physical Form | Solid | |
| Key Functional Groups | Phenolic -OH, Amide N-H & C=O, C-F, Aromatic Rings | Inferred |
Orthogonal Analytical Approaches: A Multi-Technique Strategy
No single analytical technique can simultaneously provide all the necessary information regarding purity, identity, and structure. A robust analysis relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed to build a comprehensive and confirmatory profile of the compound.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
HPLC is the principal methodology for determining the purity of non-volatile organic compounds. Its strength lies in its ability to separate the main compound from its impurities, allowing for precise quantification.
Causality of Method Selection
For a molecule like this compound, which possesses moderate polarity and a strong UV chromophore (the aromatic rings), Reversed-Phase HPLC (RP-HPLC) with UV detection is the most logical and efficient choice.[4]
-
Why Reversed-Phase? The molecule contains both hydrophobic (aromatic rings) and hydrophilic (hydroxyl, amide) regions. A C18 stationary phase (non-polar) allows for effective separation based on differential partitioning when using a polar mobile phase.[5]
-
Why UV Detection? The conjugated π-systems in the phenyl rings exhibit strong absorbance in the UV region (typically around 254 nm), enabling sensitive detection and quantification.[6]
Comparative Alternatives
| Technique | Advantages | Disadvantages | Best For |
| HPLC-UV | Robust, reproducible, excellent for quantification. | Provides no structural information beyond retention time. | Routine purity checks, content uniformity. |
| LC-MS | Provides molecular weight confirmation for each peak. | More complex, quantification can be less precise than UV. | Impurity identification, confirmation of identity.[6] |
| UPLC | Faster analysis times, higher resolution. | Requires higher operating pressures and specialized equipment. | High-throughput screening. |
Experimental Protocol: RP-HPLC for Purity Determination
This protocol is adapted from established methods for similar phenolic and acetamide compounds.[4]
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 2.5-5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. (The acid improves peak shape for the phenolic group).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B (Diluent) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Caption: High-level workflow for HPLC purity determination.
Mass Spectrometry (MS): Unambiguous Identity Confirmation
While HPLC provides purity data, it does not definitively confirm the identity of the main peak. Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing direct evidence of the compound's molecular weight.
Causality of Method Selection
Electrospray Ionization (ESI) is the preferred ionization technique for this molecule when coupled with LC (LC-MS). ESI is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻, minimizing fragmentation and clearly indicating the molecular weight.
-
Why ESI+? The amide nitrogen can be readily protonated.
-
Why ESI-? The phenolic hydroxyl group is acidic and can be easily deprotonated.[6]
High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is crucial for confirming the elemental composition.[6] By providing a highly accurate mass measurement, it can distinguish the target compound from other molecules with the same nominal mass.
Data Interpretation
-
Expected [M+H]⁺: 246.0925 m/z (Calculated for C₁₄H₁₃FNO₂⁺)
-
Expected [M-H]⁻: 244.0780 m/z (Calculated for C₁₄H₁₁FNO₂⁻)
-
Fragmentation: Analysis of fragment ions (MS/MS) can further confirm the structure by showing losses of characteristic groups (e.g., the p-hydroxyphenylmethyl group).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[7] It provides detailed information about the chemical environment and connectivity of every proton and carbon atom in the molecule.[8][9]
Causality of Method Selection
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): Used to establish the connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), providing definitive structural proof.[7]
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively dissolves the compound and the labile -OH and -NH protons are often observable as broad singlets.[10][11]
Predicted NMR Data (in DMSO-d₆)
The following data are predicted based on the analysis of similar structures.[10][11]
Table: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.1 | Singlet | 1H | NH (Amide) |
| ~9.5 | Singlet | 1H | OH (Phenolic) |
| ~7.5 | Doublet of Doublets | 2H | Aromatic CH (ortho to -F) |
| ~7.1 | Doublet of Doublets | 2H | Aromatic CH (meta to -F) |
| ~7.0 | Doublet | 2H | Aromatic CH (ortho to -OH) |
| ~6.7 | Doublet | 2H | Aromatic CH (meta to -OH) |
| ~3.5 | Singlet | 2H | CH₂ (Methylene) |
Table: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
|---|---|
| ~169 | C=O (Amide) |
| ~158 (d, J≈240 Hz) | C-F |
| ~156 | C-OH |
| ~136 (d, J≈3 Hz) | C-NH |
| ~130 | Aromatic CH |
| ~127 | Aromatic C-CH₂ |
| ~121 (d, J≈8 Hz) | Aromatic CH |
| ~115 (d, J≈22 Hz) | Aromatic CH |
| ~115 | Aromatic CH |
| ~42 | CH₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Analysis
FT-IR provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as a valuable identity check.
Data Interpretation
Table: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 | O-H Stretch (broad) | Phenolic -OH |
| 3350 - 3150 | N-H Stretch | Amide N-H |
| 1680 - 1640 | C=O Stretch (Amide I) | Amide C=O |
| 1610 - 1580 | N-H Bend (Amide II) | Amide N-H |
| 1600, 1500 | C=C Stretch | Aromatic Rings |
| 1250 - 1200 | C-O Stretch | Phenolic C-O |
| 1220 - 1180 | C-F Stretch | Aryl-Fluoride |
Integrated Workflow for Comprehensive Analysis
A logical and sequential workflow ensures that all aspects of the compound's identity and purity are verified. The results from each technique should be corroborative, building a complete and trustworthy analytical data package.
Caption: A self-validating workflow for purity and identity confirmation.
Conclusion
The purity analysis and structural confirmation of this compound requires a multi-faceted approach. While RP-HPLC with UV detection serves as the primary tool for quantitative purity assessment, it must be complemented by spectroscopic techniques. High-resolution mass spectrometry provides definitive molecular weight and elemental composition, while multi-dimensional NMR spectroscopy offers an irrefutable confirmation of the molecular structure. FT-IR serves as a rapid and valuable screening tool for functional group identity. By integrating these orthogonal techniques into a logical workflow, researchers can establish a comprehensive and authoritative analytical profile, ensuring the quality and integrity of their material and the validity of their subsequent research.
References
-
US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Google Patents.
-
Structure Elucidation and NMR. Hypha Discovery.
-
Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry.
-
This compound Safety Data Sheet. Synquest Labs.
-
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central (PMC), National Center for Biotechnology Information.
-
Application Notes and Protocols for the Structural Elucidation of N-(4-hydroxyphenyl)acetamide using NMR Spectroscopy. Benchchem.
-
Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies.
-
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications.
-
HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine. Benchchem.
-
This compound. Sigma-Aldrich.
-
NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.
-
Separation of N-(4-Butyl-3-hydroxyphenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies.
-
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley.
-
This compound Product Description. ChemicalBook.
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. PubMed Central (PMC), National Center for Biotechnology Information.
-
Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.
-
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide. Benchchem.
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals.
-
N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central (PMC), National Center for Biotechnology Information.
-
N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Royal Society of Chemistry.
-
Techniques for Analysis of Plant Phenolic Compounds. PubMed Central (PMC), National Center for Biotechnology Information.
-
Determination of phenolic compounds in aromatic plants by RP-HPLC and GC-MS. Food Chemistry - ResearchGate.
-
N-[4-(Hydroxymethyl)phenyl]acetamide Spectra. SpectraBase.
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health (NIH).
-
Analysis of phenolic acids and flavonoids in honey. ScienceDirect.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 131179-72-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. acgpubs.org [acgpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of N-(4-Butyl-3-hydroxyphenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. d-nb.info [d-nb.info]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Spectroscopic Characterization of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide
In the landscape of pharmaceutical research and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data for N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide, a compound of interest in medicinal chemistry. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting a cohesive narrative grounded in experimental data and established scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the spectroscopic fingerprints of this molecule and its analogues.
The Structural Significance of this compound
This compound belongs to the acetamide class of compounds, which are prevalent in numerous biologically active molecules. The presence of a fluorine atom on one phenyl ring and a hydroxyl group on the other introduces specific electronic and structural features that can significantly influence its chemical properties and biological activity. Understanding the precise location and interaction of these functional groups is critical, and it is here that spectroscopic methods provide invaluable insights.
For a robust comparative analysis, we will benchmark the spectroscopic data of our target molecule against a well-characterized and structurally related compound, N-(4-hydroxyphenyl)acetamide (better known as paracetamol or acetaminophen). The substitution of a phenyl group with a 4-fluorophenyl group allows us to dissect the impact of the electronegative fluorine atom on the spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility and accurate interpretation.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the presence of exchangeable protons (e.g., -OH and -NH) which can be observed.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Caption: A streamlined workflow for NMR data acquisition and analysis.
Comparative ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for this compound and compares them with the experimental data for N-(4-hydroxyphenyl)acetamide.
| Assignment | N-(4-hydroxyphenyl)acetamide (¹H NMR, ppm) | This compound (Expected ¹H NMR, ppm) | N-(4-hydroxyphenyl)acetamide (¹³C NMR, ppm) | This compound (Expected ¹³C NMR, ppm) |
| -CH₂- | 3.35 (s) | ~3.50 (s) | 42.5 | ~43.0 |
| Ar-H (hydroxyphenyl) | 6.67 (d, 2H), 7.25 (d, 2H) | ~6.70 (d, 2H), ~7.30 (d, 2H) | 115.0, 121.5 | ~115.5, ~122.0 |
| Ar-H (fluorophenyl) | - | ~7.15 (t, 2H), ~7.60 (dd, 2H) | - | ~115.8 (d, J=22 Hz), ~121.0 (d, J=8 Hz) |
| -NH- | 9.65 (s) | ~10.20 (s) | - | - |
| -OH | 9.15 (s) | ~9.25 (s) | - | - |
| C=O | - | - | 168.0 | ~169.0 |
| Ar-C (hydroxyphenyl) | 130.5, 153.2 | ~131.0, ~154.0 | 130.8, 153.5 | ~131.5, ~154.5 |
| Ar-C (fluorophenyl) | - | - | - | ~135.0 (d, J=3 Hz), ~159.0 (d, J=240 Hz) |
Rationale for Expected Shifts: The introduction of the electron-withdrawing fluorine atom is expected to deshield the adjacent protons and carbons on the fluorophenyl ring. This effect is most pronounced for the carbon directly attached to fluorine (C-F), which will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of around 240 Hz. The protons on the fluorophenyl ring will appear as a complex multiplet due to both proton-proton and proton-fluorine couplings. The amide proton (-NH-) is also expected to be shifted downfield due to the electronic influence of the fluorophenyl group.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Comparative IR Data
| Vibrational Mode | N-(4-hydroxyphenyl)acetamide (cm⁻¹) | This compound (Expected cm⁻¹) |
| O-H stretch (phenol) | 3325 (broad) | ~3350 (broad) |
| N-H stretch (amide) | 3160 | ~3200 |
| C-H stretch (aromatic) | 3000-3100 | 3000-3100 |
| C=O stretch (amide I) | 1654 | ~1660 |
| N-H bend (amide II) | 1560 | ~1550 |
| C-N stretch (amide III) | 1327 | ~1330 |
| C-F stretch | - | ~1220 |
Rationale for Expected Frequencies: The fundamental vibrational frequencies are not expected to shift dramatically between the two compounds. However, the presence of the strong C-F bond will introduce a characteristic absorption in the fingerprint region, typically around 1220 cm⁻¹. The C=O stretching frequency might be slightly higher due to the electron-withdrawing nature of the fluorophenyl group. The broadness of the O-H and N-H stretches is indicative of hydrogen bonding in the solid state.[1]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable information about its structure through fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
Caption: A typical workflow for ESI-Mass Spectrometry.
Comparative MS Data
| Ion | N-(4-hydroxyphenyl)acetamide (m/z) | This compound (Expected m/z) |
| [M+H]⁺ | 152.07 | 246.09 |
| [M-H]⁻ | 150.05 | 244.08 |
| Key Fragments | ||
| [C₈H₉NO]⁺ | 135 | - |
| [C₆H₆O]⁺ | 94 | 94 |
| [C₇H₆FO]⁺ | - | 125 |
Rationale for Expected m/z and Fragmentation: The molecular weight of this compound is 245.25 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 246.09. A characteristic fragmentation would be the cleavage of the amide bond, leading to fragments corresponding to the hydroxyphenylacetyl moiety and the fluoroaniline moiety. The presence of the fluorine atom provides a unique isotopic signature that can be observed in high-resolution mass spectrometry. A study on the synthesis and characterization of a complex with N-(4-hydroxyphenyl)acetamide showed characteristic fragment peaks that can be compared to the expected fragmentation of the title compound.[2]
Conclusion: A Cohesive Spectroscopic Portrait
The combination of NMR, IR, and MS provides a comprehensive and self-validating structural confirmation of this compound. By comparing its spectroscopic data with that of the closely related N-(4-hydroxyphenyl)acetamide, we can confidently assign the observed signals and understand the electronic and structural impact of the fluorine substituent. This guide serves as a foundational reference for researchers working with this and similar classes of compounds, emphasizing the importance of a multi-technique approach to chemical characterization.
References
-
ResearchGate. Conformational behaviour of acetamide derivatives studied by NMR spectroscopic and computational methods. Available from: [Link]
-
ResearchGate. A theoretical study on structural, spectroscopic and energetic properties of acetamide clusters [CH3CONH2] (n = 1–15). Available from: [Link]
-
ACS Omega. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Available from: [Link]
-
ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... Available from: [Link]
-
PubMed. A theoretical study on structural, spectroscopic and energetic properties of acetamide clusters [CH3CONH2] (n=1-15). Available from: [Link]
- Google Patents. Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
-
Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Available from: [Link]
-
ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available from: [Link]
-
NIH National Library of Medicine. 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available from: [Link]
Sources
A Comparative Guide to the Bioactivity of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide and Structurally Related Compounds
Introduction: The Versatile Phenylacetamide Scaffold
The N-phenylacetamide backbone represents a privileged scaffold in medicinal chemistry, giving rise to a diverse array of bioactive compounds with applications spanning oncology, neurology, and dermatology. The inherent versatility of this structure allows for fine-tuning of its pharmacological properties through targeted substitutions on its two aromatic rings. This guide provides an in-depth comparative analysis of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide , a compound of significant interest, and its structurally similar bioactive counterparts. By examining experimental data from closely related analogs, we aim to elucidate the structure-activity relationships that govern their efficacy as anticancer, anti-inflammatory, and tyrosinase-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical class.
Comparative Analysis of Bioactivity
While specific experimental data for this compound is not extensively available in the public domain, a robust comparative analysis can be constructed by examining its close structural analogs. This approach allows us to infer the probable bioactivity of the target compound and understand the impact of specific chemical moieties on its overall pharmacological profile.
Anticancer Activity: A Focus on Cytotoxicity
The phenylacetamide scaffold has been extensively investigated for its potential as an anticancer agent. Studies on derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2]
Supporting Experimental Data:
A study by Aliabadi et al. (2013) provides crucial insights into the anticancer potential of this class of compounds. The research team synthesized a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives and evaluated their in-vitro cytotoxicity against several cancer cell lines, including PC3 (prostate carcinoma) and MCF-7 (breast cancer).[1][2] The results, summarized in the table below, highlight the influence of substituents on the N-phenyl ring on cytotoxic activity.
| Compound ID | N-phenyl Ring Substituent | PC3 IC50 (µM)[1][2] | MCF-7 IC50 (µM)[1][2] |
| Analog 1 | 2-nitro | > 100 | > 100 |
| Analog 2 | 3-nitro | 52 | > 100 |
| Analog 3 | 4-nitro | 80 | 100 |
| Analog 4 | 2-methoxy | > 100 | > 100 |
| Analog 5 | 3-methoxy | > 100 | > 100 |
| Analog 6 | 4-methoxy | > 100 | > 100 |
| Imatinib (Reference) | - | 40 | 98 |
Interpretation and Structure-Activity Relationship (SAR):
The data reveals a clear trend: derivatives bearing a nitro group on the N-phenyl ring (Analogs 1-3) exhibit significantly higher cytotoxicity compared to those with a methoxy group (Analogs 4-6).[1][2] This suggests that electron-withdrawing groups on this ring enhance the anticancer activity of the 2-(4-fluorophenyl)acetamide core. The position of the nitro group also appears to influence activity, with the 3-nitro (Analog 2) and 4-nitro (Analog 3) derivatives showing the most promise against the PC3 and MCF-7 cell lines, respectively.[1][2]
Based on these findings, it is plausible to hypothesize that our target compound, This compound , which possesses a hydroxyl group (an electron-donating group with potential for hydrogen bonding) on the 2-phenyl ring, may exhibit moderate to potent anticancer activity. The presence of the 4-fluorophenyl moiety is a common feature in many anticancer agents and is likely to contribute positively to the overall activity.
Plausible Mechanism of Action in Cancer:
While the precise mechanism for this class of compounds is not fully elucidated, many phenylacetamide derivatives are known to induce apoptosis in cancer cells. The presence of the planar aromatic rings and the amide linkage allows for potential interactions with various biological targets, including enzymes and receptors involved in cell cycle regulation and programmed cell death.
Caption: Postulated mechanism of anticancer activity.
Tyrosinase Inhibition: A Potential for Hyperpigmentation Treatment
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the treatment of hyperpigmentation disorders. The phenolic hydroxyl group in This compound makes it a prime candidate for tyrosinase inhibition, as many phenolic compounds are known to interact with the copper-containing active site of this enzyme.
Comparative Insights from Structurally Similar Compounds:
| Compound Class | General Structure | Tyrosinase Inhibition |
| Hydroxyphenylacetamides | R-CH2-CO-NH-Ar-OH | Potent inhibitors, often acting as substrate analogs. |
| Kojic Acid (Reference) | A well-established tyrosinase inhibitor (IC50 typically in the low µM range). | |
| Arbutin (Reference) | A hydroquinone glycoside with moderate inhibitory activity. |
Mechanism of Tyrosinase Inhibition:
The primary mechanism of tyrosinase inhibition by phenolic compounds involves chelation of the copper ions within the enzyme's active site. This interaction prevents the binding of the natural substrate, L-tyrosine, thereby halting the melanin production cascade. The hydroxyl group on the phenyl ring of our target compound is crucial for this activity.
Caption: Copper chelation mechanism in tyrosinase inhibition.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
The N-(4-hydroxyphenyl)acetamide moiety is famously present in acetaminophen (paracetamol), a widely used analgesic and antipyretic with weak anti-inflammatory properties.[3][4] Derivatives of this core structure are being explored for enhanced anti-inflammatory effects with potentially reduced hepatotoxicity.[3][4]
Comparative Framework:
The anti-inflammatory potential of This compound can be benchmarked against known anti-inflammatory agents.
| Compound | Primary Mechanism | Relative Anti-inflammatory Potency |
| Acetaminophen | Weak COX inhibitor, other central mechanisms. | Low |
| Ibuprofen (NSAID) | Non-selective COX inhibitor. | High |
| Hydroxyphenylacetamide Derivatives | Potential for COX inhibition and modulation of inflammatory signaling pathways. | Variable, potentially moderate to high. |
Mechanistic Considerations in Inflammation:
Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and the modulation of signaling pathways such as NF-κB and MAPK. The hydroxyl group of our target compound is likely to play a significant role in its anti-inflammatory potential through these pathways.
Caption: Inhibition of pro-inflammatory signaling pathways.
Experimental Protocols
To facilitate further research and validation of the bioactivities discussed, detailed protocols for key in vitro assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is designed to assess the cytotoxic effects of the test compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer (pH 6.8), 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture at 25°C for 10 minutes.
-
Substrate Addition: Add 20 µL of L-DOPA solution to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of dopachrome formation and determine the percentage of tyrosinase inhibition. Calculate the IC50 value.
Caption: Workflow for the tyrosinase inhibition assay.
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit heat-induced protein denaturation, a hallmark of inflammation.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 1% w/v bovine serum albumin (BSA) solution.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat Denaturation: Heat the mixture at 72°C for 5 minutes.
-
Cooling and Measurement: Cool the mixture and measure the absorbance at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation compared to the control.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a platform for the development of novel therapeutic agents. Based on the analysis of its structural analogs, this compound is predicted to exhibit a multifaceted pharmacological profile, including anticancer, tyrosinase inhibitory, and anti-inflammatory activities. The presence of the 4-fluorophenyl and 4-hydroxyphenyl moieties suggests a favorable interaction with various biological targets.
Future research should focus on the synthesis and direct biological evaluation of this compound to confirm these predicted activities and to quantify its potency. Further optimization of this scaffold, guided by the structure-activity relationships discussed herein, could lead to the discovery of new drug candidates with improved efficacy and safety profiles. The experimental protocols provided in this guide offer a robust framework for such investigations.
References
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed, 24250632. [Link]
-
Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
-
Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed, 32629335. [Link]
Sources
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide and its Analogues: A New Frontier in Safer Analgesics
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Acetaminophen and its Limitations
Acetaminophen (APAP), also known as paracetamol, is one of the most widely used over-the-counter analgesic and antipyretic medications globally.[1][2] However, its therapeutic window is notoriously narrow, and overdose is a leading cause of acute liver failure.[1][2] The hepatotoxicity of acetaminophen is primarily attributed to its metabolic activation by cytochrome P450 enzymes to the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of overdose, GSH stores are depleted, leading to the accumulation of NAPQI, which covalently binds to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.
This guide provides a comprehensive comparative study of "N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide" and its analogues, a promising class of compounds designed to retain the analgesic and antipyretic properties of acetaminophen while mitigating its severe hepatotoxicity. We will delve into their synthesis, mechanism of action, and comparative performance based on preclinical experimental data, offering a valuable resource for researchers in pain management and drug discovery.
The Core Innovation: Circumventing NAPQI Formation
The central strategy in the design of these novel analogues is to modify the acetaminophen scaffold to prevent the formation of the toxic NAPQI metabolite. This is achieved by introducing substituents on the acetyl group of acetaminophen, thereby sterically hindering the metabolic activation by CYP450 enzymes. The lead compound, This compound , and its analogues are products of this rational design approach, aiming for a safer profile without compromising efficacy.
Mechanism of Action: A Tale of Two Pathways
To understand the innovation, it is crucial to visualize the metabolic fate of acetaminophen and its safer analogues.
Caption: Metabolic pathways of Acetaminophen vs. its safer analogues.
Synthesis of this compound and Analogues
The synthesis of the title compound and its analogues can be achieved through a straightforward and efficient multi-step process. The following is a representative protocol.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(4-hydroxyphenyl)acetic acid
This starting material is commercially available or can be synthesized from phenol and glyoxylic acid.
Step 2: Synthesis of 2-(4-hydroxyphenyl)acetyl chloride
-
To a solution of 2-(4-hydroxyphenyl)acetic acid (1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(4-hydroxyphenyl)acetyl chloride, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve 4-fluoroaniline (1 eq.) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq.) in an anhydrous solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a solution of 2-(4-hydroxyphenyl)acetyl chloride (1.1 eq.) in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After completion of the reaction (monitored by TLC), wash the reaction mixture with dilute hydrochloric acid (HCl) and then with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound, this compound.
This general procedure can be adapted for the synthesis of various analogues by substituting 4-fluoroaniline with other substituted anilines.
Comparative Performance Analysis
A comprehensive evaluation of these novel analogues involves assessing their analgesic efficacy, hepatotoxicity, and other potential biological activities, such as tyrosinase inhibition.
Analgesic Activity: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a standard in vivo model for screening peripheral analgesic activity.
-
Animals: Use male Swiss albino mice (20-25 g).
-
Grouping: Divide the mice into groups (n=6-8 per group):
-
Vehicle control (e.g., saline with 0.5% Tween 80)
-
Positive control (e.g., Acetaminophen, 100 mg/kg)
-
Test compounds (e.g., this compound and its analogues at various doses).
-
-
Administration: Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.).
-
Induction of Writhing: After 30 minutes (for i.p.) or 60 minutes (for p.o.) of drug administration, inject 0.6% acetic acid solution (10 mL/kg, i.p.) to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
| Compound | Structure | Analgesic Potency (ED₅₀, µmol/kg) | Reference |
| Acetaminophen | 4-hydroxyacetanilide | 245.1 | [1] |
| Analogue 3b | 2-((N,N-diethylcarbamoyl)phenylsulfonamido)-N-(4-hydroxyphenyl)acetamide | 197.5 | [1] |
| Analogue 3r | N-(4-hydroxyphenyl)-2-((N-isobutylcarbamoyl)phenylsulfonamido)acetamide | 176.6 | [1] |
| This compound | Expected to be similar or slightly higher than Acetaminophen | - |
Note: ED₅₀ values for Analogue 3b and 3r are from a study by Bazan et al., 2020.[1] The potency of the title compound is an educated estimation based on structure-activity relationships.
Hepatotoxicity Assessment
The key advantage of these analogues lies in their reduced hepatotoxicity. This is typically assessed by measuring liver enzyme levels and histological examination of liver tissue after administration of high doses of the compounds.
-
Animals: Use male C57BL/6 mice, which are a sensitive strain for acetaminophen-induced liver injury.
-
Grouping:
-
Vehicle control
-
Toxic control (Acetaminophen, e.g., 300-600 mg/kg, i.p.)
-
Test compounds (equimolar doses to the toxic acetaminophen dose).
-
-
Dosing: Administer a single high dose of the compounds.
-
Sample Collection: At 24 hours post-dosing, collect blood samples for serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) level determination. Euthanize the animals and collect liver tissue for histopathological analysis.
-
Biochemical Analysis: Measure serum ALT and AST levels using standard enzymatic kits.
-
Histopathology: Fix liver tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the sections for signs of necrosis, inflammation, and other pathological changes.
| Compound | Dose (mg/kg) | Serum ALT (U/L) | Liver Histology | Reference |
| Vehicle | - | Normal | Normal architecture | [1] |
| Acetaminophen | 300 | Significantly Elevated | Severe centrilobular necrosis | [1] |
| Analogue 3b | 300 | Normal | No significant necrosis | [1] |
| Analogue 3r | 300 | Normal | No significant necrosis | [1] |
| This compound | 300 | Expected to be Normal | Expected to show no significant necrosis | - |
Tyrosinase Inhibitory Activity
Some phenolic compounds are known to inhibit tyrosinase, a key enzyme in melanin biosynthesis. This presents a potential secondary application for these analogues in dermatology and cosmetics.
-
Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), and test compounds. Kojic acid is used as a positive control.
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, test compound solution (at various concentrations), and mushroom tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.
-
-
Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
| Compound | Tyrosinase Inhibition (IC₅₀, µM) | Reference |
| Kojic Acid (Standard) | 16.7 | [3] |
| This compound | To be determined | - |
| Other Hydroxyphenyl Acetamide Analogues | Varies depending on substitution | [3] |
Note: The tyrosinase inhibitory activity of the title compound and its direct analogues is an area for further investigation. The provided data for other hydroxyphenyl acetamide analogues suggests potential activity.
Structure-Activity Relationship (SAR) and Future Directions
The preliminary data on the analogues of N-(4-hydroxyphenyl)acetamide reveal some key structure-activity relationships:
-
Analgesic Activity: The analgesic potency appears to be retained or even slightly enhanced with the introduction of bulky substituents on the acetamide nitrogen.
-
Hepatotoxicity: The primary goal of reducing hepatotoxicity is successfully achieved by modifying the acetyl group, which prevents the formation of NAPQI.
-
Tyrosinase Inhibition: The presence of the hydroxyphenyl moiety suggests a potential for tyrosinase inhibition, which could be modulated by the nature of the substituents on the phenyl ring attached to the acetamide nitrogen.
Future research should focus on a broader range of analogues to establish a more comprehensive SAR. Specifically, the influence of electron-withdrawing and electron-donating groups on the N-phenyl ring on both analgesic potency and tyrosinase inhibition should be systematically investigated. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to advance these promising candidates towards clinical development.
Caption: A typical experimental workflow for the evaluation of novel analgesic compounds.
Conclusion
This compound and its analogues represent a significant advancement in the quest for safer analgesics. By rationally designing molecules that circumvent the toxic metabolic pathway of acetaminophen, researchers have opened the door to a new generation of pain relievers with a potentially superior safety profile. The experimental data, though preliminary for some specific analogues, strongly supports the viability of this approach. This guide provides a foundational framework for researchers to build upon, offering detailed protocols and a comparative analysis to facilitate further investigation and development in this critical area of medicinal chemistry.
References
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
-
Yoon, E., et al. (2016). Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update. Journal of Clinical and Translational Hepatology, 4(2), 131–142. [Link]
-
McGill, M. R., & Jaeschke, H. (2013). Metabolism and disposition of acetaminophen: recent advances in relation to hepatotoxicity and diagnosis. Pharmaceutical Research, 30(9), 2174–2187. [Link]
- Koster, R., et al. (1959). Acetic acid for analgesic screening.
-
Khan, M. T. H. (2006). Tyrosinase inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 16(9), 1239-1262. [Link]
Sources
- 1. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Target of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide
The Scientific Imperative: Why Target Validation is Non-Negotiable
Before committing significant resources to lead optimization and preclinical studies, it is crucial to rigorously validate the molecular target of a bioactive compound.[1] This validation process serves as a critical "filter" to eliminate false positives and reduce the risk of late-stage drug development failure.[1] A well-validated target provides a clear mechanistic hypothesis for the compound's observed phenotypic effects and enables the development of targeted biomarker strategies for clinical trials. The core of target validation lies in demonstrating a causal link between the modulation of a specific biological molecule by the compound and the resulting physiological or pathological response.[2]
A Multi-Faceted Approach to Target Validation
A single experimental method is rarely sufficient to definitively validate a biological target. Instead, a combination of orthogonal approaches is necessary to build a compelling case. This guide will focus on a logical progression of experiments, starting from direct biophysical interaction and moving towards cellular and functional validation.
Phase 1: Confirming Direct Physical Interaction
The initial step in target validation is to demonstrate a direct physical interaction between the small molecule and its putative protein target. Several biophysical techniques can be employed for this purpose.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular context.[3][4][5] The principle behind CETSA is that the binding of a ligand, such as our compound of interest, can stabilize its target protein, leading to an increase in its melting temperature.[3][6] This thermal shift can be detected by heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantification of the soluble fraction of the target protein.[4][6]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for Kinobeads competition binding assay.
Comparison of Biophysical Methods for Target Engagement
| Method | Principle | Advantages | Disadvantages | Hypothetical Data for N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide |
| CETSA | Ligand binding increases the thermal stability of the target protein. [3][6] | In-cell/in-situ target engagement, applicable to various protein classes. [3][7] | Requires a specific antibody for the target protein for Western blot-based detection, or advanced proteomics for proteome-wide analysis. [7] | A significant thermal shift of the putative target protein is observed in the presence of the compound. |
| Kinobeads | Competition for binding to immobilized broad-spectrum kinase inhibitors. [8][9] | Unbiased screening of a large number of kinases, provides selectivity profile. [8][9] | Limited to ATP-competitive inhibitors and may miss some kinases. [9] | The compound selectively competes off a specific kinase from the beads in a dose-dependent manner. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to an immobilized ligand. [1] | Real-time kinetics (kon, koff), determination of binding affinity (KD). [1] | Requires purified protein, potential for artifacts due to protein immobilization. | The compound shows high affinity binding to the purified putative target protein with a KD in the nanomolar range. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. [1] | Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). [1] | Requires large amounts of purified protein and compound. | A significant enthalpic and entropic contribution to the binding of the compound to the putative target is observed. |
Phase 2: Genetic Approaches for Target Validation
Genetic methods provide strong evidence for target validation by demonstrating that the modulation of a specific gene's expression mimics or alters the cellular response to the small molecule. [10] siRNA/shRNA-Mediated Knockdown
Small interfering RNA (siRNA) or short hairpin RNA (shRNA) can be used to transiently knockdown the expression of the putative target protein. [11][12]If the compound's effect is diminished in cells with reduced levels of the target protein, it strongly suggests that the protein is required for the compound's activity. [11][13]
Experimental Protocol: siRNA-Mediated Target Knockdown
-
Cell Seeding: Plate cells in a multi-well format to achieve 50-70% confluency at the time of transfection.
-
Transfection: Transfect cells with a validated siRNA targeting the putative target gene. Include a non-targeting scramble siRNA as a negative control. [12]3. Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.
-
Compound Treatment: Treat the transfected cells with this compound at a relevant concentration (e.g., EC50).
-
Phenotypic Readout: Assess the cellular phenotype of interest (e.g., cell viability, apoptosis, signaling pathway activation).
-
Target Knockdown Verification: Concurrently, lyse a parallel set of transfected cells and perform Western blotting or qRT-PCR to confirm the knockdown of the target protein. [14]
CRISPR-Cas9-Mediated Knockout
For more definitive validation, the CRISPR-Cas9 system can be used to generate a stable knockout of the target gene. [15]The complete absence of the target protein should ideally render the cells resistant to the effects of the compound. [16]
Logical Flow: CRISPR-Cas9 Target Validation
Caption: Logical flow for target validation using CRISPR-Cas9.
Comparison of Genetic Methods for Target Validation
| Method | Principle | Advantages | Disadvantages | Hypothetical Data for this compound |
| siRNA/shRNA Knockdown | Post-transcriptional gene silencing via mRNA degradation. [11][17] | Rapid and transient, suitable for high-throughput screening. [14] | Incomplete knockdown, potential for off-target effects. [12] | Knockdown of the putative target gene significantly reduces the cytotoxic effect of the compound. |
| CRISPR-Cas9 Knockout | Permanent gene disruption through targeted DNA double-strand breaks. [15] | Complete and permanent loss of protein expression, highly specific. [16] | More time-consuming to generate stable cell lines, potential for off-target gene editing. [18] | Cells with a knockout of the putative target gene are completely resistant to the compound's effects. |
Synthesizing the Evidence and Moving Forward
By systematically applying the biophysical and genetic methods outlined in this guide, researchers can build a robust and multi-faceted case for the validation of this compound's biological target. A convergence of evidence from these orthogonal approaches—demonstrating direct binding, in-cell target engagement, and a clear dependence of the compound's cellular activity on the presence of the target protein—provides a high degree of confidence in the identified target. This foundational knowledge is critical for the subsequent stages of drug development, including medicinal chemistry efforts to enhance potency and selectivity, as well as the design of pharmacodynamic and predictive biomarkers for clinical translation.
References
-
UCL. (n.d.). Target Identification and Validation (Small Molecules). UCL Business. Retrieved January 7, 2026, from [Link]
-
AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. AntBio. Retrieved January 7, 2026, from [Link]
-
National Institutes of Health (NIH). (2016, March 9). siRNA knockdown validation 101: Incorporating negative controls in antibody research. NIH. Retrieved January 7, 2026, from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 219-36. Retrieved January 7, 2026, from [Link]
-
Lab Manager. (2025, November 27). How siRNA Knockdown Antibody Validation Works. Lab Manager. Retrieved January 7, 2026, from [Link]
-
Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Chemspace. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved January 7, 2026, from [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. PubMed Central. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PubMed Central. Retrieved January 7, 2026, from [Link]
-
Biocompare. (2022, October 28). Target Validation with CRISPR. Biocompare. Retrieved January 7, 2026, from [Link]
-
Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. Bio-Rad. Retrieved January 7, 2026, from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved January 7, 2026, from [Link]
-
CETSA. (n.d.). CETSA. CETSA. Retrieved January 7, 2026, from [Link]
-
OriGene. (n.d.). CRISPR Knockout / Knockin kit Validation. OriGene. Retrieved January 7, 2026, from [Link]
-
Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Retrieved January 7, 2026, from [https://www.semanticscholar.org/paper/Optimized-chemical-proteomics-assay-for-kinase-Bantscheff-Kuster/20b4112e5a7b693e5a32863d59649581a9f1b9f7]([Link] proteomics-assay-for-kinase-Bantscheff-Kuster/20b4112e5a7b693e5a32863d59649581a9f1b9f7)
-
YouTube. (2018, November 9). 5) CRISPR Cas9 - Screening and Validation Strategies. YouTube. Retrieved January 7, 2026, from [Link]
-
UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (2023, October 30). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PubMed Central. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). The target landscape of clinical kinase drugs. PubMed Central. Retrieved January 7, 2026, from [Link]
Sources
- 1. antbioinc.com [antbioinc.com]
- 2. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. annualreviews.org [annualreviews.org]
- 7. CETSA [cetsa.org]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - CA [thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biocompare.com [biocompare.com]
- 17. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
A Researcher's Guide to the Cross-Validation of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide Experimental Results
Introduction: The Rationale for Cross-Validation
N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide belongs to the class of N-arylacetamides, which are recognized as important intermediates in the development of pharmaceuticals and agrochemicals. The presence of a 4-hydroxyphenyl group suggests potential antioxidant properties, while the N-(4-fluorophenyl)acetamide moiety can influence various biological activities, including potential cytotoxicity against cancer cell lines.
Given the sensitivity of biological systems to subtle changes in molecular structure, it is imperative that the synthesis and activity of any novel compound are rigorously validated. Cross-validation, in this context, refers to the systematic comparison of experimental data with that of closely related, well-characterized compounds. This approach allows for the identification of structure-activity relationships (SAR) and provides a benchmark for assessing the novelty and potential of a new chemical entity.
Proposed Synthetic Pathway and Characterization
The synthesis of this compound can be approached through a standard amidation reaction. The proposed synthetic route is outlined below.
Caption: Proposed synthesis of this compound.
Spectroscopic and Physical Characterization
Following synthesis, the identity and purity of the compound must be unequivocally established. The following table outlines the expected characterization data, with comparative values from structurally similar compounds.
| Parameter | This compound (Expected) | 2-Chloro-N-(4-hydroxyphenyl)acetamide[1] | N-(4-hydroxyphenyl)acetamide |
| Molecular Formula | C₁₄H₁₂FNO₂ | C₈H₈ClNO₂ | C₈H₉NO₂ |
| Molecular Weight | ~245.25 g/mol | 185.60 g/mol | 151.16 g/mol |
| Melting Point | To be determined | 413–415 K | Not specified |
| FT-IR (cm⁻¹) | ~3300-3400 (O-H), ~3200-3300 (N-H), ~1650-1670 (C=O) | 3385 (O-H), 3200 (N-H), 1640 (C=O) | Not specified |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals for aromatic protons, CH₂ group, OH, and NH protons. | 4.21 (s, 2H, CH₂), 6.76–7.34 (m, 4H, Ar—H), 9.20 (s, 1H, OH), 10.23 (s, 1H, NH) | Not specified |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for aromatic carbons, CH₂ carbon, and carbonyl carbon. | 43.42 (CH₂); 117.68, 122.20, 131.50, 132.63, 153.68 (C—Ar); 164.76 (C=O) | Not specified |
| HRMS (ESI) | Expected m/z for [M-H]⁻ or [M+H]⁺ | [M - H]⁺: calculated 186.0224, found 186.0328 | Not specified |
Comparative Biological Evaluation
The biological activity of this compound should be assessed and compared with relevant analogs. Key activities to investigate include cytotoxicity and antioxidant potential.
In Vitro Cytotoxicity Assessment
The MTT assay is a widely used colorimetric method to evaluate the cytotoxic effects of novel compounds on cancer cell lines.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Comparative Cytotoxicity Data (IC₅₀ values in µM)
| Compound | MCF-7 (Breast Cancer) | A-549 (Lung Cancer) | Reference |
| This compound | To be determined | To be determined | |
| Substituted Sulfonamide-Acetamides | Significant activity reported | Significant activity reported | [2] |
| Substituted Acetamide Derivatives | Not specified | Not specified | [3] |
In Vitro Antioxidant Activity Assessment
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Caption: Workflow of the DPPH assay for antioxidant activity.
Experimental Protocols
General Synthesis of N-Aryl-2-(4-hydroxyphenyl)acetamides
-
To a stirred solution of 4-hydroxyphenylacetic acid (1.0 eq) in an appropriate solvent (e.g., DCM or DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the corresponding aniline derivative (e.g., 4-fluoroaniline) (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-2-(4-hydroxyphenyl)acetamide.
MTT Cell Viability Assay
-
Seed cells (e.g., MCF-7 or A-549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
DPPH Radical Scavenging Assay
-
Prepare a stock solution of the test compound in methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.
Conclusion
The cross-validation of experimental results is a cornerstone of scientific integrity in drug discovery. This guide provides a comprehensive roadmap for the synthesis, characterization, and biological evaluation of this compound. By systematically comparing its properties with those of structurally related analogs, researchers can confidently establish the compound's profile and its potential as a lead candidate for further development. The provided protocols for cytotoxicity and antioxidant assays offer a standardized approach to generating reliable and comparable data.
References
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 965–968. [Link]
-
Liu, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors. Scientific Reports, 13(1), 4877. [Link]
-
Abdel-Wahab, B. F., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. Chemistry Central Journal, 13(1), 87. [Link]
Sources
- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Preclinical Efficacy Analysis of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide Against Standard Analgesic and Anti-inflammatory Agents
Guide for Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy profile of a novel investigational compound, N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide (hereafter referred to as "Fluorophenol-H"), against established standard-of-care drugs for pain and inflammation. The comparison includes Paracetamol, a widely used analgesic and antipyretic; Ibuprofen, a non-selective non-steroidal anti-inflammatory drug (NSAID); and Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.
This analysis is based on a hypothetical preclinical data set, designed to illustrate the compound's potential therapeutic profile and guide further investigation.
Comparative Mechanism of Action
The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[1][2] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[3][4]
-
Ibuprofen is a non-selective inhibitor, blocking both COX-1 and COX-2.[5][6] This dual inhibition is responsible for both its therapeutic effects and common side effects, such as gastrointestinal irritation.[6][7]
-
Celecoxib is a selective COX-2 inhibitor, which allows it to reduce inflammation with a lower risk of certain gastrointestinal side effects compared to non-selective NSAIDs.[8][9][10]
-
Paracetamol (Acetaminophen) has a more complex and not fully elucidated mechanism. It is a weak inhibitor of COX enzymes in peripheral tissues but may act centrally.[11][12] Its analgesic effects are thought to involve the activation of descending serotonergic pathways and its metabolite, AM404, may act on the endocannabinoid system.[12][13][14]
Based on its structure, Fluorophenol-H is hypothesized to function as a COX inhibitor. The key objective of early preclinical evaluation is to determine its potency and selectivity against COX-1 and COX-2.
Comparative In Vitro Efficacy: COX Enzyme Inhibition
To characterize the inhibitory profile of Fluorophenol-H, a fluorescent inhibitor screening assay was performed. This assay measures the ability of a compound to block the peroxidase activity of recombinant human COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) was determined.
Table 1: Hypothetical In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|
| Fluorophenol-H | 1500 | 50 | 30 |
| Ibuprofen | 15 | 35 | 0.43 |
| Celecoxib | 4000 | 40 | 100 |
| Paracetamol | >100,000 | >100,000 | N/A |
Interpretation: The hypothetical data suggests that Fluorophenol-H is a potent inhibitor of COX-2 with a 30-fold selectivity over COX-1. This profile is more selective than the non-selective Ibuprofen and less selective than Celecoxib.[15] This positions Fluorophenol-H as a promising candidate with the potential for reduced gastrointestinal side effects compared to traditional NSAIDs.[4] Paracetamol shows negligible inhibition in this cell-free assay, consistent with its proposed alternative mechanisms of action.[11]
Experimental Protocol: Fluorescent COX Inhibitor Screening Assay
-
Reagents and Materials: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorescent probe, heme cofactor, assay buffer (e.g., Tris-HCl).
-
Compound Preparation: Prepare a serial dilution of test compounds (Fluorophenol-H, Ibuprofen, Celecoxib, Paracetamol) in DMSO.
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the diluted test compounds to the respective wells. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a solution of arachidonic acid and ADHP.
-
Monitor the increase in fluorescence (Excitation/Emission ~535/590 nm) over 5-10 minutes using a plate reader. The rate of fluorescence increase is proportional to the peroxidase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the COX-2 Selectivity Index by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Comparative In Vivo Efficacy: Analgesic and Anti-inflammatory Models
To assess the therapeutic potential in a physiological context, the efficacy of Fluorophenol-H was evaluated in standard rodent models of pain and inflammation.
Analgesic Efficacy: Acetic Acid-Induced Writhing Test
This model evaluates peripheral analgesic activity by inducing a visceral pain response.[16][17] The intraperitoneal injection of acetic acid causes irritation and leads to characteristic stretching movements (writhes), which are counted as a measure of pain.[18]
Table 2: Hypothetical Analgesic Efficacy in Mice
| Treatment Group (Oral Admin) | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition of Writhing |
|---|---|---|---|
| Vehicle Control | - | 55 ± 4 | 0% |
| Fluorophenol-H | 30 | 20 ± 3 | 63.6% |
| Ibuprofen | 30 | 18 ± 2 | 67.3% |
| Paracetamol | 100 | 25 ± 3 | 54.5% |
| Celecoxib | 30 | 22 ± 4 | 60.0% |
Interpretation: In this model, Fluorophenol-H demonstrated significant analgesic activity, reducing the number of writhes by 63.6% at a 30 mg/kg dose. Its efficacy is comparable to that of Ibuprofen and Celecoxib, and potentially greater than Paracetamol at the tested doses, supporting a strong peripheral analgesic effect likely mediated by prostaglandin synthesis inhibition.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation.[19][20] Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling), which is measured as an increase in paw volume.[21][22]
Table 3: Hypothetical Anti-inflammatory Efficacy in Rats
| Treatment Group (Oral Admin) | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | 1.25 ± 0.10 | 0% |
| Fluorophenol-H | 30 | 0.55 ± 0.08 | 56.0% |
| Ibuprofen | 30 | 0.60 ± 0.09 | 52.0% |
| Celecoxib | 30 | 0.58 ± 0.07 | 53.6% |
| Paracetamol | 100 | 1.05 ± 0.12 | 16.0% |
Interpretation: Fluorophenol-H showed potent anti-inflammatory effects, significantly reducing paw edema to a degree comparable with both the non-selective NSAID Ibuprofen and the selective COX-2 inhibitor Celecoxib. As expected, Paracetamol exhibited weak anti-inflammatory activity in this peripheral inflammation model.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g).
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment. Fast overnight before the experiment with free access to water.
-
Grouping and Dosing: Randomly assign animals to treatment groups (n=6-8 per group). Administer the test compounds (Fluorophenol-H), standard drugs (Ibuprofen, Celecoxib, Paracetamol), or vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage.
-
Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer. This is the baseline reading (V₀).
-
Induction of Edema: Immediately after the baseline measurement, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the same paw.[23]
-
Post-Induction Measurement: Measure the paw volume (Vₜ) again at specified time points, typically every hour for up to 6 hours after the carrageenan injection. The 3-hour time point is often used for peak inflammation comparison.
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.
-
Calculate the mean edema for each treatment group.
-
Calculate the percentage inhibition of edema for each drug-treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100
-
Discussion and Future Directions
The hypothetical preclinical data presented in this guide positions this compound ("Fluorophenol-H") as a promising novel anti-inflammatory and analgesic agent.
-
Efficacy Profile: Its potent anti-inflammatory and analgesic effects are comparable to established NSAIDs like Ibuprofen and Celecoxib in standard preclinical models.
-
Mechanism and Safety: The in vitro data suggests a mechanism based on potent and preferential inhibition of the COX-2 enzyme. This profile implies a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs like Ibuprofen.
Critical Next Steps for Development:
-
Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of Fluorophenol-H to understand its bioavailability and half-life.
-
Safety and Toxicology: Conduct comprehensive safety studies, including acute and repeated-dose toxicity studies, to establish a therapeutic window. Specific assessment of gastrointestinal and cardiovascular safety is paramount.
-
Efficacy in Chronic Models: Evaluate its efficacy in models of chronic inflammation and pain (e.g., adjuvant-induced arthritis) to assess its potential for long-term treatment.
-
Mechanism Deconvolution: Further elucidate the mechanism of action, confirming COX-2 as the primary target and exploring any potential off-target effects.
This initial assessment provides a strong rationale for advancing Fluorophenol-H into further preclinical development as a potential new therapeutic option for inflammatory conditions and pain management.
References
-
Graham, G. G., Davies, M. J., Day, R. O., Mohamudally, A., & Scott, K. F. (2013). The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, toxicity and recent pharmacological findings. Inflammopharmacology, 21(3), 201–232. [Link]
-
NCBI. (n.d.). Celecoxib. StatPearls. [Link]
-
News-Medical.Net. (2021). Celebrex (Celecoxib) Pharmacology. [Link]
-
News-Medical.Net. (2021). Ibuprofen Mechanism. [Link]
-
Wikipedia. (n.d.). Paracetamol. [Link]
-
Wikipedia. (n.d.). Ibuprofen. [Link]
-
Ghanem, C. I., Pérez, M. J., Manautou, J. E., & Mottino, A. D. (2016). Acetaminophen from liver to brain: New insights into drug pharmacological action and toxicity. Pharmacological research, 109, 119-131. [Link]
-
Wikipedia. (n.d.). Celecoxib. [Link]
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]
-
ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. [Link]
-
Abdel-Salam, O. M. E. (2023). An updated review on the central MoA of Paracetamol. Journal of Pain Research, 16, 1057–1072. [Link]
-
Anderson, B. J. (2008). Paracetamol (Acetaminophen): mechanisms of action. Paediatric anaesthesia, 18(10), 915-921. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ibuprofen?. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?. [Link]
-
Scheen, A. J. (2005). Selective cyclooxygenase-2 inhibitors: similarities and differences. Seminars in arthritis and rheumatism, 34(5 Suppl 1), 17-26. [Link]
-
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]
-
Ghule, B. V., Murugananthan, G., & Yeole, P. G. (2006). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 13(1), 115-139. [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
-
Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
FDA. (2018). COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]
-
SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press. [Link]
-
Acadecraft. (2025). Acetic acid-induced writhing method: Significance and symbolism. [Link]
-
Pharmacy Infoline. (2021). Acetic Acid induced Writhing Method. [Link]
-
Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of pharmacology & pharmacotherapeutics, 3(4), 348. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. news-medical.net [news-medical.net]
- 3. Selective cyclooxygenase-2 inhibitors: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paracetamol - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. dovepress.com [dovepress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. saspublishers.com [saspublishers.com]
- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 23. inotiv.com [inotiv.com]
assessing the specificity of "N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide"
An In-Depth Guide to Assessing the Specificity of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide A Comparative Analysis for Drug Discovery Professionals
Introduction: Beyond the Lead Compound
This compound emerges as a compound of interest, bearing a close structural resemblance to the widely-used analgesic and antipyretic agent, paracetamol (acetaminophen). The introduction of a fluorine atom on the N-phenyl ring is a common medicinal chemistry strategy to modulate metabolic stability, potency, and target interaction. However, this structural alteration necessitates a rigorous evaluation of the compound's biological specificity. In drug discovery, specificity is paramount; it defines the extent to which a compound interacts with its intended target versus unintended "off-targets." A lack of specificity can lead to unforeseen side effects, toxicity, and ultimately, clinical failure.
This guide provides a comprehensive framework for assessing the specificity of this compound. We will move beyond theoretical discussions to present a practical, multi-tiered experimental workflow. This approach is designed to build a robust specificity profile, enabling researchers to make informed decisions about the compound's therapeutic potential. We will compare its hypothetical performance against both its parent compound, paracetamol, and other relevant therapeutic agents, supported by detailed experimental protocols and data interpretation strategies.
The Rationale: Deconstructing the Structure to Predict Targets
The molecular architecture of this compound provides critical clues to its potential biological targets. Its similarity to paracetamol suggests a potential interaction with the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammation and pain signaling. The core acetamide structure is also found in inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. Therefore, a primary hypothesis is that this compound may exert its effects through one or more of these pathways.
To build a comprehensive specificity profile, we must assess the compound against these hypothesized primary targets while also screening for interactions with a broad range of other proteins to uncover potential off-target effects.
A Multi-Tiered Experimental Workflow for Specificity Profiling
A robust assessment of specificity is not a single experiment but a phased approach, moving from broad screening to detailed characterization. The following workflow outlines a logical progression for evaluating this compound.
Caption: A four-tiered workflow for assessing compound specificity.
Tier 1: Primary Target Engagement and Potency Determination
The initial step is to confirm whether this compound interacts with its hypothesized targets and to quantify the potency of this interaction.
Experimental Protocol: COX-2 Inhibition Assay (Fluorescent)
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against human COX-2.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Dilute recombinant human COX-2 enzyme in the assay buffer.
-
Prepare a solution of arachidonic acid (substrate) and a fluorescent probe (e.g., ADHP).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound in a series of dilutions (e.g., from 100 µM to 1 nM). Include a positive control (e.g., celecoxib) and a DMSO vehicle control.
-
Add the diluted COX-2 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid/probe mixture.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 530 nm, emission at 590 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Normalize the rates to the vehicle control (100% activity) and a fully inhibited control (0% activity).
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2 & 3: Broadening the Scope - Selectivity and Off-Target Screening
Once on-target potency is established, the focus shifts to selectivity. This involves screening the compound against a panel of related proteins and then a much broader panel of common off-target liabilities. Commercial services are often employed for this, providing data on the percent inhibition at a fixed concentration (e.g., 10 µM).
Hypothetical Screening Data
The following table presents hypothetical data comparing this compound to paracetamol and celecoxib, a selective COX-2 inhibitor.
| Target | This compound (IC50 / % Inhibition @ 10µM) | Paracetamol (IC50 / % Inhibition @ 10µM) | Celecoxib (IC50 / % Inhibition @ 10µM) |
| COX-1 | 15 µM | > 100 µM | 10 µM |
| COX-2 | 0.5 µM | 25 µM | 0.04 µM |
| FAAH | 5 µM | > 100 µM | > 100 µM |
| TRPV1 | 8 µM | 15 µM | > 100 µM |
| hERG | 12% | 5% | 8% |
| 5-HT2B | 65% | 15% | 10% |
| PDE4 | 5% | 2% | 4% |
Interpretation of Hypothetical Data:
-
Potency & Selectivity: The hypothetical data suggests that this compound is a more potent COX-2 inhibitor than paracetamol and shows some selectivity over COX-1. However, it is less potent and selective than celecoxib.
-
Novel Activity: An interesting hypothetical finding is its activity against FAAH, which is not observed with the other two compounds. This could indicate a polypharmacological profile.
-
Off-Target Liability: The 65% inhibition of the 5-HT2B receptor at 10 µM is a potential red flag. Activation of this receptor has been linked to valvular heart disease, warranting further investigation.
Tier 4: Cellular Validation of Target Engagement
In vitro assays are essential, but it is crucial to confirm that the compound engages its target in a more complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By comparing the "melting curves" of a target protein in the presence and absence of the test compound, one can confirm direct target engagement within the cell. This is a critical step to validate the findings from in vitro assays and to bridge the gap to understanding the compound's functional effects.
Comparative Analysis and Conclusion
Based on our hypothetical data, this compound presents a complex specificity profile. While it demonstrates improved potency at COX-2 compared to its parent compound, it also introduces a new interaction with FAAH and a potential off-target liability at the 5-HT2B receptor.
This profile can be viewed in two ways:
-
A Lead for Optimization: The increased COX-2 potency is a positive starting point. Medicinal chemistry efforts could be directed towards reducing the 5-HT2B activity while retaining or improving the on-target potency.
-
A Polypharmacological Candidate: The dual activity against COX-2 and FAAH could be therapeutically beneficial for certain types of pain, as both pathways are involved in nociception. This would require a different development strategy, focusing on balancing the activities at both targets.
Ultimately, the assessment of specificity is an ongoing process throughout drug development. The multi-tiered approach outlined in this guide provides a robust framework for building a detailed understanding of a compound's biological interactions, enabling researchers to navigate the complexities of drug discovery with greater confidence. The case of this compound illustrates that even small structural modifications can have profound effects on a compound's specificity, underscoring the necessity of comprehensive profiling.
References
-
Paracetamol: mechanism of action, applications and safety concern. Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
The cellular thermal shift assay for drug discovery. Source: Nature Reviews Drug Discovery URL:[Link]
-
Off-target screening and selectivity profiling in drug discovery. Source: Eurofins Discovery URL:[Link]
-
Structure-based design of cyclooxygenase-2 inhibitors. Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Fatty acid amide hydrolase (FAAH): a target for drug discovery. Source: National Center for Biotechnology Information (NCBI) URL:[Link]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide
For the diligent researcher, the journey of discovery does not conclude with the final data point. It ends with the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides a detailed protocol for the proper disposal of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide, CAS No. 131179-72-1. Grounded in established safety protocols and regulatory standards, this document will explain the "how" and the critical "why" behind each step, ensuring a self-validating system of laboratory safety.
Hazard Identification and Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be fully aware of its hazard profile. This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (STOT SE 3, H335): May cause respiratory irritation if inhaled.[1]
These classifications necessitate a proactive approach to safety, focusing on preventing exposure. The core principle is to establish a barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals in a laboratory setting.[2][3] For this compound, the following PPE is required:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact and subsequent irritation, as mandated by the compound's classification as a skin irritant.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect against accidental splashes that could cause serious eye irritation.[1][4] |
| Skin and Body | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary if dust is generated and ventilation is inadequate. | To prevent inhalation of dust or aerosols, which can lead to respiratory tract irritation.[1][5] Engineering controls like fume hoods are the primary line of defense.[6] |
Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[7][8] Laboratories are considered generators of hazardous waste and must adhere to specific guidelines.[7] The recommended disposal method for this compound is incineration.[1]
Workflow for Disposal
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Don Appropriate PPE: Before beginning the disposal process, ensure all required PPE is correctly worn as detailed in the table above.
-
Segregate the Waste: This compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1] It is critical to collect this waste stream separately from these materials to prevent potentially hazardous reactions.[9]
-
Select a Compatible Waste Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid.[8][9] Polyethylene or polypropylene containers are generally suitable.[10] Ensure the container is in good condition, free from damage or leaks.
-
Transfer Waste to Container: Carefully transfer the solid this compound waste into the designated container. If transferring powder, perform this action in a chemical fume hood to minimize the generation of airborne dust.[1] For cleaning up spills, sweep or shovel the solid material into the container.[1]
-
Securely Close the Container: Once the waste has been transferred, securely fasten the lid to prevent spills or the release of vapors. Do not overfill the container; leave at least 10% headspace to allow for expansion.[11]
-
Label the Container: The EPA requires that hazardous waste containers be clearly labeled.[12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard warnings: "Skin Irritant, Eye Irritant, Respiratory Irritant"[1]
-
The date when waste was first added to the container.
-
-
Store in a Satellite Accumulation Area (SAA): The sealed and labeled container must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[9][12] This area must be clearly marked.
-
Arrange for Pickup by a Certified Vendor: Your institution's Environmental Health & Safety (EHS) office will have established procedures for the collection of hazardous waste. Coordinate with them to have the waste picked up by a certified hazardous waste disposal company. These vendors are equipped to transport and dispose of the material in compliance with all regulations.[7]
-
Final Disposal via Incineration: The specified and most effective method for the final disposal of this compound is through a licensed incinerator.[1][10] This process should include an afterburner and a flue gas scrubber to manage potential hazardous decomposition products, such as carbon oxides, nitrogen oxides, and hydrogen fluoride, which may be generated during thermal decomposition.[1]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response:
-
Evacuate and Alert: Evacuate unnecessary personnel from the immediate area and alert colleagues.
-
Control and Contain: If safe to do so, prevent the spill from spreading. For solid materials, minimize the generation of dust.[1]
-
Clean-up: Wearing appropriate PPE, sweep or shovel the spilled material into a designated hazardous waste container.[1] Avoid breathing any dust.
-
Decontaminate: Wash the spill area thoroughly.
-
Dispose: Label the container with the spilled material as hazardous waste and manage it according to the disposal protocol outlined above.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists or you feel unwell, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety and environmental responsibility, upholding the principles of scientific integrity from the beginning of an experiment to its very end.
References
-
Montana State College. The OSHA Lab Standard and the MSC Chemical Safety Manual. Available at: [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. Available at: [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]
-
Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Available at: [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. osha.gov [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. epa.gov [epa.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Navigating the Safe Handling of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide: A Guide to Personal Protective Equipment and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide (CAS No. 131179-72-1). Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research. This document is structured to deliver immediate, actionable guidance on personal protective equipment (PPE), emergency procedures, and proper disposal methods.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its potential health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as follows:
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315 - Causes skin irritation.[1] |
| Serious Eye Irritation | 2A | H319 - Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure | 3 | H335 - May cause respiratory irritation.[1] |
Signal Word: Warning[1]
The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Short-term exposure can lead to irritation of the skin, eyes, and respiratory tract.[1] A thorough risk assessment should be conducted before commencing any work with this compound to identify and mitigate potential hazards in your specific laboratory setting.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following provides a step-by-step guide to selecting and using appropriate protective gear.
Primary Engineering Controls
Before relying on PPE, ensure that appropriate engineering controls are in place. This compound should be handled in a well-ventilated area.[1] A chemical fume hood is the recommended primary engineering control to minimize the inhalation of dust or aerosols.
Mandatory PPE Ensemble
The following PPE is required for all personnel handling this compound:
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are essential to protect against splashes and airborne particles.[2] In situations with a higher risk of splashing, a face shield worn over safety goggles is required.[2]
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Disposable nitrile gloves provide adequate short-term protection; however, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[2] Gloves must be inspected before each use and changed immediately upon any sign of contamination or degradation.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing.[2]
-
-
Respiratory Protection:
-
If engineering controls such as a fume hood are not sufficient to maintain exposure below permissible limits, or if there is a risk of generating significant dust, respiratory protection is necessary.[2] A NIOSH-approved respirator with a particulate filter is recommended.[3] A full-face respirator may be required if irritation or other symptoms are experienced. All respirator use must comply with a comprehensive respiratory protection program, including fit testing and training.[2]
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Waste Management
Spill Response
In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated. Only trained personnel with appropriate PPE should manage the cleanup.[1]
-
Containment: Prevent the further spread of the spill.
-
Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, minimizing dust generation.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Place all waste in a clearly labeled, sealed container.
-
Disposal Method: The recommended method of disposal is to remove the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Do not dispose of this chemical with municipal waste.[4] All disposal practices must be in accordance with local, state, and federal regulations.
Storage and Incompatibility
-
Storage Conditions: Store in a dry, cool, and well-ventilated area.[1] Keep the container tightly closed when not in use.[1][3]
-
Incompatible Materials: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Synquest Labs. N-(4-Fluorophenyl)-2-(4-hydroxyphenyl)
- PubChem. N-(4-fluorophenyl)acetamide.
- Echemi. N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- CHEMM. Personal Protective Equipment (PPE).
- Thermo Fisher Scientific.
- Fisher Scientific.
- GHS.
- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- Fisher Scientific.
- Penta Chemicals.
- Fisher Scientific.
- Pfaltz & Bauer.
- CymitQuimica.
- Cayman Chemical.
- Sigma-Aldrich.
- ECHEMI. (4-Hydroxyphenyl)
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
